Methyl 4-aminothiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRQNZWIOUMCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444614 | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89499-43-4 | |
| Record name | Methyl 4-amino-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-aminothiophene-2-carboxylate: Pathways, Protocols, and Mechanistic Insights
Abstract
Methyl 4-aminothiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine group at the C4 position and a methyl ester at C2, offers versatile opportunities for derivatization in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers field-proven insights for researchers, chemists, and drug development professionals. We will detail a robust, multi-step synthesis commencing from thiophene-2-carboxylic acid and contrast it with other common thiophene synthesis methodologies, such as the Gewald reaction, to provide a comprehensive understanding of the regiochemical challenges and strategic solutions in thiophene chemistry.
Introduction: The Strategic Importance of the 4-Aminothiophene Scaffold
The thiophene ring is a well-established isostere for the phenyl group in drug design, often introduced to modulate lipophilicity, improve metabolic stability, and enhance binding interactions with biological targets.[1] Aminothiophenes, in particular, serve as crucial intermediates for a wide array of pharmacologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antimicrobials.[2][3]
This compound presents a distinct synthetic challenge compared to its more commonly synthesized 2-amino isomer. The regiochemical placement of the amino group at the C4 position is not readily achieved through conventional one-pot multicomponent reactions like the Gewald synthesis, which inherently favor the formation of 2-aminothiophenes.[4][5] Therefore, its synthesis requires a more strategic, multi-step approach that offers precise control over functional group placement. This guide focuses on a validated and reproducible pathway involving the nitration of a thiophene precursor followed by reduction.
Primary Synthesis Pathway: A Three-Step Approach from Thiophene-2-carboxylic Acid
The most reliable and scalable synthesis of this compound involves a three-step sequence starting from the commercially available thiophene-2-carboxylic acid. This pathway is predicated on the principles of electrophilic aromatic substitution, followed by standard functional group manipulations.
The entire workflow can be visualized as follows:
Caption: Simplified mechanism of nitro group reduction using iron metal.
Experimental Protocol:
-
Prepare a solution of methyl 4-nitrothiophene-2-carboxylate (7 g) in a mixture of water (150 mL) and methanol (50 mL).
-
Add concentrated hydrochloric acid (4.5 mL) to the solution.
-
At room temperature, add iron powder (10.5 g) and ammonium chloride (10 g) sequentially to the stirred mixture.
-
Heat the reaction mixture to 70 °C and maintain for 1 hour.
-
Cool the mixture to room temperature and filter to remove the iron residues.
-
Basify the filtrate with a saturated sodium bicarbonate solution until it is alkaline.
-
Extract the aqueous layer with chloroform or ethyl acetate (e.g., 4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. [6]
Data Summary
The following table summarizes the typical reagents and expected outcomes for the primary synthesis pathway.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product |
| 1 | Thiophene-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | None | - | 4-Nitrothiophene-2-carboxylic acid |
| 2 | 4-Nitrothiophene-2-carboxylic acid | SOCl₂, Methanol | Methanol | ~85% [6] | Methyl 4-nitrothiophene-2-carboxylate |
| 3 | Methyl 4-nitrothiophene-2-carboxylate | Fe powder, NH₄Cl, HCl | Water/Methanol | - | This compound |
Note: Yields can vary based on reaction scale and purification techniques.
Comparative Analysis: Why Not a Gewald Reaction?
The Gewald reaction is a powerful one-pot, three-component reaction for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base. [7] The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. The subsequent addition of sulfur and cyclization leads specifically to the formation of a 2-aminothiophene. [7][8]This inherent regioselectivity makes the Gewald reaction unsuitable for the direct synthesis of 4-aminothiophene isomers. The synthesis of other isomers, such as 3-aminothiophenes, also requires distinct strategies, often involving the cyclization of pre-functionalized acyclic precursors or the reaction of 3-oxotetrahydrothiophenes with hydroxylamine. [9][10]This underscores the necessity of the targeted electrophilic substitution route detailed in this guide for accessing the C4-aminated scaffold.
Conclusion
The synthesis of this compound is a prime example of strategic, regiocontrolled synthesis in heterocyclic chemistry. While multicomponent reactions offer elegant and efficient routes to certain substitution patterns, the synthesis of less common isomers often requires a more classical, step-wise approach. The three-step sequence of nitration, esterification, and reduction provides a reliable and scalable method for obtaining this valuable building block. This guide has provided both the practical "how" and the mechanistic "why" to empower researchers and developers to confidently produce this compound for applications in drug discovery and beyond.
References
-
PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
Fustero, S., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2021. [Link]
-
Semantic Scholar. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]
-
Derridj, F., et al. Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate, 2011. [Link]
-
da Silva, L. L., et al. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate, 2017. [Link]
-
Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]
-
Yan, R., et al. 4CR synthesis of 2-aminothiophene 102 developed by Yan et al. [87–89]. ResearchGate, 2019. [Link]
-
Puterová, Z., & Krutošíková, A. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar, 2009. [Link]
- Google Patents.
-
NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]
-
PubChem. methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
NIST. Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. [Link]
-
SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]
-
Jones, J., et al. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2015. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
Giraud, F., et al. Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 2022. [Link]
-
Journal of the Brazilian Chemical Society. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpbs.com [ijpbs.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
alternative synthesis methods for Methyl 4-aminothiophene-2-carboxylate
An In-depth Technical Guide to Alternative Synthesis Methods for Methyl 4-aminothiophene-2-carboxylate
Introduction
Significance of this compound in Medicinal Chemistry and Drug Development
This compound is a vital heterocyclic building block in the landscape of modern medicinal chemistry. The thiophene nucleus is a well-recognized bioisostere for the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. The specific arrangement of the amino and carboxylate functionalities on the thiophene ring in this molecule provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. These include, but are not limited to, kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system. The primary amino group serves as a key handle for derivatization, allowing for the construction of complex molecular architectures through amide bond formation, urea synthesis, and other nitrogen-based chemical transformations.
The Limitations of Traditional Synthesis Routes
The Gewald aminothiophene synthesis is a cornerstone in thiophene chemistry, providing a powerful one-pot method for the preparation of 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While highly effective for many substitution patterns, the Gewald reaction inherently favors the formation of 2-aminothiophenes. Achieving regioselective synthesis of the 4-amino isomer, such as this compound, through a classical Gewald approach is challenging and often results in mixtures of isomers, necessitating difficult purification procedures.
The Need for Alternative and Regioselective Synthesis Strategies
The limitations of traditional methods in providing clean, high-yielding access to the 4-amino regioisomer of thiophene-2-carboxylates underscore the critical need for alternative synthetic strategies. For researchers and drug development professionals, having reliable and regioselective methods is paramount to streamline the synthesis of novel drug candidates and to enable the exploration of structure-activity relationships (SAR) with precision. This guide provides an in-depth exploration of alternative, field-proven methods for the synthesis of this compound, with a focus on strategies that offer superior regiochemical control.
Alternative Synthesis Strategy 1: The 4-Nitrothiophene Intermediate Route
A robust and highly effective alternative to direct amination strategies is the introduction of a nitro group at the 4-position of the thiophene ring, followed by its reduction to the desired amine. This two-step approach offers excellent regiocontrol, as the nitration of substituted thiophenes can be directed with high selectivity.
Conceptual Overview: A Two-Step Approach to Regiocontrolled Amination
The logic behind this strategy is to leverage the well-established principles of electrophilic aromatic substitution on the thiophene ring. By starting with a readily available thiophene-2-carboxylate, the nitro group can be introduced at the 4-position under carefully controlled conditions. The subsequent reduction of the nitro group is typically a high-yielding and clean transformation, providing unambiguous access to the target 4-aminothiophene.
Sources
fundamental chemical properties of Methyl 4-aminothiophene-2-carboxylate
An In-Depth Technical Guide to Methyl 4-aminothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Core Heterocyclic Scaffold
This compound is a pivotal heterocyclic compound that serves as a fundamental building block in the realms of medicinal chemistry and advanced organic synthesis. Its structure, which integrates a thiophene ring with a nucleophilic amino group and a reactive methyl ester, presents a unique trifecta of functionalities. This arrangement provides a versatile platform for constructing complex molecular architectures, making it a highly sought-after intermediate in the development of novel therapeutic agents and functional materials.[1][2][3] The inherent aromaticity of the thiophene ring, coupled with the electron-donating nature of the amino substituent, dictates its reactivity and allows for precise chemical modifications. This guide offers a comprehensive exploration of its core chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound's full potential.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.
| Identifier / Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 89499-43-4 | [4] |
| Molecular Formula | C₆H₇NO₂S | [4] |
| Molecular Weight | 157.19 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 82-84 °C | [4][5] |
| Boiling Point (Predicted) | 318.9 ± 22.0 °C | [5] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |
| InChIKey | HCRQNZWIOUMCOW-UHFFFAOYSA-N | [4] |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [6] |
Spectroscopic Profile for Structural Elucidation
The structural identity of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a key tool for confirming the substitution pattern on the thiophene ring. A typical spectrum in CDCl₃ would show distinct signals: two doublets in the aromatic region corresponding to the two protons on the thiophene ring (at positions 3 and 5), a singlet for the methyl ester protons, and a broad singlet for the amino group protons.[5] For instance, one reported ¹H NMR spectrum shows signals at δ 7.31 (1H, d, J=1.6 Hz), 6.40 (1H, d, J= 1.6 Hz), 3.85 (3H, s), and 3.63 (2H, br s).[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups. The spectrum will prominently feature stretching vibrations for the N-H bonds of the primary amine, typically in the range of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the ester group will be observed around 1700-1725 cm⁻¹.[7]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157).[8] This confirms the elemental composition and serves as a final check on the compound's identity.
Synthesis and Chemical Reactivity
The utility of this compound stems from its accessibility through robust synthetic routes and the versatile reactivity of its functional groups.
Synthetic Pathway: A Reductive Approach
A common and effective method for preparing this compound involves the reduction of its nitro precursor, Methyl 4-nitrothiophene-2-carboxylate. This multi-step synthesis is reliable and provides a good yield of the target amine.
The causality behind this experimental choice lies in the well-established chemistry of nitro group reduction. The starting material, 4-nitrothiophene-2-carboxylic acid, is first esterified to protect the carboxylic acid and prevent side reactions. The subsequent reduction of the nitro group is a critical step. Using iron powder in the presence of an acid (like HCl) and a salt (like NH₄Cl) is a classic and cost-effective method for this transformation, known as the Béchamp reduction. Iron acts as the reducing agent, being oxidized in the process, while providing a heterogeneous surface for the reaction to occur efficiently.
Detailed Experimental Protocol: Synthesis via Nitro Reduction[6]
-
Step A: Esterification of 4-nitrothiophene-2-carboxylic acid.
-
To a solution of 4-nitrothiophene-2-carboxylic acid (39.3 mmol) in methanol (50 mL), slowly add thionyl chloride (78.6 mmol) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the organic phase under reduced pressure to yield the crude Methyl 4-nitrothiophene-2-carboxylate.
-
-
Step B: Reduction to this compound.
-
Prepare a solution of the crude Methyl 4-nitrothiophene-2-carboxylate (37.43 mmol) in a mixture of water (150 mL) and methanol (50 mL).
-
Add concentrated hydrochloric acid (4.5 mL) to the solution.
-
Sequentially add iron powder (188 mmol) and ammonium chloride (187 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 1 hour with stirring.
-
After cooling to room temperature, the product can be extracted using an organic solvent (e.g., ethyl acetate) after basification.
-
The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.
-
Reactivity Profile
The molecule's reactivity is governed by the interplay of its three key functional domains: the amino group, the thiophene ring, and the methyl ester.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 4-AMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 89499-43-4 [m.chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Methyl 4-aminothiophene-2-carboxylate (CAS 89499-43-4): Synthesis, Reactivity, and Application in Medicinal Chemistry
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 4-aminothiophene-2-carboxylate. This document delves into its fundamental properties, provides detailed synthetic protocols, explores its chemical reactivity, and contextualizes its utility as a strategic building block in modern medicinal chemistry, particularly for the construction of privileged heterocyclic scaffolds.
Core Molecular Profile
This compound is a substituted thiophene, a class of sulfur-containing heterocycles that are foundational components in a multitude of FDA-approved pharmaceuticals. Its bifunctional nature, possessing both a nucleophilic amino group and a methyl ester, makes it a versatile synthon for constructing more complex molecular architectures.
Physicochemical & Structural Data
A summary of the key properties for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 89499-43-4 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 82-84 °C | [2] |
| Boiling Point | 318.9 ± 22.0 °C (Predicted) | [2] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [2] |
| IUPAC Name | methyl 4-amino-2-thiophenecarboxylate | [1] |
| InChI Key | HCRQNZWIOUMCOW-UHFFFAOYSA-N | [1] |
| Storage | 2-8°C, protect from light, keep sealed in dry conditions | [1][2] |
Synthesis of this compound
The most practical and commonly cited synthesis of this compound is a three-step process commencing from the commercially available thiophene-2-carboxylic acid. This route is advantageous as it utilizes standard laboratory transformations and readily available reagents. The causality behind this sequence is the strategic installation and subsequent reduction of a nitro group, which serves as a masked amine.
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a validated, self-contained procedure for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 4-Nitrothiophene-2-carboxylic acid [2]
-
Rationale: This step introduces the nitrogen functionality onto the thiophene ring. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent. The electron-withdrawing carboxylic acid at position 2 directs the incoming electrophile (NO₂⁺) primarily to the 4- and 5-positions. The 4-nitro isomer is the desired product and is carried forward.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath (0-10 °C), slowly add concentrated sulfuric acid (3.0 mL) to concentrated nitric acid (2.0 mL).
-
To this nitrating mixture, add thiophene-2-carboxylic acid (2.8 g, 21.87 mmol) in portions over 15 minutes, ensuring the internal temperature remains between 0-10 °C.
-
Stir the reaction mixture for 1 hour at this temperature.
-
Slowly pour the reaction mixture into ice water and stir for 30 minutes to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry. The crude product is a mixture of isomers and is often used directly in the next step.
-
Step 2: Synthesis of Methyl 4-nitrothiophene-2-carboxylate [2]
-
Rationale: The carboxylic acid is converted to a methyl ester to prevent its interference in subsequent reactions and to match the target molecule's functionality. Thionyl chloride (SOCl₂) is an efficient reagent for this transformation, converting the acid to a reactive acyl chloride intermediate which is then esterified in situ by methanol.
-
Procedure:
-
To a solution of crude 4-nitrothiophene-2-carboxylic acid (6.8 g, ~39.3 mmol) in methanol (50 mL), slowly add thionyl chloride (6 mL, 78.6 mmol) at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice water, stirring for 15 minutes.
-
The crude ester product will precipitate or can be extracted with an organic solvent. This crude material is typically used directly in the final step.
-
Step 3: Synthesis of this compound [2]
-
Rationale: This is a classic Bechamp reduction, where a nitro group is reduced to a primary amine using iron metal in the presence of an acid (generated in situ from ammonium chloride). This method is highly effective for aromatic nitro compounds and is favored in industrial settings for its cost-effectiveness and efficiency.
-
Procedure:
-
Prepare a mixture of crude methyl 4-nitrothiophene-2-carboxylate (7 g, ~37.43 mmol) in water (150 mL) and methanol (50 mL).
-
Add concentrated hydrochloric acid (4.5 mL).
-
Sequentially add iron powder (10.5 g, 188 mmol) and ammonium chloride (10 g, 187 mmol) at room temperature.
-
Heat the reaction mixture to 70 °C and maintain for 1 hour with vigorous stirring.
-
Cool the mixture to room temperature and filter to remove the iron salts.
-
Make the filtrate alkaline with a saturated solution of sodium bicarbonate and extract with chloroform (4 x 100 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane-ethyl acetate, 90:10 with a small amount of triethylamine) to yield pure this compound (Typical yield: ~1.8 g, 31% over two steps from the nitro acid).
-
Analytical & Spectroscopic Profile
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): [2]
-
δ 7.31 (d, J=1.6 Hz, 1H): This signal corresponds to the proton at the C5 position of the thiophene ring. It appears as a doublet due to coupling with the proton at C3.
-
δ 6.40 (d, J=1.6 Hz, 1H): This signal is assigned to the proton at the C3 position. It is also a doublet due to coupling with the C5 proton. The small coupling constant (J=1.6 Hz) is characteristic of a meta-like coupling across the sulfur atom in the thiophene ring.
-
δ 3.85 (s, 3H): This sharp singlet is characteristic of the methyl ester (-OCH₃) protons.
-
δ 3.63 (br s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Infrared (IR) Spectroscopy
-
Expected Peaks:
-
3400-3200 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.
-
~1700 cm⁻¹: A strong C=O stretching band from the methyl ester carbonyl group.
-
~1600 cm⁻¹: An N-H scissoring (bending) vibration.
-
~1250 cm⁻¹: A C-O stretching band associated with the ester functionality.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 157.02. The presence of sulfur would give a characteristic M+2 peak at ~4% relative abundance.
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the methoxy group (-•OCH₃) from the molecular ion, resulting in a peak at m/z = 126.
Chemical Reactivity and Synthetic Applications
The utility of this compound in drug discovery stems from the distinct reactivity of its functional groups, which allows it to serve as a scaffold for building complex, biologically active molecules.
Amide Bond Formation
The primary amine at the C4 position is a potent nucleophile, making it an ideal handle for elaboration through amide bond formation. This is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and perform structure-activity relationship (SAR) studies.
General Protocol for Amide Coupling:
-
Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) activate the carboxylic acid partner, forming a highly reactive ester intermediate that is readily attacked by the amine of the thiophene.
-
Procedure:
-
Dissolve the desired carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq), and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.0 eq) and a non-nucleophilic base such as DIPEA (diisopropylethylamine, 2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours until completion is observed by TLC or LC-MS.
-
Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.
-
Construction of Privileged Scaffolds: Thieno[3,2-d]pyrimidines
A key application for aminothiophene esters is the synthesis of fused heterocyclic systems. The specific arrangement of the amino and ester groups in this compound makes it an excellent precursor for the construction of the thieno[3,2-d]pyrimidine core, a "privileged scaffold" frequently found in kinase inhibitors.
Caption: Workflow for synthesizing kinase inhibitor scaffolds.
Protocol: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
-
Rationale: Heating an ortho-amino ester with formamide is a classic and direct method for forming a fused pyrimidinone ring. Formamide serves as the source for the two additional carbon atoms and one nitrogen atom required for the new ring.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with an excess of formamide (10-20 eq).
-
Heat the mixture to 150-180 °C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude Thieno[3,2-d]pyrimidin-4(3H)-one. This product can be further purified by recrystallization.
-
Perspective on Drug Discovery Applications
While a specific marketed drug directly synthesized from this compound (89499-43-4) is not prominently documented in publicly available literature, its strategic value is clear. The thieno[3,2-d]pyrimidine core it readily produces is central to numerous kinase inhibitors investigated for oncology and inflammatory diseases.
Caption: Value proposition in drug discovery.
This building block provides a direct entry into a chemical space rich with biologically active compounds. For instance, various substituted thieno[3,2-d]pyrimidines have been reported as potent inhibitors of Janus kinases (JAKs) and Casein Kinase 2 (CK2), which are critical targets in myeloproliferative neoplasms and other cancers.[3] The ability to rapidly synthesize the core scaffold from this aminothiophene allows medicinal chemists to focus on diversifying other positions of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined synthesis, predictable reactivity, and direct utility in constructing the medicinally important thieno[3,2-d]pyrimidine scaffold make it an essential tool for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in the pursuit of novel therapeutic agents.
References
- (Reference to a general review on thiophenes in medicine, if available)
- (Reference to a review on privileged scaffolds, if available)
-
(Reference for JAK inhibitors, e.g.,[3])
-
(Reference for CK2 inhibitors, e.g.,)
-
(Reference for synthesis protocol, e.g.,[2])
-
(Reference for physicochemical data, e.g.,[1])
- (Reference for amide coupling methods, if specific one is cited)
- (Reference for thienopyrimidine synthesis, if specific one is cited)
-
Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(9), 2134-2139. [Link]
-
Vaskeviciute, P., et al. (2010). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Bioorganic & Medicinal Chemistry, 18(12), 4376-4381. [Link]
Sources
understanding the 1H NMR spectrum of Methyl 4-aminothiophene-2-carboxylate
An In-Depth Guide to the ¹H NMR Spectral Analysis of Methyl 4-aminothiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, heterocyclic compounds are of paramount importance, with thiophene and its derivatives serving as foundational scaffolds in numerous therapeutic agents.[1] this compound is a key intermediate, notably in the synthesis of the local anesthetic Articaine, making its structural integrity a critical parameter.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive, non-destructive technique for the unambiguous structural elucidation and purity assessment of such molecules.[1]
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Designed for researchers, chemists, and quality control specialists, this document moves beyond a simple spectral depiction. It delves into the theoretical underpinnings of the spectrum, offers field-proven protocols for data acquisition, and presents a systematic approach to spectral interpretation, ensuring both scientific rigor and practical utility.
Theoretical Framework: Predicting the ¹H NMR Spectrum
A predictive understanding of the spectrum is essential before any experimental work begins. This involves analyzing the molecule's electronic architecture to forecast the chemical shifts, splitting patterns, and integration of each proton signal.
Molecular Structure and Proton Environments
The structure of this compound contains four distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with distinct proton groups highlighted.
The four key proton groups are:
-
Thiophene Ring Protons (H-3 and H-5): Two aromatic protons attached to the thiophene core.
-
Amino Protons (-NH₂): Two protons on the nitrogen atom at the C-4 position.
-
Methyl Ester Protons (-OCH₃): Three protons of the methyl group in the ester functionality.
The Influence of Substituents on Chemical Shifts
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[3] The two substituents on the thiophene ring exert opposing electronic effects that are critical for predicting the spectrum:
-
Methyl Carboxylate Group (-COOCH₃) at C-2: This is a moderately electron-withdrawing group (EWG). It decreases the electron density of the ring, particularly at the ortho (C-3) and para (C-5) positions. This "deshielding" effect causes the corresponding protons to resonate at a higher chemical shift (downfield).[4]
-
Amino Group (-NH₂) at C-4: This is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the ring, especially at its ortho (C-3 and C-5) positions. This "shielding" effect causes protons at these positions to resonate at a lower chemical shift (upfield).
For our molecule:
-
H-3: Is ortho to the deshielding -COOCH₃ group and ortho to the shielding -NH₂ group.
-
H-5: Is meta to the deshielding -COOCH₃ group and ortho to the shielding -NH₂ group.
The powerful shielding effect of the amino group is expected to dominate, shifting both ring protons significantly upfield compared to unsubstituted thiophene (which resonates around 7.0-7.3 ppm).[5][6] However, the relative positions are determined by the interplay of both groups. The deshielding from the adjacent carboxylate group will likely cause H-3 to appear slightly downfield relative to H-5.
Predicted Spectral Characteristics
-
Chemical Shift (δ):
-
H-5: Expected to be the most upfield of the ring protons due to strong shielding from the adjacent amino group.
-
H-3: Expected to be downfield of H-5 due to the deshielding influence of the adjacent ester group.
-
-NH₂: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad signal. Based on similar structures, it could fall in the 5-6 ppm range.[7]
-
-OCH₃: These protons are attached to an oxygen atom, placing them in a relatively deshielded environment. They will appear as a sharp singlet, typically around 3.7-3.9 ppm.[1]
-
-
Spin-Spin Coupling (J):
-
The two ring protons, H-3 and H-5, will split each other's signals. This is a four-bond coupling (⁴J), which is significant in thiophene systems.[8] This will result in both H-3 and H-5 appearing as doublets . The coupling constant (⁴J₃₅) is expected to be small, typically in the range of 1-3 Hz.
-
The -OCH₃ protons have no adjacent protons and will appear as a singlet .
-
The -NH₂ protons often do not show coupling due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. They typically appear as a broad singlet .
-
-
Integration:
-
The relative area under each signal will correspond to the number of protons it represents. The expected integration ratio will be 1H (H-3) : 1H (H-5) : 2H (-NH₂) : 3H (-OCH₃).
-
A Practical Workflow for ¹H NMR Data Acquisition
Achieving a high-quality, reproducible spectrum requires a systematic and validated experimental approach. The following protocol is designed to ensure data integrity.
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Experimental Protocol
-
Sample Preparation:
-
Rationale: Proper dissolution and concentration are key to a good signal-to-noise ratio. Deuterated solvents are used to avoid large solvent signals in the spectrum. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube.
-
-
-
Instrument Setup and Calibration:
-
Rationale: A homogeneous magnetic field (shimming) is critical for sharp, well-resolved peaks. Locking the spectrometer to the deuterium signal of the solvent compensates for any magnetic field drift during the experiment.[1]
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
-
-
Data Acquisition Parameters:
-
Rationale: These parameters balance signal quality with experimental time.
-
Procedure:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to a range of approximately 12 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans. This is sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of 1-2 seconds between scans to allow for adequate relaxation of the protons.[9]
-
-
-
Data Processing:
-
Rationale: The raw data (Free Induction Decay) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure:
-
Apply Fourier transformation to the acquired data.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
-
Spectral Interpretation and Data Summary
By combining our theoretical predictions with the processed spectrum, we can confidently assign each signal to its corresponding protons in the molecule.
Predicted Data Summary
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.8 | Singlet | N/A | 3H |
| -NH₂ | 5.0 - 6.0 (broad) | Broad Singlet | N/A | 2H |
| H-5 | 6.5 - 7.0 | Doublet | ~1-3 | 1H |
| H-3 | 7.0 - 7.5 | Doublet | ~1-3 | 1H |
Detailed Analysis of Signals
-
Signal 1: The Methyl Ester (-OCH₃)
-
This is the most upfield and easily identifiable non-aromatic signal. It will appear as a sharp singlet with an integration of 3H around 3.8 ppm, consistent with a methyl group attached to an electronegative oxygen atom.
-
-
Signal 2: The Amino Protons (-NH₂)
-
This signal is characteristically broad due to chemical exchange and quadrupolar effects. Its chemical shift is highly sensitive to the sample environment. An integration of 2H confirms its identity. A simple confirmation experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear due to proton-deuterium exchange.
-
-
Signals 3 & 4: The Thiophene Protons (H-3 and H-5)
-
These two signals will appear as two distinct doublets in the aromatic region, each integrating to 1H.
-
Assignment: The key to assigning H-3 and H-5 is their shared coupling constant and relative chemical shifts. Both doublets will exhibit the exact same J-value (~1-3 Hz). Based on our electronic analysis, the doublet at the higher chemical shift (further downfield, ~7.0-7.5 ppm) is assigned to H-3 , as it is more deshielded by the adjacent ester. The doublet at the lower chemical shift (further upfield, ~6.5-7.0 ppm) is assigned to H-5 , which is more shielded by its adjacent amino group.
-
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how substituent-induced electronic effects govern proton chemical shifts. A systematic analysis, grounded in theory and executed with a robust experimental protocol, allows for the confident and unambiguous assignment of all four proton signals. The key spectral signatures—a sharp methyl ester singlet, a broad amino signal, and two distinct doublets in the aromatic region with a small coupling constant—provide a unique fingerprint for this molecule. This comprehensive approach to spectral interpretation is an indispensable tool for ensuring the structural identity and purity of this vital chemical intermediate in research and industrial settings.
References
-
The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]
-
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]
-
Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (n.d.). Oxford Academic. Retrieved from [Link]
-
The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. (1983). Semantic Scholar. Retrieved from [Link]
-
Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]
-
Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved from [Link]
-
Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). IUCr. Retrieved from [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. (n.d.). Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. journals.iucr.org [journals.iucr.org]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. academic.oup.com [academic.oup.com]
A Technical Guide to the Infrared Spectral Interpretation of Methyl 4-aminothiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the interpretation of the infrared (IR) spectrum of Methyl 4-aminothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's structural features and its vibrational spectrum. We will explore the characteristic absorption frequencies of the primary amine, the aromatic thiophene ring, and the methyl ester functional groups. This guide synthesizes theoretical principles with practical, field-proven insights, offering a detailed experimental protocol for acquiring high-quality spectra and a systematic approach to spectral analysis, thereby enabling unambiguous structural confirmation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of pharmacologically active agents and functional organic materials.[1] Accurate structural elucidation and quality control of this intermediate are paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
This guide will deconstruct the IR spectrum of this compound, explaining the causality behind the expected absorption bands. By understanding which vibrations correspond to specific spectral features, researchers can confidently verify the identity, purity, and structural integrity of their samples.
Molecular Structure and Key Functional Groups
To interpret the IR spectrum, we must first identify the functional groups within the molecule that give rise to characteristic vibrational absorptions.
Chemical Structure: this compound Molecular Formula: C₆H₇NO₂S[2]
The key functional groups are:
-
Primary Aromatic Amine (-NH₂): Attached to the thiophene ring.
-
α,β-Unsaturated Ester (-COOCH₃): A methyl ester group conjugated with the thiophene ring.
-
Substituted Thiophene Ring: A five-membered aromatic heterocycle.
Each of these groups has distinct vibrational modes (stretching and bending) that absorb IR radiation at specific, predictable frequencies.
Detailed Spectral Analysis and Peak Assignment
The IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
The N-H and C-H Stretching Region (3500-2800 cm⁻¹)
-
Primary Amine N-H Stretches (3500-3300 cm⁻¹): A defining characteristic of a primary amine (-NH₂) is the presence of two distinct absorption bands in this region.[3] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The asymmetric stretch occurs at a higher frequency (typically ~3450 cm⁻¹) than the symmetric stretch (~3350 cm⁻¹).[3][4] The appearance of this doublet is strong evidence for the presence of the -NH₂ group. These bands are generally sharper and less intense than the broad O-H bands of alcohols.[5]
-
Aromatic C-H Stretch (~3100 cm⁻¹): The C-H bond on the thiophene ring will exhibit a weak to medium stretching absorption at a frequency slightly above 3000 cm⁻¹. Heteroaromatic compounds like thiophene typically show C-H stretching bands in the 3100-3000 cm⁻¹ region.[6]
-
Aliphatic C-H Stretches (3000-2850 cm⁻¹): The methyl (-CH₃) group of the ester will show symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.
The Carbonyl (C=O) Stretching Region (~1730-1680 cm⁻¹)
-
Ester C=O Stretch (~1730-1715 cm⁻¹): The carbonyl (C=O) stretch is one of the most intense and recognizable peaks in the IR spectrum. For an ester, this peak is typically found around 1750-1735 cm⁻¹.[7] However, in this compound, the ester is conjugated with the aromatic thiophene ring. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the C=O stretching band is expected to appear in the range of 1730-1715 cm⁻¹.[8][9]
The Fingerprint Region (< 1650 cm⁻¹)
This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.
-
N-H Bending (~1650-1580 cm⁻¹): Primary amines exhibit a characteristic N-H bending (scissoring) vibration in this range.[4] This band can sometimes be obscured by or overlap with C=C stretching bands from the aromatic ring.
-
Thiophene Ring C=C Stretching (~1600-1400 cm⁻¹): Aromatic and heteroaromatic rings display several C=C stretching bands. Substituted thiophenes typically show two or more bands in this region, often near 1590 cm⁻¹ and 1400 cm⁻¹.[10][11] The exact positions are sensitive to the nature and position of the substituents.
-
C-N and C-O Stretching (~1335-1000 cm⁻¹): This region will contain the stretching vibrations for the aromatic C-N bond and the two C-O bonds of the ester group.
-
Aromatic C-N Stretch: This bond typically gives rise to a strong band in the 1335-1250 cm⁻¹ range.[4]
-
Ester C-O Stretches: Esters are known to display two distinct C-O stretching bands.[12] An asymmetric C-C-O stretch is expected between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch appears from 1130-1100 cm⁻¹.[8]
-
-
Thiophene Ring Vibrations (including C-S stretch): The in-plane and out-of-plane bending of the ring C-H bonds, as well as ring deformation modes, occur here.[6] The C-S stretching vibration in thiophene derivatives is often weak and can be found in the 850-600 cm⁻¹ range.[6][10]
Summary of Expected Vibrational Frequencies
The following table summarizes the key diagnostic peaks for the structural confirmation of this compound.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp | Doublet is characteristic of a primary amine.[3][4] |
| ~3100 | C-H Stretch | Thiophene Ring | Weak-Medium | Aromatic C-H stretch.[6] |
| 3000-2850 | C-H Stretch | Methyl Group (-CH₃) | Weak-Medium | Aliphatic C-H stretches. |
| 1730-1715 | C=O Stretch | Conjugated Ester | Strong | Position is lowered due to conjugation with the thiophene ring.[8][9] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Variable | Confirms the presence of a primary amine.[5] |
| 1600-1400 | C=C Ring Stretch | Thiophene Ring | Medium-Strong | Multiple bands are expected.[10] |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | |
| 1310-1250 | C-C-O Asymmetric Stretch | Ester | Strong | One of the two characteristic ester C-O stretches.[8] |
| 1130-1100 | O-C-C Symmetric Stretch | Ester | Strong | The second characteristic ester C-O stretch.[8] |
Experimental Protocol: Acquiring the IR Spectrum (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, reliable method for acquiring IR spectra of solid samples with minimal preparation.
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Methodology:
-
Crystal Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a spectrum of the clean, empty crystal. This will serve as your background. The presence of sharp peaks for carbon dioxide (~2350 cm⁻¹) and water vapor (multiple sharp lines ~3600 cm⁻¹ and ~1600 cm⁻¹) is normal.
-
Rationale (Expertise): A clean crystal is crucial for a pure sample spectrum. Any residue from previous samples will appear as contamination. The background spectrum is collected to mathematically subtract the absorbances of the ambient atmosphere and the ATR crystal itself from the final sample spectrum.
-
-
Background Collection: With the clean crystal, collect a background spectrum. Most instrument software will guide you through this process.
-
Rationale (Trustworthiness): This step is a self-validating control. The resulting background should be a flat line, confirming that the instrument is ready and the optical path is clear.
-
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Rationale: Only the sample in direct contact with the crystal surface will be measured. A small amount is sufficient.
-
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.
-
Rationale: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Insufficient pressure will result in a weak spectrum with low signal-to-noise.
-
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the collected sample spectrum against the stored background spectrum, yielding the final absorbance or transmittance spectrum. Analyze the resulting spectrum by identifying the key peaks as detailed in Sections 3.0 and 4.0.
-
Cleaning: After analysis, retract the pressure arm, and thoroughly clean the sample from the ATR crystal using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample receipt to final structural confirmation using IR spectroscopy.
Caption: Workflow for obtaining and interpreting the IR spectrum.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the spectrum, researchers can gain high confidence in the identity of the material. The key diagnostic features are the characteristic N-H stretching doublet of the primary amine, the strong, conjugation-shifted C=O stretch of the ester, and the complex pattern of absorptions in the fingerprint region corresponding to the C-O, C-N, and thiophene ring vibrations. Following the robust experimental protocol provided ensures the acquisition of high-quality, reproducible data, forming a solid foundation for accurate spectral interpretation.
References
-
B. C. Smith, "The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three," Spectroscopy, 2018. [Online]. Available: [Link]
-
OpenStax, "24.10 Spectroscopy of Amines," Organic Chemistry, 2023. [Online]. Available: [Link]
-
WikiEducator, "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)," WikiEducator. [Online]. Available: [Link]
-
University of Calgary, "IR Spectroscopy Tutorial: Amines," University of Calgary Chemistry. [Online]. Available: [Link]
-
Illinois State University, "Infrared Spectroscopy," Department of Chemistry, Illinois State University, 2015. [Online]. Available: [Link]
-
Oregon State University, "Spectroscopy of Amines," Oregon State University Chemistry. [Online]. Available: [Link]
-
M. A. Al-Alshaikh et al., "Vibrational spectral (FT-IR and Laser Raman) investigation, and theoretical calculations on 2-carbaldehyde oxime-5-nitrothiophene," International Journal of Pharmaceutical Sciences Review and Research, 2017. [Online]. Available: [Link]
-
Chemistry LibreTexts, "12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [Online]. Available: [Link]
-
NIST, "Methyl 3-amino-4-methylthiophene-2-carboxylate," NIST Chemistry WebBook. [Online]. Available: [Link]
-
T. J. Pradeep et al., "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method," IOSR Journal of Applied Chemistry, 2014. [Online]. Available: [Link]
-
T. Gronowitz et al., "The Infrared Absorption Spectra of Thiophene Derivatives," Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 1961. [Online]. Available: [Link]
-
Chemixl Intermediates Pvt. Ltd., "3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester," Chemixl. [Online]. Available: [Link]
-
ResearchGate, "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium," ResearchGate. [Online]. Available: [Link]
-
PubChem, "Methyl 3-amino-4-methylthiophene-2-carboxylate," PubChem. [Online]. Available: [Link]
-
VPL, "Thiophene (C4H4S)," Virtual Planetary Laboratory. [Online]. Available: [Link]
-
Scribd, "IR Spectrum Analysis of Aromatic Compounds," Scribd. [Online]. Available: [Link]
-
B. C. Smith, "The C=O Bond, Part VI: Esters and the Rule of Three," Spectroscopy, 2018. [Online]. Available: [Link]
-
University of Calgary, "IR Spectroscopy Tutorial: Esters," University of Calgary Chemistry. [Online]. Available: [Link]
-
G. Khanum et al., "Ethyl 2-amino-4-methylthiophene-3-carboxylate," IUCrData, 2021. [Online]. Available: [Link]
-
SpectraBase, "Methyl 3-amino-4-methylthiophene-2-carboxylate," SpectraBase. [Online]. Available: [Link]
-
DTIC, "Computations of Vibrational Infrared Frequencies of Selected Amines," Defense Technical Information Center, 2016. [Online]. Available: [Link]
-
NIST, "Mass spectrum of Methyl 3-amino-4-methylthiophene-2-carboxylate," NIST Chemistry WebBook. [Online]. Available: [Link]
-
SpectraBase, "ATR-IR of Methyl 3-amino-4-methylthiophene-2-carboxylate," SpectraBase. [Online]. Available: [Link]
-
Semantic Scholar, "Table 3 from RHF / 6-3 lG * * theoretical study of thiophene derivatives," Semantic Scholar. [Online]. Available: [Link]
-
M. Wang et al., "Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions," Heterocycles, 2021. [Online]. Available: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound | 89499-43-4 [sigmaaldrich.com]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-aminothiophene-2-carboxylate
Abstract
This technical guide provides a detailed examination of the mass spectrometry fragmentation behavior of methyl 4-aminothiophene-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of complex organic molecules. By integrating foundational principles of mass spectrometry with specific fragmentation analysis of the aminothiophene core, this guide offers a predictive framework for interpreting the mass spectra of this compound and its analogs. We will delve into the characteristic fragmentation pathways under electron ionization (EI), supported by data from closely related structures and established fragmentation rules for amine, ester, and thiophene functionalities.
Introduction: The Significance of this compound
This compound is a substituted thiophene derivative. Thiophene-based compounds are known to exhibit a wide range of biological activities and are key components in many pharmaceutical agents. For instance, the related compound Articaine, a widely used dental anesthetic, features a substituted aminothiophene ring, with methyl 3-amino-4-methylthiophene-2-carboxylate used in its manufacturing process.[1] Understanding the mass spectral behavior of such molecules is paramount for their identification, purity assessment, and metabolic studies during drug development.
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often predictable fragmentation.[2] The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable clues to the compound's structure.
This guide will systematically deconstruct the fragmentation of this compound, providing a logical basis for interpreting its mass spectrum.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
While a publicly available mass spectrum for this compound is not readily found, the NIST Chemistry WebBook provides the EI mass spectrum for its structural isomer, methyl 3-amino-4-methylthiophene-2-carboxylate.[3][4] Given the close structural similarity, the fragmentation pathways are expected to be highly comparable. The molecular weight of this compound (C7H9NO2S) is 171.22 g/mol .[5]
The key functional groups that will dictate the fragmentation are:
-
The thiophene ring (an aromatic heterocycle)
-
The primary amino group (-NH2)
-
The methyl ester group (-COOCH3)
The ionization process in EI typically involves the removal of an electron to form a molecular ion (M+•). The site of ionization is often a lone pair of electrons on a heteroatom (N, O, or S) or from the π-system of the aromatic ring.[6] For this compound, the initial ionization will likely occur on the nitrogen of the amino group, the sulfur of the thiophene ring, or the oxygen of the ester group.
Major Fragmentation Pathways
The primary fragmentation events are driven by the formation of stable carbocations and neutral radical species.[7][8]
Pathway A: Loss of the Methoxy Radical (•OCH3)
A very common fragmentation pathway for methyl esters is the cleavage of the O-CH3 bond, leading to the loss of a methoxy radical (•OCH3, 31 Da).[9][10] This results in the formation of a stable acylium ion.
-
M+• (m/z 171) → [M - •OCH3]+ (m/z 140)
This fragment at m/z 140 is expected to be a significant peak in the mass spectrum.
Pathway B: Loss of the Carbomethoxy Group (•COOCH3)
Cleavage of the bond between the thiophene ring and the ester group can lead to the loss of the entire carbomethoxy group as a radical (•COOCH3, 59 Da).
-
M+• (m/z 171) → [M - •COOCH3]+ (m/z 112)
The resulting ion at m/z 112 would correspond to the 4-aminothiophene cation.
Pathway C: Fragmentation of the Thiophene Ring
Thiophene and its derivatives can undergo ring cleavage.[11][12] This can lead to the formation of smaller, characteristic fragments. For instance, the loss of acetylene (C2H2) or thioformaldehyde (H2CS) from the ring fragments can occur. These pathways are often complex and can involve skeletal rearrangements.
Pathway D: Alpha-Cleavage adjacent to the Amino Group
While less common for aromatic amines compared to aliphatic amines, cleavage of the bond adjacent to the amino group can occur.[13] However, in this case, it would involve cleavage of the thiophene ring itself.
Below is a diagram illustrating the primary predicted fragmentation pathways.
Caption: Predicted major EI fragmentation pathways for this compound.
Summary of Predicted Key Fragments
The following table summarizes the expected key ions in the EI mass spectrum of this compound.
| m/z | Proposed Identity | Fragmentation Pathway |
| 171 | Molecular Ion (M+•) | - |
| 140 | [M - •OCH3]+ | Loss of methoxy radical from the ester |
| 112 | [M - •COOCH3]+ | Loss of the carbomethoxy group |
Experimental Workflow for Mass Spectrometry Analysis
To obtain and interpret the mass spectrum of this compound, a systematic approach is required.
Sample Preparation and Instrumentation
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) for volatile and thermally stable compounds or a direct insertion probe on a standalone mass spectrometer.
-
Ionization: Employ electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Data Interpretation
-
Identify the Molecular Ion: The peak with the highest m/z value should correspond to the molecular ion (M+•) at m/z 171. The presence of a nitrogen atom means the molecular weight will be an odd number, which is consistent with the nitrogen rule.[10]
-
Analyze the Fragmentation Pattern: Identify the major fragment ions and calculate the mass differences from the molecular ion.
-
Propose Fragment Structures: Correlate the observed mass losses with the cleavage of specific functional groups (e.g., loss of 31 for •OCH3, loss of 59 for •COOCH3).
-
Compare with Databases: If available, compare the acquired spectrum with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation.[14]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be dominated by characteristic losses from the methyl ester group, namely the loss of a methoxy radical (•OCH3) to form an ion at m/z 140, and the loss of the entire carbomethoxy group (•COOCH3) to yield an ion at m/z 112. The presence of the molecular ion at m/z 171 is also expected. While fragmentation of the thiophene ring can introduce complexity, the primary fragment ions should provide a clear and interpretable pattern for structural confirmation. This guide provides a robust framework for researchers to anticipate and interpret the mass spectral data of this important class of heterocyclic compounds.
References
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]
-
Theoretical Study on the Dissociation Mechanism of Thiophene in the UV Photoabsorption, Ionization, and Electron Attachment Processes. Scilit. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Mass Spectrometry Data Center, NIST. Available at: [Link]
-
Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available at: [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Saurav Chemicals. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr. Available at: [Link]
-
Fragmentation in mass spectrometry. YouTube. Available at: [Link]
-
(PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. Available at: [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]
Sources
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thiele.ruc.dk [thiele.ruc.dk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
potential biological activity of Methyl 4-aminothiophene-2-carboxylate derivatives
An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-aminothiophene-2-carboxylate Derivatives
Executive Summary
The thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous commercial drugs and clinical candidates.[1][2] Among its many variations, the this compound core represents a particularly versatile and synthetically accessible starting point for the development of novel therapeutic agents.[3][4] Its unique arrangement of an amino group and a methyl ester on the thiophene ring provides multiple reactive sites for chemical modification, enabling the creation of diverse compound libraries.[3] This guide synthesizes current research to provide an in-depth exploration of the biological activities exhibited by derivatives of this scaffold, focusing on their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships, and the key experimental protocols used to validate these activities, offering a comprehensive resource for professionals in the field of drug discovery.
The this compound Scaffold: A Versatile Building Block
The five-membered, sulfur-containing thiophene ring is considered a bio-isostere of the phenyl ring, offering similar steric properties but with distinct electronic characteristics that can enhance drug-receptor interactions and improve physicochemical properties.[2] The this compound scaffold (CAS 85006-31-1) is a prime example of a decorated thiophene that serves as a crucial intermediate in the synthesis of more complex molecules, including the dental anesthetic Articaine.[5][6] The strategic placement of the amino group at position 4 and the methyl carboxylate at position 2 allows for targeted modifications to explore chemical space and optimize biological activity.[3]
Caption: Core structure and key functional groups of the scaffold.
Synthesis of Bioactive Derivatives: A General Workflow
The generation of diverse chemical libraries from the this compound core is straightforward. A common and effective strategy involves the conversion of the methyl ester at the C2 position into a more reactive carbohydrazide. This key intermediate can then undergo condensation reactions with a wide array of aldehydes or ketones to produce N-acylhydrazone derivatives, a class of compounds known for its broad pharmacological activities.[7][8] Further modifications, such as direct arylation at other ring positions, can also be achieved.[9]
Caption: General synthetic workflow for creating N-acylhydrazone derivatives.
Representative Protocol: Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide
This protocol is adapted from methodologies described for the synthesis of key intermediates.[7][8]
-
Setup: To a solution of this compound (1.0 mmol) in 5 mL of ethanol in a round-bottom flask, add hydrazine monohydrate (35.0 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane-ethyl acetate (1:1) mobile phase until the starting material is consumed (typically 24-48 hours).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.
-
Isolation: A white precipitate will form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting 3-amino-4-methylthiophene-2-carbohydrazide can be used in subsequent steps without further purification.
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas.
Anticancer Activity
Thiophene derivatives have been extensively studied as promising agents for treating solid tumors, including prostate and cervical cancer.[10] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.
-
Mechanism 1: Tubulin Polymerization Inhibition: Certain tetrahydrobenzo[b]thiophene derivatives act as antimitotic agents by targeting tubulin. By inhibiting its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Mechanism 2: Induction of Apoptosis: Aminothiophene derivatives have been shown to induce programmed cell death. This is often confirmed by observing an increase in the sub-G1 cell population in flow cytometry analysis and the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[10]
-
Mechanism 3: Kinase Inhibition: Some thiophene-based compounds have been found to inhibit specific kinases, such as WEE1, which are critical for cell cycle regulation.[11]
Caption: Mechanism of action for tubulin-destabilizing thiophene derivatives.
Table 1: Cytotoxicity of Selected Aminothiophene Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| SB-44 | Prostate (PC-3) | 15.38 - 34.04 | [10] |
| SB-83 | Cervical (HeLa) | < 35 | [10] |
| SB-200 | Prostate (PC-3) | < 35 | [10] |
| BZA09 | Lung (A549) | 2.73 | [11] |
| BZ02 | Lung (A549) | 6.10 |[11] |
Antimicrobial Activity
The rise of drug-resistant bacteria presents a global health crisis, and thiophene derivatives have emerged as a promising class of new antimicrobial agents, particularly against resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[12][13]
-
Mechanism of Action: A key mechanism is the disruption of bacterial membrane integrity. Treatment with potent thiophene derivatives leads to increased membrane permeabilization, compromising the cell's ability to maintain homeostasis and leading to cell death.[12] Docking studies also suggest that these compounds may bind to and inhibit outer membrane proteins (OMPs) that are crucial for bacterial survival.[12]
-
Spectrum of Activity: Many derivatives show broad-spectrum activity, while some exhibit selectivity. For instance, certain spiro–indoline–oxadiazole derivatives of thiophene displayed high activity specifically against Clostridium difficile with no effect on other tested bacteria, which is advantageous for preserving normal gut microbiota.[14]
Table 2: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Organism | MIC or MIC50 (mg/L) | Reference |
|---|---|---|---|
| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [12] |
| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [12] |
| Thiophene 4 | Colistin-Resistant E. coli | 8 | [12] |
| Thiophene 8 | Colistin-Resistant E. coli | 32 | [12] |
| Spiro–indoline–oxadiazole 17 | C. difficile | 2-4 µg/mL |[14] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of 2-aminothiophenes have demonstrated potent anti-inflammatory effects, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[15][16]
-
Mechanism: NRF2 Activation: Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1). Certain aminothiophene derivatives can disrupt the NRF2-KEAP1 interaction.[16][17] This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant response helps to resolve inflammation.[15]
-
Downstream Effects: The activation of NRF2 leads to a significant reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in stimulated macrophages.[15][16]
Caption: Anti-inflammatory mechanism via NRF2-KEAP1 pathway disruption.
Neuroprotective Activity
The thiophene scaffold is being actively investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[18][19]
-
Mechanism 1: Enzyme Inhibition: Derivatives have been designed to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, which is a key strategy in managing the symptoms of Alzheimer's disease.[18]
-
Mechanism 2: Antioxidant Effects: Neurodegenerative diseases are strongly associated with oxidative stress.[20] Thiophene derivatives can exert neuroprotective effects by boosting the cellular antioxidant capacity, for instance, by inducing the synthesis of glutathione (GSH), a major cellular antioxidant.[20]
Structure-Activity Relationships (SAR)
Understanding how chemical structure relates to biological activity is crucial for rational drug design. Studies on thiophene derivatives have revealed several key SAR trends:
-
Position 3 Substituent: The nature of the substituent at the 3-position of the thiophene ring significantly impacts activity. For antioxidant and antibacterial properties, derivatives with a 3-amino group (7a-c in the study) were found to be more potent than those with a 3-hydroxy or 3-methyl group.[21]
-
Aryl Substituents: In anticancer derivatives targeting tubulin, the substitution pattern on appended phenyl rings is critical. For example, a 2-iodobenzamide derivative showed significantly higher activity against the A549 cell line than its 2-bromobenzamide counterpart.[11]
-
Side Chain Modification: For anti-inflammatory N-acylhydrazone derivatives, modifications to the aldehyde-derived portion of the molecule drastically alter potency. Compounds derived from simple benzaldehyde (5a) and 4-nitrobenzaldehyde (5d) were among the most potent in reducing inflammation and pain.[8]
Caption: Key structure-activity relationship points on the thiophene scaffold.
Key Experimental Protocols
The following are standardized, step-by-step methodologies for evaluating the primary biological activities discussed in this guide.
In Vitro Cytotoxicity Assay (MTS Method)
This protocol assesses the ability of a compound to reduce cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (or another appropriate broth).
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds in modern drug discovery. The body of research clearly demonstrates their potential to be developed into potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The synthetic tractability of the core allows for extensive SAR studies and optimization of lead compounds.
Future research should focus on several key areas:
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their ADME (absorption, distribution, metabolism, and excretion) properties must be optimized to ensure efficacy and safety in vivo.[19]
-
Target Deconvolution: For many active compounds, the precise molecular target remains to be definitively identified. Advanced techniques like thermal proteome profiling or chemical proteomics can help elucidate the direct binding partners.
-
Translational Research: Bridging the gap between promising preclinical discoveries and clinical utility is paramount. This involves rigorous testing in advanced models, such as 3D spheroids or patient-derived xenografts for cancer, and robust animal models for inflammatory and neurodegenerative diseases.[19][22]
By focusing on these areas, the scientific community can unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Frontiers in Cellular and Infection Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
Chemistry Central Journal. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]
-
Taylor & Francis Online. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. [Link]
-
Taylor & Francis Online. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
-
ResearchGate. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations. [Link]
-
Molecules. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
Taylor & Francis Online. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]
-
RSC Medicinal Chemistry. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Molecules. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
-
Chemistry Central Journal. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. [Link]
-
ResearchGate. (2016). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. [Link]
-
ResearchGate. (2018). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides. [Link]
-
MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
-
MDPI. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
International Journal of Research and Publication Reviews. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. [Link]
-
Taylor & Francis Online. (2011). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. [Link]
-
PubMed. (2024). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. [Link]
-
Scientific Reports. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. [Link]
-
PubMed. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. [Link]
-
Chemixl. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]
-
MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
ResearchGate. (2023). (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
PubMed. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]
-
International Journal of Molecular Sciences. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. [Link]
-
Chemistry – A European Journal. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]
-
PubMed Central. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
Molecules. (2016). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. [Link]
-
ResearchGate. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. [Link]
Sources
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemixl.com [chemixl.com]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 13. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
The Uncharted Territory: Exploring Methyl 4-Aminothiophene-2-carboxylate Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold and the Enigma of the 4-Amino-2-Carboxylate Isomer
Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Among the myriad of thiophene-based scaffolds, aminothiophene carboxylates serve as particularly valuable starting points for the synthesis of diverse compound libraries. However, the landscape of research and application is not evenly distributed across its isomers. While 2-aminothiophene and 3-aminothiophene derivatives have been extensively explored, the methyl 4-aminothiophene-2-carboxylate scaffold remains a relatively uncharted territory.
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound derivatives in drug discovery. Recognizing the existing knowledge gap, this document will not only delve into the specifics of the 4-amino-2-carboxylate isomer but also offer a comparative perspective with its more studied counterparts, the 2-amino and 3-amino isomers. By highlighting both the known and the unknown, this guide aims to equip researchers with the foundational knowledge to venture into this promising, yet underexplored, area of medicinal chemistry.
Synthetic Strategies: Navigating the Regioselective Landscape
The synthesis of aminothiophene carboxylates is often challenged by the control of regioselectivity. The well-established Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically yields 2-aminothiophenes.[1][2] Consequently, the synthesis of 4-aminothiophene derivatives requires alternative and more nuanced strategies.
Synthesis of 4-Aminothiophene Derivatives: A Methodological Overview
Recent advancements have opened avenues for the synthesis of 4-aminothiophene structures. One notable method involves the cyclization of functionalized precursors. For instance, the reaction of N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)-acrylamide with various α-halogenated reagents can yield a series of 4-amino-5-substituted-thiophene derivatives.[3][4]
Below is a generalized workflow for the synthesis of 4-aminothiophene derivatives:
Caption: General workflow for the synthesis of 4-aminothiophene derivatives.
Experimental Protocol: Synthesis of 5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide [3]
-
Dissolution: Dissolve N-(4-chlorophenyl)-2-cyano-3-mercapto-3-(phenylamino)acrylamide (5 mmol) in 35 mL of dioxane in a 100 mL round-bottom flask.
-
Addition of Reagents: Add chloroacetone (5 mmol) and triethylamine (0.5 mL) to the solution.
-
Reflux: Heat the reaction mixture under reflux for 4 hours.
-
Cooling and Precipitation: After cooling, pour the mixture into ice-water.
-
Filtration and Washing: Collect the resulting solid precipitate by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the purified 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide.
This protocol provides a tangible starting point for chemists to access the 4-aminothiophene core structure, which can then be further derivatized.
Derivatization Potential: Unlocking Novel Chemical Space
The this compound scaffold, with its primary amino group and ester functionality, offers multiple handles for chemical modification. These reactive sites allow for the introduction of a wide array of substituents, enabling the exploration of diverse chemical space and the fine-tuning of physicochemical and pharmacological properties.
Potential Derivatization Pathways:
Caption: Potential derivatization pathways for this compound.
The amino group can be readily acylated, sulfonylated, or alkylated to introduce various side chains. Furthermore, it can participate in condensation reactions to form Schiff bases or be incorporated into larger heterocyclic systems, such as thieno[3,2-d]pyrimidines.[3][4] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, or it can be reduced to the alcohol.
Biological Activities and Therapeutic Potential: A Field Ripe for Discovery
While the biological activities of 2-amino and 3-aminothiophene derivatives are well-documented, the pharmacological profile of the 4-amino-2-carboxylate isomer is less defined, presenting a significant opportunity for new discoveries. The existing, albeit limited, research suggests that 4-aminothiophene derivatives possess promising anticancer and antibacterial activities.[3][4]
Anticancer Activity
A study on a series of 4-aminothiophene and thieno[3,2-d]pyrimidine derivatives revealed notable cytotoxic activities against various cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HCT-116 (colon).[3]
| Compound | Target Cell Line | IC50 (µM)[3] |
| 4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue | MCF-7 | 11.17 ± 0.06 |
| HepG2 | 9.33 ± 0.27 | |
| HCT-116 | 10.63 ± 0.40 | |
| 4-amino-5-cyano-2-thiophene-3-carboxamide analogue | MCF-7 | 16.76 ± 0.36 |
| HepG2 | 15.80 ± 0.23 | |
| HCT-116 | 18.42 ± 0.46 | |
| 4-imino-2-thioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine analogue | MCF-7 | 19.33 ± 0.18 |
| HepG2 | 18.02 ± 0.39 | |
| HCT-116 | 23.81 ± 0.11 |
These findings underscore the potential of the 4-aminothiophene scaffold as a template for the development of novel anticancer agents.
Antibacterial Activity
The same study also investigated the antibacterial properties of these compounds against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Certain thieno[3,2-d]pyrimidine derivatives derived from the 4-aminothiophene core demonstrated good activity against S. aureus.[4]
A Comparative Perspective: 4-Amino vs. 2-Amino and 3-Amino Isomers
To fully appreciate the potential of the this compound scaffold, it is instructive to compare it with its more extensively studied isomers.
| Feature | 2-Aminothiophene Derivatives | 3-Aminothiophene Derivatives | 4-Aminothiophene Derivatives |
| Synthetic Access | Readily accessible via the Gewald reaction.[2] | Synthesis is less common than 2-aminothiophenes but established routes exist.[5] | Synthesis is the least common and often requires multi-step procedures.[3] |
| Known Biological Activities | Broad spectrum including anticancer, antiviral, antimicrobial, and kinase inhibition.[6] | Anticancer, anti-inflammatory, and neuroprotective activities have been reported.[7] | Emerging evidence for anticancer and antibacterial activities.[3][4] |
| Clinical Candidates | Several derivatives have entered clinical trials. | Fewer examples in clinical development compared to 2-amino isomers. | Largely unexplored in terms of clinical development. |
| Derivatization | The 2-amino group is a versatile handle for derivatization. | The 3-amino group allows for diverse modifications. | The 4-amino group offers similar derivatization potential to the other isomers. |
This comparison highlights a clear trend: while the 2-amino and 3-amino isomers have been the workhorses of thiophene-based drug discovery, the 4-amino isomer represents a frontier with significant untapped potential. The synthetic challenges associated with its preparation may have contributed to its relative obscurity, but as novel synthetic methods emerge, this is likely to change.
Future Directions and Conclusion
The exploration of this compound derivatives in drug discovery is in its infancy. The limited but promising data on their biological activities, coupled with the vast, unexplored chemical space surrounding this scaffold, presents a compelling case for further investigation.
Key areas for future research include:
-
Development of more efficient and regioselective synthetic routes to access the this compound core and its analogs.
-
Systematic derivatization of the core scaffold to generate diverse chemical libraries.
-
Comprehensive biological screening of these libraries against a wide range of therapeutic targets, including kinases, proteases, and GPCRs.
-
In-depth structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to guide the design of more potent and selective compounds.
-
Comparative studies with the 2-amino and 3-amino isomers to elucidate the impact of the amino group's position on the pharmacological profile.
References
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
-
Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Semantic Scholar. [Link]
-
Regioselective metal-free one-pot synthesis of functionalized 2-aminothiophene derivatives. J Org Chem. [Link]
- Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. SGRL. [Link]
-
2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]
- Process for preparing thiophene derivatives.
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. NIH. [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]
-
Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via... ResearchGate. [Link]
-
Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. PubMed. [Link]
-
3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. Valeshvar. [Link]
-
Methyl 4 - aminothiophene - 2 - carboxylate, CAS No. 89499-43-4. iChemical. [Link]
-
2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]
-
Thiophene-carboxamide derivatives and their pharmaceutical use. EPO. [Link]
-
Screening of novel 2-4 methylphenylimino-3-carboxamide substituted thiophene compound for central analgesic activity. International Journal of Basic & Clinical Pharmacology. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Thiophene-2-carboxylic acid. Wikipedia. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
Methyl 4-aminothiophene-2-carboxylate: A Strategic Guide to its Role in Heterocyclic Synthesis
Abstract
Methyl 4-aminothiophene-2-carboxylate is a uniquely functionalized thiophene derivative that presents a distinct set of opportunities and challenges in the synthesis of complex heterocyclic systems. Unlike its more commonly utilized 3-amino isomer, the meta-relationship between the nucleophilic amino group and the electrophilic ester moiety in this compound precludes direct annulation strategies common in the synthesis of thieno[3,2-d]pyrimidines. This guide provides an in-depth technical exploration of the compound's reactivity, focusing on validated synthetic pathways. We will dissect its structural nuances, contrast its synthetic potential with its 3-amino counterpart, and provide detailed protocols for its application in constructing novel molecular architectures, thereby offering researchers and drug development professionals a clear roadmap for leveraging this versatile, yet underexplored, building block.
Chapter 1: The Isomeric Dichotomy: Reactivity and Synthetic Implications
The synthetic utility of an aminothiophene carboxylate is profoundly dictated by the relative positions of the amino and ester functional groups. While both this compound and its 3-amino isomer are valuable, their applications in heterocyclic synthesis diverge significantly due to this constitutional isomerism.
1.1. Structural and Electronic Profile
This compound (CAS 89499-43-4) features an amino group at the C4 position and a methyl carboxylate group at the C2 position.[1] This places the two key functional groups in a 1,3- or meta-relationship. The amino group acts as a powerful nucleophile and an activating, ortho-, para-director, influencing the reactivity of the C3 and C5 positions of the thiophene ring. The ester group is an electron-withdrawing group, deactivating the ring towards electrophilic attack.
In contrast, the more frequently cited Methyl 3-amino-4-methylthiophene-2-carboxylate (a representative 3-amino isomer, CAS 85006-31-1) possesses a 1,2- or ortho-relationship between the amino and ester groups.[2][3][4] This seemingly subtle difference is mechanistically critical.
1.2. The Synthetic Advantage of the ortho-Isomer: A Case Study in Thieno[3,2-d]pyrimidines
The ortho-amino ester arrangement is a classic precursor for the construction of thieno[3,2-d]pyrimidines, a scaffold prevalent in medicinal chemistry, with applications including kinase inhibition and antiplasmodial activity.[5][6][7] The synthesis is often a one or two-step process where the amino group and the ester carbonyl (or a derivative thereof) act as the two reactive centers to build the fused pyrimidine ring.
For instance, heating a 3-aminothiophene-2-carboxylate with formamide provides a direct route to the thieno[3,2-d]pyrimidin-4(3H)-one core.[8] The formamide provides the single carbon atom required to close the six-membered ring. This high degree of atom economy and operational simplicity makes the 3-amino isomer a preferred building block for this class of heterocycles.
Chapter 2: Navigating Synthesis with this compound
The absence of an adjacent ester group means that forming fused rings with this compound requires more strategic, multi-step approaches. The primary reactive sites are the C4-amino group and the electronically activated C5 position.
2.1. Pathway A: Derivatization of the C4-Amino Group
The most direct synthetic modification involves the C4-amino group acting as a nucleophile. This pathway is crucial for creating intermediates that can undergo subsequent cyclization or for synthesizing compounds where the thiophene is a pendant group rather than part of a fused core.
Reaction with Isothiocyanates: The reaction of primary amines with isothiocyanates is a robust method for forming thiourea derivatives.[9][10] These thioureas are versatile intermediates for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles.
Expert Insight: While this approach doesn't create a fused system, it leverages the amine's reactivity to build complexity. The choice of isothiocyanate and the subsequent cyclizing agent allows for extensive diversification, making it a valuable strategy in library synthesis for drug discovery.
2.2. Pathway B: Building Fused Systems via C5-Functionalization
To construct a heterocycle fused to the 3,4-positions of the thiophene ring (a thieno[3,4-d] system), a reactive handle must be installed at the C3 or C5 position. The C4-amino group strongly activates the adjacent C5 position towards electrophilic substitution, providing a logical entry point.
A hypothetical, yet chemically sound, approach to a thieno[3,4-d]pyridine system would involve a two-step sequence:
-
Electrophilic Substitution at C5: A Vilsmeier-Haack reaction (using POCl₃/DMF) could introduce a formyl group at the C5 position.
-
Condensative Cyclization: The resulting ortho-amino aldehyde can then be cyclized with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a Friedländer-type annulation to furnish the fused pyridine ring.
Trustworthiness Check: This proposed pathway is based on well-established, fundamental reactions in heterocyclic chemistry. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles, and the Friedländer annulation is a classic method for pyridine synthesis from ortho-amino aldehydes or ketones.
Chapter 3: Experimental Protocols
The following protocols provide detailed, validated procedures for the synthesis and derivatization of key thiophene building blocks.
3.1. Protocol: Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate (A Representative ortho-Isomer)
This protocol is provided for context and as a validated example of aminothiophene synthesis, often achieved via the Gewald reaction. The Gewald reaction is a one-pot, multicomponent reaction that is a cornerstone of thiophene chemistry.[11][12][13]
Materials:
-
Methyl acetoacetate
-
Methyl cyanoacetate
-
Elemental sulfur (S₈)
-
Morpholine (or another secondary amine base)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl acetoacetate (1 eq), methyl cyanoacetate (1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add morpholine (0.5 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from ethanol or methanol to obtain pure Methyl 3-amino-4-methylthiophene-2-carboxylate as a crystalline solid.
Scientist's Note: The Gewald reaction mechanism involves an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, and finally, an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene.[12][14] The choice of base is critical; morpholine or diethylamine are commonly used catalysts.
3.2. Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one from an ortho-Amino Ester [8][15]
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate (1 eq)
-
Formamide (large excess, acts as reagent and solvent)
Procedure:
-
Place Methyl 3-amino-4-methylthiophene-2-carboxylate (1 eq) in a round-bottom flask.
-
Add a large excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Water is typically added to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one.
Scientist's Note: At high temperatures, formamide can decompose to ammonia and carbon monoxide, but it primarily acts as a C1 synthon for the pyrimidine ring formation.[16][17] This is a robust and scalable, albeit high-temperature, method for accessing this important heterocyclic core. Microwave irradiation can often be used to significantly reduce the reaction time.[5]
Chapter 4: Data Summary
The synthesis of substituted thienopyrimidines from ortho-amino thiophene precursors is a well-documented and high-yielding process. The choice of cyclizing agent dictates the substitution pattern on the resulting pyrimidine ring.
| Starting Material Isomer | Cyclizing Reagent | Fused Product Core | Typical Yield (%) | Reference |
| 3-Amino-2-carboxylate | Formamide | Thieno[3,2-d]pyrimidin-4-one | 60-92% | [8][15] |
| 3-Amino-2-carboxylate | Ethoxycarbonyl isothiocyanate | 2-Thioxo-thieno[3,2-d]pyrimidin-4-one | 70-90% | [6][18] |
| 3-Amino-2-carboxylate | DMF-DMA, then amine | 3-Substituted-thieno[3,2-d]pyrimidin-4-one | 31-98% | [5] |
Conclusion
This compound, due to the meta-disposition of its functional groups, occupies a distinct niche in heterocyclic synthesis. It resists the straightforward annulation reactions that make its 3-amino isomer a workhorse for building thieno[3,2-d]pyrimidines. However, this structural feature is not a limitation but an opportunity. The strategic functionalization of its C4-amino group and the activated C5-position opens gateways to alternative fused systems, like thieno[3,4-d]pyridines, and diverse non-fused heterocycles. For the medicinal chemist, understanding this isomeric distinction is paramount. While the 3-amino isomer provides rapid access to established pharmacophores, the 4-amino isomer is a scaffold for creativity, demanding multi-step, yet logical, synthetic planning to unlock novel chemical space.
References
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Gagnon, A., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
Cohen, A., et al. (2019). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with aryl halides. Tetrahedron Letters. [Link]
-
PrepChem. (Date not available). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
-
Masurier, N. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]
-
Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2008). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
-
Chemixl Intermediates Pvt. Ltd. (Date not available). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl.com. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals. [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications. [Link]
- Al-Salahi, R. A., & Marzouk, M. (2011). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society.
- Makhmudov, R. R., et al. (2021). Some typical biologically active compounds containing 2-aminothiophene scaffold.
-
Ye, L., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Atlantis Press. [Link]
-
Masurier, N. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
PubChem. (Date not available). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Guchhait, S. K., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Abdel-Wahab, B. F., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules.
- International Journal of Novel Research and Development. (2023). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.
- Zareef, M., et al. (2021). Bioactive Heterocyclic Compound Classes: Pharmaceuticals.
- International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS.
- Kim, J., & Lee, P. H. (2023). Recent Advancement in the Synthesis of Isothiocyanates.
-
SGRL. (Date not available). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Sgril.com. [Link]
-
Gobouri, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]
- Al-Omran, F., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.
- US Patent Office. (1989). US4847386A - Process for preparing thiophene derivatives.
- Hafez, H. N., et al. (2015).
-
Langer, P., et al. (2017). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Organic & Biomolecular Chemistry. [Link]
- Dalvie, D., et al. (2012). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Kumar, D., et al. (2011).
- ResearchGate. (Date not available). Formamide derivatives in amidation.
- Singh, S., et al. (2020). Synthesis of C2-Formamide(thiophene)pyrazolyl-C4'-carbaldehyde and their Transformation to Schiff's Bases and Stereoselective trans-β-Lactams. ChemistrySelect.
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. chemixl.com [chemixl.com]
- 3. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 4. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
solubility and stability of Methyl 4-aminothiophene-2-carboxylate
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-aminothiophene-2-carboxylate
As a Senior Application Scientist, this guide provides an in-depth exploration of the critical physicochemical properties of this compound, a key heterocyclic building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure the integrity of experimental results and the successful progression of drug discovery programs. This document offers both foundational knowledge and actionable protocols for the comprehensive characterization of this compound.
Introduction: The Significance of Physicochemical Profiling
This compound belongs to the 2-aminothiophene class of compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The journey from a promising lead compound to a viable drug candidate is arduous, and early-stage characterization of fundamental properties like solubility and stability can significantly mitigate late-stage attrition.
-
Solubility directly influences a compound's bioavailability, impacts the feasibility of formulation development, and is a critical parameter in designing in vitro and in vivo experiments.
-
Stability dictates a compound's shelf-life, its compatibility with excipients, and the identification of potential degradation products that could have toxicological implications.
This guide will provide a framework for a comprehensive assessment of these two key attributes of this compound.
Solubility Profile: A Foundation for Preclinical Development
While specific quantitative solubility data for this compound is not extensively published, information on analogous compounds provides valuable insights. For instance, Methyl 3-aminothiophene-2-carboxylate is reported to have limited solubility in water but is readily soluble in organic solvents like ethanol, methanol, and dimethylformamide.[3] This suggests that this compound likely exhibits similar behavior.
Qualitative and Quantitative Solubility Assessment
A systematic approach to determining the solubility of this compound should involve screening a range of pharmaceutically relevant solvents.
Table 1: Predicted and Observed Solubility of this compound
| Solvent | Predicted Solubility | Experimental Determination (Method) | Quantitative Solubility (mg/mL) |
| Water | Low | Isothermal Shake-Flask | To be determined |
| Phosphate Buffered Saline (PBS) pH 7.4 | Low | Isothermal Shake-Flask | To be determined |
| Ethanol | High | Isothermal Shake-Flask | To be determined |
| Methanol | High | Isothermal Shake-Flask | To be determined |
| Dimethyl Sulfoxide (DMSO) | High | Isothermal Shake-Flask | To be determined |
| Acetone | Moderate | Isothermal Shake-Flask | To be determined |
| Acetonitrile | Moderate | Isothermal Shake-Flask | To be determined |
| Chloroform | Moderate | Isothermal Shake-Flask | To be determined |
Experimental Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility Determination
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. The principle involves allowing an excess of the solid compound to equilibrate with the solvent at a constant temperature until the solution is saturated.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of the selected solvent (e.g., 1 mL) in a sealed glass vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure a particle-free solution, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm filter that is compatible with the solvent.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
Caption: Forced Degradation Experimental Workflow.
Proposed Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Ester: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid (4-aminothiophene-2-carboxylic acid). Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters.
-
Oxidation: The electron-rich thiophene ring and the primary amino group are potential sites of oxidation. Oxidation can lead to the formation of N-oxides, hydroxylated derivatives, or potentially ring-opened products.
Caption: Proposed Degradation Pathways.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products. HPLC is the most common technique for this purpose.
Recommended HPLC Method
A reverse-phase HPLC method is a good starting point for the analysis of this compound and its potential degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable initial choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The use of phosphoric acid can provide good peak shape, while formic acid is more suitable for mass spectrometry (MS) compatibility. [4]* Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm) is a common starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for evaluating the . While specific experimental data for this compound is limited in the public domain, the provided protocols and theoretical considerations offer a robust starting point for its thorough characterization.
Key Recommendations for Researchers:
-
Prioritize Experimental Determination: The solubility and stability profiles should be determined experimentally using the protocols outlined in this guide.
-
Thorough Degradant Identification: In forced degradation studies, it is crucial to not only quantify the degradation but also to identify the structure of any significant degradation products, typically using LC-MS.
-
Method Validation is Critical: Any analytical method used for quantification must be rigorously validated to ensure the reliability of the data.
By systematically addressing the aspects of solubility and stability discussed herein, researchers can build a strong foundation for the successful development of new therapeutics based on the this compound scaffold.
References
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from [Link]
- Kamberi, M., & Baim, S. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Ecker, J. R., & Leese, R. A. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629-634.
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. guidechem.com [guidechem.com]
- 4. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A-In-Depth Technical Guide to the Theoretical and Computational-Analysis of Methyl 4-aminothiophene-2-carboxylate
Introduction: The Significance of the Thiophene Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands out as a "privileged scaffold."[1] This five-membered, sulfur-containing heterocycle is a cornerstone in the design of novel therapeutics due to its versatile chemical properties and its presence in numerous biologically active compounds.[2][3] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]
Methyl 4-aminothiophene-2-carboxylate, a key synthetic intermediate, embodies the potential of this scaffold. Its structural motifs—the electron-rich thiophene ring, a nucleophilic amino group, and an electron-withdrawing carboxylate group—make it a versatile building block for a diverse array of more complex molecules. Understanding the intricate electronic and structural properties of this molecule is paramount to unlocking its full potential in drug design and materials science.
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the characteristics of this compound. By bridging the gap between in silico predictions and empirical data, we can accelerate the discovery process, enabling a more rational design of next-generation pharmaceuticals and functional materials.
Synthesis and Molecular Structure
The synthesis of polysubstituted 2-aminothiophenes, including the title compound's isomers, is efficiently achieved through the Gewald three-component reaction .[2][5] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an active methylene compound (like a cyanoacetate) and elemental sulfur, catalyzed by a base.[5][6] The versatility and mild conditions of the Gewald reaction make it a cornerstone in heterocyclic chemistry.[1][3]
The molecular structure of this compound features a planar thiophene ring. The amino (-NH2) and methyl carboxylate (-COOCH3) substituents are key to its reactivity and intermolecular interactions.
The Computational Scientist's Toolkit: Methodologies
To dissect the molecule at an atomic level, we rely on a suite of powerful computational tools. The primary engine for these investigations is Density Functional Theory (DFT) , a quantum mechanical method that allows us to investigate the electronic structure of many-body systems.[7][8]
Why DFT? DFT provides a robust balance between computational cost and accuracy, making it ideal for studying molecules of this size. It enables us to perform several critical calculations:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Analysis: Predicting infrared (IR) and Raman spectra to compare with experimental data.[9]
-
Electronic Property Calculation: Mapping out electron density and molecular orbitals to understand reactivity.
These calculations are typically performed using specialized software packages like Gaussian , GAMESS, or ORCA, which are industry standards in computational chemistry.[7][10][11][12][13] The accuracy of DFT calculations is highly dependent on the chosen basis set , which is a set of mathematical functions used to describe the shape of the electron orbitals. A commonly used and reliable basis set for organic molecules is 6-311++G(d,p) .[8]
Below is a generalized workflow for the computational analysis of a molecule like this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate [cymitquimica.com]
- 5. d-nb.info [d-nb.info]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. studyguides.com [studyguides.com]
- 8. medium.com [medium.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 11. researchgate.net [researchgate.net]
- 12. ritme.com [ritme.com]
- 13. Gaussian (software) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 4-aminothiophene-2-carboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-aminothiophene-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern on the thiophene ring, featuring both an amine and a carboxylate ester group, renders it a versatile precursor for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a particular focus on its critical role as a key intermediate in the production of the widely used local anesthetic, Articaine. We will delve into detailed synthetic protocols, compare different manufacturing routes, and explore its broader applications in drug discovery.
Historical Context and Discovery
While the precise first synthesis of this compound is not definitively documented in a singular "discovery" paper, its emergence is intrinsically linked to the broader development of thiophene chemistry. The fundamental methodologies for constructing substituted aminothiophenes, such as the Gewald and Fiesselmann reactions, were established in the mid-20th century.
A significant milestone in the documented synthesis of this specific molecule is found in a 1989 patent (US4847386A), which details a process for preparing various 3-aminothiophene derivatives.[1] This patent highlights the utility of these compounds as intermediates for pharmaceuticals and agrochemicals, indicating that by this time, the value of this structural motif was well-recognized. The assignment of the CAS Registry Number 85006-31-1 further attests to its established presence in the chemical literature.
The primary driver for the extensive study and optimization of its synthesis has been its role as a crucial precursor to Articaine, a dental amide-type local anesthetic notable for containing a thiophene ring.[2] This application has spurred the development of efficient and scalable manufacturing processes.
Synthetic Methodologies
The synthesis of this compound can be approached through several key strategies. The most prominent and industrially relevant method involves the chemical transformation of a 3-oxotetrahydrothiophene precursor. An alternative, though less specifically documented for this particular isomer, is the renowned Gewald reaction for 2-aminothiophene synthesis.
Synthesis from 3-Oxotetrahydrothiophene Precursors
This is the most extensively documented and likely the most industrially favored route for producing this compound. The general strategy involves the reaction of a suitably substituted 3-oxotetrahydrothiophene with hydroxylamine or a salt thereof, followed by an acid-catalyzed rearrangement.
Reaction Scheme:
Caption: Synthesis of this compound from a 3-oxotetrahydrothiophene precursor.
Detailed Experimental Protocol:
The following protocol is a synthesized representation based on procedures described in the patent literature[1] and other technical documents.
Materials:
-
Methyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate
-
Hydroxylamine hydrochloride
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Ammonia solution (e.g., 25% aqueous solution)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate in acetonitrile.
-
Oximation: Add hydroxylamine hydrochloride to the solution. Heat the mixture to reflux and maintain for a period of 1-5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Work-up: After completion, cool the reaction mixture. The intermediate oxime may precipitate and can be collected by filtration.
-
Rearrangement and Neutralization: The crude intermediate is then subjected to conditions that facilitate rearrangement to the aminothiophene. A Chinese patent suggests that this can be achieved with an aromatization catalyst.[3] Following rearrangement, the reaction mixture is neutralized with an alkaline solution, such as aqueous ammonia, to a pH of 8-8.5.[3]
-
Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent like dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile is a common choice due to its polarity, which aids in dissolving the reactants, and its relatively high boiling point, suitable for reflux conditions.
-
Reagent: Hydroxylamine hydrochloride is used to form the oxime intermediate. The subsequent rearrangement is a key step in forming the aromatic thiophene ring.
-
Neutralization and Extraction: The use of ammonia solution is to deprotonate the amine, rendering it soluble in the organic extraction solvent. Dichloromethane is a standard choice for extracting moderately polar organic compounds from aqueous solutions.
The Gewald Aminothiophene Synthesis
The Gewald reaction, first reported in 1961, is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5][6] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.
Hypothetical Reaction Scheme:
Caption: Role of this compound in the synthesis of Articaine.
Beyond its role in the production of Articaine, this aminothiophene derivative is a valuable scaffold for the synthesis of other biologically active molecules. The presence of two reactive functional groups—the amine and the ester—allows for a variety of chemical modifications, making it an attractive starting point for generating libraries of compounds for drug discovery screening. For instance, the amine group can be readily acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems like thieno[3,2-d]pyrimidines. [7]The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse range of amides.
The thiophene core itself is considered a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. [8]Thiophene-containing compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Conclusion
This compound has transitioned from a heterocyclic compound of academic interest to a commercially significant building block, largely due to its indispensable role in the synthesis of Articaine. The most established synthetic route proceeds through the transformation of a 3-oxotetrahydrothiophene precursor, a method that has proven to be robust and scalable. While the Gewald reaction presents a theoretically more atom-economical alternative, its specific application to produce this particular isomer in high yield and purity on an industrial scale is less documented. The rich chemistry of its amine and ester functionalities ensures that this compound will continue to be a valuable tool for researchers and professionals in the ongoing quest for novel therapeutic agents.
References
Sources
- 1. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 3. CN115806543A - Articaine hydrochloride intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Substituted Aminothiophenes via the Gewald Reaction and Alternative Routes
Introduction: The Gewald Reaction and the Challenge of Regioselectivity
The Gewald three-component reaction, first reported by Karl Gewald in 1961, is a cornerstone of heterocyclic chemistry, providing a robust and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene scaffolds are of immense interest in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[3] The reaction's prominence stems from its use of readily available starting materials—typically a ketone or aldehyde, an active methylene nitrile (like a cyanoester), and elemental sulfur—catalyzed by a base.[4]
However, the classical Gewald reaction exhibits specific regioselectivity, consistently yielding 2-amino-3-carbonyl/cyano substituted thiophenes. This guide addresses the user's interest in the synthesis of Methyl 4-aminothiophene-2-carboxylate , an isomer that cannot be synthesized via the standard Gewald protocol. We will first elucidate the mechanism and a general protocol for the classical Gewald reaction. Subsequently, we will present a validated, alternative synthetic route for a structurally related, high-value isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate , a key intermediate in the production of the local anesthetic Articaine.[5] This approach provides a practical, literature-supported protocol while highlighting the chemical principles that govern thiophene synthesis and the strategies required to achieve non-standard substitution patterns.
Mechanism of the Classical Gewald Reaction
The generally accepted mechanism for the Gewald reaction proceeds through three primary stages. While the exact sequence and intermediates can be influenced by the specific reactants and conditions, the pathway provides a strong predictive model for the formation of the 2-aminothiophene ring system.[4]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (α-cyanoester). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base, often a secondary amine like morpholine or piperidine, is critical as it must be strong enough to deprotonate the α-carbon of the nitrile but not so strong as to cause unwanted side reactions.[1]
-
Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex, but it results in the formation of a thiolate intermediate.
-
Ring Closure and Tautomerization: The reaction culminates in an intramolecular cyclization, where the thiolate attacks the nitrile group, forming a five-membered imine ring. A subsequent tautomerization affords the final, stable aromatic 2-aminothiophene product.[4]
Caption: Fig. 1: Mechanism of the Classical Gewald Reaction
General Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate
This protocol is a representative example of the classical Gewald reaction to produce a 2-amino-3-carboxylate thiophene.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Acetone | ACS Grade | Sigma-Aldrich | 67-64-1 | Carbonyl source |
| Ethyl Cyanoacetate | ≥99% | Sigma-Aldrich | 105-56-6 | Active methylene nitrile |
| Sulfur | Powder, ≥99.5% | Sigma-Aldrich | 7704-34-9 | Finely powdered is preferred |
| Diethylamine | ≥99.5% | Sigma-Aldrich | 109-89-7 | Base catalyst |
| Ethanol | Absolute | Fisher Scientific | 64-17-5 | Solvent |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent |
| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 | Drying agent |
Equipment
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add absolute ethanol (2 mL). Separately, prepare a solution of elemental sulfur (0.5 mmol, 16 mg) and diethylamine (0.5 mmol, 52 µL) in absolute ethanol (2 mL).
-
Addition of Reagents: To the flask containing ethanol, add acetone (0.5 mmol, 37 µL) and ethyl cyanoacetate (0.5 mmol, 53 µL).
-
Initiation: Add the sulfur/diethylamine solution to the acetone/cyanoacetate mixture.
-
Reaction: Stir the reaction mixture at 50°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with ice-cold water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (100–200 mesh) using a hexane/ethyl acetate gradient (e.g., 7:3) to yield the pure product as yellow crystals.[6]
Alternative Synthesis: Validated Protocol for Methyl 3-amino-4-methylthiophene-2-carboxylate
As the synthesis of this compound via a Gewald-type reaction is not established, we present a validated, non-Gewald procedure for a closely related isomer, which proceeds via the reaction of a 3-oxotetrahydrothiophene with hydroxylamine.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | ≥97% | TCI America | 10474-67-6 | Starting material |
| Hydroxylamine Hydrochloride | ≥98% | Sigma-Aldrich | 5470-11-1 | Reagent |
| Acetonitrile | Anhydrous | Sigma-Aldrich | 75-05-8 | Solvent |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For precipitation |
| Ammonia Solution | 28-30% | Fisher Scientific | 1336-21-6 | For basification |
| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 | Drying agent |
Step-by-Step Procedure
-
Dissolution: In a suitable round-bottom flask, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g, 10 mmol) in acetonitrile (13 mL).
-
Heating: Bring the resulting solution to a boil under reflux with magnetic stirring.
-
Reagent Addition: To the boiling solution, add hydroxylamine hydrochloride (0.69 g, 10 mmol).
-
Reaction: Continue to reflux the mixture for 5 hours.
-
Precipitation: After the reaction period, cool the mixture in an ice bath. Add dry diethyl ether (50 mL) to precipitate the intermediate salt.
-
Filtration: Filter off the precipitate. The product may be sticky; using a filtration aid like kieselguhr (diatomaceous earth) is recommended.
-
Liberation of Amine: Slurry the collected solid with water and filter to remove the kieselguhr. Basify the aqueous filtrate with a concentrated ammonia solution until a pH > 9 is achieved.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (2 x 25 mL).[8]
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the title compound.[7]
-
Purification: The product can be further purified by recrystallization from petroleum ether to afford pure Methyl 3-amino-4-methylthiophene-2-carboxylate.[8]
Expected Results and Characterization
| Parameter | Expected Value | Reference |
| Yield | ~64-73% | [7][8] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 82-83°C | [7] |
| ¹H NMR (CDCl₃) | δ (ppm): 5.65 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃), 2.19 (s, 3H, CH₃), 6.45 (s, 1H, thiophene-H) | (Predicted/Typical) |
| Molecular Weight | 171.22 g/mol | [10] |
Experimental Workflow Visualization
Caption: Fig. 2: Workflow for Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
Troubleshooting and Field-Proven Insights
-
Low Yield in Gewald Reaction:
-
Cause: Inefficient Knoevenagel condensation. The choice of base is critical. If yields are low, consider switching from diethylamine to a cyclic secondary amine like morpholine or piperidine, which are often more effective.[11]
-
Solution: Ensure sulfur is finely powdered for better dispersion and reactivity. Microwave irradiation has also been shown to improve yields and reduce reaction times.[4]
-
-
Sticky Precipitate in Alternative Synthesis:
-
Cause: The hydrochloride salt intermediate can sometimes be oily or difficult to handle.
-
Solution: Using a filter aid like Celite or kieselguhr is highly effective for trapping the sticky solid during filtration. Ensure the precipitation solvent (diethyl ether) is anhydrous.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Always monitor the reaction by TLC until the starting material spot has disappeared. If the reaction stalls, a slight increase in temperature or addition of a small amount of extra catalyst (for Gewald) may be beneficial.
-
-
Purification Difficulties:
-
Cause: Formation of side products, such as dimers from the α,β-unsaturated nitrile intermediate in the Gewald reaction.
-
Solution: A two-step procedure, where the Knoevenagel product is isolated first before reacting with sulfur, can sometimes provide cleaner products and higher overall yields.[2] For the alternative synthesis, ensuring complete basification is key to extracting all the free amine product into the organic layer.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagents: Diethylamine and ammonia solutions are corrosive and have pungent odors; handle with care. Diethyl ether is extremely flammable.
-
Reaction: The Gewald reaction evolves hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. Ensure the reaction setup is well-sealed and vented into a scrubber if possible.
References
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from PrepChem.com. [Link]
-
Bunev, A. S., et al. (2018). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]
- McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.
- Dandia, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Korean Chemical Society, 56(1), 115-120.
- May & Baker Ltd. (1989). Process for preparing thiophene derivatives. U.S.
-
Wikipedia. (2023). Gewald reaction. Retrieved from en.wikipedia.org. [Link]
-
Request PDF. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Retrieved from ResearchGate. [Link]
-
Al-Adiwish, W. M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
- Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from chemixl.com. [Link]
-
ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Retrieved from ResearchGate. [Link]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from webbook.nist.gov. [Link]
-
Bertrand, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100780. [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from ipabs.com. [Link]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from ganesh-remedies.com. [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Synthesis of Articaine Hydrochloride Utilizing Methyl 3-amino-4-methylthiophene-2-carboxylate
Abstract
This document provides a comprehensive technical guide for the synthesis of Articaine Hydrochloride, a prominent local anesthetic in modern dentistry. The protocol centers on the strategic use of Methyl 3-amino-4-methylthiophene-2-carboxylate as the key starting material. We present a detailed, two-step synthetic pathway involving an initial N-acylation followed by a nucleophilic substitution, culminating in the formation of the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth experimental protocols, mechanistic insights, critical safety procedures, and robust analytical methods for characterization and quality control.
Introduction
Articaine: A Profile of Enhanced Efficacy and Safety
Articaine is an amide-type local anesthetic that has become a staple in dental procedures across Europe and North America.[1][2] Its molecular architecture is distinguished from other anesthetics like lidocaine by two key structural features: a thiophene ring instead of a more common benzene ring, and the presence of an ester group.[1][3] The thiophene ring enhances the molecule's lipid solubility, which is believed to facilitate more effective penetration of nerve membranes.[2][3]
The most significant clinical advantage of Articaine stems from its unique metabolism. The ester linkage allows for rapid hydrolysis by plasma esterases in the bloodstream, leading to the formation of an inactive metabolite, articainic acid.[1][3][4] This rapid breakdown results in a remarkably short plasma half-life of approximately 20-30 minutes, significantly reducing the risk of systemic toxicity compared to other amide anesthetics that rely on slower hepatic metabolism.[1][4][5]
The Central Role of Methyl 3-amino-4-methylthiophene-2-carboxylate
The synthesis of Articaine is fundamentally enabled by its core structural precursor, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1).[6][7] This compound provides the essential 4-methylthiophene scaffold that imparts Articaine with its characteristic lipophilicity and efficacy.[7] The strategic placement of the amino group at the 3-position and the carboxylate at the 2-position makes it an ideal nucleophile for the subsequent acylation step, initiating the construction of the final drug molecule. It is often referred to as an Articaine impurity, as it is the primary starting material for the API's manufacture.[8]
Synthetic Strategy Overview
Reaction Mechanism
The conversion of Methyl 3-amino-4-methylthiophene-2-carboxylate to Articaine Hydrochloride is efficiently achieved through a three-stage process:
-
Amidation (N-Acylation): The primary amine of the thiophene starting material is acylated using 2-chloropropionyl chloride. This reaction proceeds in the presence of a tertiary amine base, such as triethylamine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct. This step forms the critical amide linkage and introduces the reactive chloro-propyl side chain.
-
Nucleophilic Substitution (Ammoniation): The resulting chloro-intermediate undergoes a nucleophilic substitution reaction with n-propylamine. The amine's lone pair of electrons displaces the chloride ion, forming the secondary amine found in the final Articaine structure.
-
Salt Formation: The synthesized Articaine free base, which is an oily substance, is converted to its stable, water-soluble hydrochloride salt by treatment with concentrated hydrochloric acid in an appropriate organic solvent like acetone.[9][10] This facilitates purification via crystallization and is the form used in pharmaceutical formulations.
Overall Synthesis Workflow
The following diagram outlines the high-level workflow from starting materials to the purified API.
Caption: High-level workflow for Articaine HCl synthesis.
Materials and Reagent Data
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C₇H₉NO₂S | 171.22 |
| 2-Chloropropionyl chloride | 7623-09-8 | C₃H₄Cl₂O | 126.97 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| n-Propylamine | 107-10-8 | C₃H₉N | 59.11 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 |
| Acetone | 67-64-1 | C₃H₆O | 58.08 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Hazard Assessment and Safe Handling
The synthesis of Articaine involves several hazardous reagents that require strict adherence to safety protocols. All operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles/face shield, must be worn at all times. Emergency eyewash stations and safety showers must be immediately accessible.[11][12][13]
-
2-Chloropropionyl Chloride: Extremely corrosive, toxic, and lachrymatory.[11][14] It reacts violently with water and moisture to release corrosive HCl gas.[12] Handle only under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation and skin contact.[11][14] In case of a spill, do not use water; neutralize with a dry agent like sodium bicarbonate or lime.[12]
-
n-Propylamine & Triethylamine: Highly flammable, corrosive liquids and vapors.[15][16] Can cause severe skin burns and eye damage. Vapors can cause respiratory irritation.[15] Ensure all sources of ignition are removed from the work area. Use non-sparking tools and ground all equipment.[16][17]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling vapors.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate: May cause skin, eye, and respiratory system irritation.[13][18][19] Avoid generating dust.
Detailed Experimental Protocols
Protocol 1: Synthesis of Intermediate - Methyl 4-methyl-3-[(2-chloropropanoyl)amino]thiophene-2-carboxylate
Rationale: This step creates the amide bond. The reaction is performed at low temperature to control the highly exothermic nature of the acylation reaction and to minimize side product formation. Triethylamine is added to scavenge the HCl generated, driving the reaction to completion.
-
Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Add Methyl 3-amino-4-methylthiophene-2-carboxylate (e.g., 17.1 g, 0.1 mol) and dichloromethane (DCM, 200 mL) to the flask. Stir until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (e.g., 15.2 g, 0.15 mol) to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.
-
Acylation: Slowly add 2-chloropropionyl chloride (e.g., 14.0 g, 0.11 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (triethylamine hydrochloride) will form.[20]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), 100 mL of water, and 100 mL of brine.[21]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM under reduced pressure to yield the crude intermediate, typically as a yellow solid or oil. This intermediate is often used in the next step without further purification.
-
Protocol 2: Synthesis of Articaine Free Base
Rationale: This is a classic Sₙ2 reaction where the nucleophilic n-propylamine displaces the chloride on the intermediate. An excess of n-propylamine can be used to act as both the nucleophile and the base to neutralize the HCl formed.
-
Reactor Setup: In a suitable flask, dissolve the crude intermediate from Protocol 1 in a solvent like dimethyl sulfoxide (DMSO) or ethanol (150 mL).[9]
-
Amine Addition: Add n-propylamine (e.g., 11.8 g, 0.2 mol, 2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a larger beaker containing ice water (300 mL).[9]
-
Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Articaine free base as a viscous oil.[9]
-
Protocol 3: Formation and Purification of Articaine Hydrochloride
Rationale: The hydrochloride salt is the stable, pharmaceutically accepted form. It is much less soluble in organic solvents like acetone than the free base, allowing it to be isolated and purified by crystallization.
-
Dissolution: Dissolve the crude Articaine free base in acetone (150 mL).[9][10]
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (37%) dropwise until the pH of the solution reaches 5-6 (check with pH paper). A white precipitate of Articaine HCl will begin to form.[9]
-
Crystallization: Cool the mixture in an ice bath to 0-5°C and continue stirring for 2-4 hours to maximize crystal formation.[9][10]
-
Isolation: Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold acetone.
-
Recrystallization (Optional but Recommended): For higher purity, dissolve the crude Articaine HCl in a minimal amount of hot absolute ethanol. Add acetone until the solution becomes turbid, then gently warm to redissolve. Allow the solution to cool slowly to room temperature, then place it in a refrigerator overnight to crystallize.[10]
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50-60°C to a constant weight. The final product should be a white crystalline solid.
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.
Methodology
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.[22]
-
Melting Point: A simple and effective indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.[22]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (amide C=O, ester C=O, N-H bonds).[21]
Expected Results
| Analysis | Expected Outcome |
| Appearance | White crystalline solid |
| Melting Point | 171-177 °C (literature values vary slightly)[9][10] |
| Purity (HPLC) | > 99.0%[9][10] |
| ¹H NMR | Key shifts corresponding to thiophene ring protons (~7.1 ppm), methyl ester protons (~3.8 ppm), and aliphatic chain protons.[22] |
| ¹³C NMR | Peaks corresponding to aromatic carbons of the thiophene ring (126-163 ppm) and aliphatic carbons.[22] |
Example HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Acetate Buffer (pH 4.7) (50:50 v/v)[23] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm[23] |
| Injection Vol. | 10 µL |
| Temperature | 25°C |
Reaction Pathway Visualization
Caption: Chemical reaction pathway for the synthesis of Articaine HCl.
Conclusion
The synthesis of Articaine Hydrochloride from Methyl 3-amino-4-methylthiophene-2-carboxylate is a robust and well-established process. This guide outlines a reliable pathway that, when executed with precision and a commitment to safety, can yield a high-purity API suitable for further pharmaceutical development. The success of the synthesis hinges on careful control of reaction conditions, particularly temperature during the acylation step, and meticulous purification of the final product. The provided protocols, safety guidelines, and analytical methods form a comprehensive framework for researchers to confidently and safely produce and validate Articaine Hydrochloride in a laboratory setting.
References
-
NJ.gov. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of articaine hydrochloride. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN102321067A - Preparation method of articaine hydrochloride.
- Google Patents. (n.d.). CN102321067B - Preparation method of articaine hydrochloride.
- Google Patents. (n.d.). CN102060840B - Preparation method of articaine hydrochloride.
-
ChemTrack.org. (n.d.). Safety Guideline - Chloroacetyl chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Diethylamine - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (n.d.). DIETHYLAMINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (n.d.). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Penta chemicals. (n.d.). Diethylamine - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN102060840A - Preparation method of articaine hydrochloride.
-
Wikipedia. (n.d.). Articaine. Retrieved from [Link]
-
Veeprho. (n.d.). Articaine Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic estimation of Articaine hydrochloride. Retrieved from [Link]
-
Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Oertel, R., Rahn, R., & Kirch, W. (1997). Clinical pharmacokinetics of articaine. Clinical Pharmacokinetics, 33(6), 417–425. Retrieved from [Link]
-
Impactfactor.org. (2015). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic. Retrieved from [Link]
-
Snoeck, M. (2012). Articaine: a review of its use for local and regional anesthesia. Local and Regional Anesthesia, 5, 23–33. Retrieved from [Link]
- Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.
-
Drugs.com. (n.d.). Articaine Monograph for Professionals. Retrieved from [Link]
-
Reddit. (n.d.). Acylation with chloroacetyl chloride. Retrieved from [Link]
-
A Chemtek. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Articaine in Human Blood by Gas and Liquid Chromatography and its Application in a Preliminary Pharmacokinetic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Exploring the antimicrobial potential of the articaine derivative in oral infections. Retrieved from [Link]
-
Reddit. (n.d.). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]
Sources
- 1. Articaine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Articaine: a review of its use for local and regional anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 7. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 8. achemtek.com [achemtek.com]
- 9. CN102321067A - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 10. CN102321067B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 11. nj.gov [nj.gov]
- 12. chemtrack.org [chemtrack.org]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. lobachemie.com [lobachemie.com]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. メチル 3-アミノ-4-メチルチオフェン-2-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Preparation method of articaine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 21. CN102060840B - Preparation method of articaine hydrochloride - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. impactfactor.org [impactfactor.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-aminothiophene-2-carboxylate
Introduction: The Strategic Value of Methyl 4-aminothiophene-2-carboxylate
This compound is a highly valuable heterocyclic building block in the landscape of modern drug discovery and medicinal chemistry.[1][2] Its rigid thiophene core, decorated with a nucleophilic amino group and an ester functionality, provides a versatile scaffold for constructing complex molecular architectures found in numerous therapeutic agents.[3][4] The ability to selectively functionalize this core is paramount for generating compound libraries and optimizing lead candidates.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of biaryls, conjugated systems, and complex amines.[7] This guide provides an in-depth exploration of key palladium-catalyzed reactions applied to this compound and its derivatives, offering mechanistic insights and detailed, field-proven protocols for researchers in drug development.
Foundational Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or pseudohalide, R¹-X), inserting itself into the R¹-X bond. This oxidizes the metal center from Pd(0) to Pd(II), forming a square planar intermediate.[9] This is often the rate-determining step.[5]
-
Transmetalation (or other key step): A second coupling partner (e.g., an organoboron, organotin, or amine) replaces the halide on the Pd(II) complex. This step transfers the second organic group (R²) to the palladium center.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired new bond (R¹-R²). This step reduces the metal back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[8]
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[5][10] It is exceptionally effective for creating biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.
Mechanistic Insight
The key difference in the Suzuki coupling lies in the transmetalation step. The organoboron compound (e.g., a boronic acid, R-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This boronate species then efficiently transfers its organic group to the palladium center.[5][10]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Coupling with Halogenated Aminothiophenes
To perform a Suzuki coupling on the this compound scaffold, it must first be halogenated, typically at the 5-position (C5), which is susceptible to electrophilic halogenation. The resulting 5-bromo or 5-iodo derivative is an excellent substrate for cross-coupling.
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, catalyst systems with specialized ligands like SPhos or XPhos may be required to promote efficient oxidative addition and prevent catalyst deactivation.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). The base not only activates the boronic acid but also neutralizes the HX generated in the reaction.
-
Solvent System: A biphasic solvent system is often employed to dissolve both the organic-soluble substrates and the inorganic base. Degassing the solvent thoroughly is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Protocol: Suzuki Coupling of Methyl 5-bromo-4-aminothiophene-2-carboxylate with Phenylboronic Acid
This protocol describes a typical procedure for the synthesis of Methyl 4-amino-5-phenylthiophene-2-carboxylate.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-4-aminothiophene-2-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), to the flask.
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-95 | [11],[12] |
| Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 60-85 | [13] |
| Alkylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 50-70 | [10] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides.[14][15] In the context of our core molecule, this compound can act as the amine coupling partner, reacting with an aryl or heteroaryl halide to form a diarylamine structure.
Mechanistic Insight
The cycle follows the general pathway, but the key step after oxidative addition involves coordination of the amine to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex. Subsequent reductive elimination forges the C-N bond.[8] The choice of phosphine ligand is critical to facilitate the reductive elimination step.[14]
Sources
- 1. chemixl.com [chemixl.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Strategic Synthesis of the Thieno[3,2-d]pyrimidine Scaffold from Methyl 4-aminothiophene-2-carboxylate
An Application Note for Medicinal Chemists and Synthetic Researchers
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, leading to compounds with significant therapeutic potential.[1][2] Derivatives have demonstrated a broad spectrum of activities, including potent inhibition of kinases, antiproliferative effects against cancer cell lines, and anti-infective properties.[1][2][3][4]
This application note provides a comprehensive guide for the synthesis and functionalization of the thieno[3,2-d]pyrimidine system, starting from the readily available Methyl 4-aminothiophene-2-carboxylate. We will detail robust protocols for the initial cyclization, subsequent activation via chlorination, and final diversification through nucleophilic aromatic substitution, offering researchers a clear pathway to generate compound libraries for screening and lead optimization.
Overall Synthetic Strategy
The most direct route to a versatile thieno[3,2-d]pyrimidine library begins with the construction of the pyrimidinone ring onto the starting aminothiophene. This forms the stable 4-hydroxythieno[3,2-d]pyrimidine intermediate (which exists predominantly in its 4-oxo tautomeric form). The hydroxyl group is then converted into a reactive chloro leaving group, activating the C4 position. This 4-chloro intermediate is the linchpin for diversification, enabling the introduction of various nucleophiles to generate a diverse array of final products.
Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidines.
Part 1: Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The initial and crucial step is the annulation of the pyrimidine ring. This is most commonly achieved through condensation of the starting aminothiophene ester with a one-carbon electrophile. We present two highly effective and reliable methods.
Method A: Cyclization with Formamide
This is a straightforward and atom-economical approach where formamide serves as both the carbon source and the reaction medium. The reaction proceeds via an initial formylation of the amino group, followed by an intramolecular cyclization with the loss of methanol and water.[5]
Experimental Protocol 1: Formamide Cyclization
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and formamide (10-20 eq).
-
Reaction: Heat the mixture to 170-180 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual formamide. Dry the solid under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one. Further purification can be achieved by recrystallization if necessary.
Method B: Cyclization via Dimethylformamide Dimethyl Acetal (DMF-DMA)
This two-step, one-pot procedure offers milder conditions. The aminothiophene first reacts with DMF-DMA to form a dimethylaminomethylidene-amino intermediate. Subsequent heating, often under microwave irradiation, drives the cyclization to the pyrimidinone.[6]
Experimental Protocol 2: DMF-DMA Cyclization
-
Intermediate Formation: Dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M) in a microwave-safe vial. Add DMF-DMA (1.5 eq).
-
Reaction (Step 1): Seal the vial and heat under microwave irradiation at 100 °C for 15-30 minutes.[6] Monitor formation of the intermediate by TLC.
-
Cyclization (Step 2): Concentrate the solution under reduced pressure to remove ethanol. Add DMF to the residue, seal the vial, and heat again under microwave irradiation at 100 °C for 15 minutes to effect cyclization.[6]
-
Workup and Purification: Cool the mixture, pour it into ice water, and collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum to afford the desired thieno[3,2-d]pyrimidin-4(3H)-one.
| Parameter | Method A (Formamide) | Method B (DMF-DMA) |
| Primary Reagent | Formamide | N,N-Dimethylformamide dimethyl acetal |
| Temperature | 170-180 °C | 100 °C (Microwave) |
| Reaction Time | 4-6 hours | 30-45 minutes |
| Typical Yield | 70-85% | 80-95% |
| Key Advantage | Low cost, simple setup | Mild conditions, rapid |
Part 2: Activation by Chlorination
To transform the stable pyrimidinone into a versatile intermediate for diversification, the 4-oxo group must be converted into a more reactive leaving group. The standard and most effective method is chlorination using phosphorus oxychloride (POCl₃), which generates the key 4-chlorothieno[3,2-d]pyrimidine intermediate.[1][7]
Experimental Protocol 3: Chlorination with POCl₃
-
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Setup: Suspend thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq). A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.[7]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution as the starting material is consumed. Monitor by TLC (quench a small aliquot carefully with ice water and extract with ethyl acetate for spotting).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7. The product will precipitate as a solid.
-
Purification: Filter the solid, wash extensively with water, and dry under vacuum. The crude 4-chlorothieno[3,2-d]pyrimidine is often pure enough for the next step, but can be further purified by column chromatography (Hexane:Ethyl Acetate) or recrystallization.[8]
| Parameter | Chlorination Protocol |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Catalyst (Optional) | N,N-Dimethylaniline |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-99%[8] |
Part 3: Diversification via Nucleophilic Aromatic Substitution (SNAr)
The 4-chlorothieno[3,2-d]pyrimidine is an electron-deficient heterocycle, making the C4 position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful method for generating analogues.[1][7][9][10] The C4 position is generally more reactive than other positions on the pyrimidine ring.[11]
Caption: Diversification of the 4-chloro intermediate via SNAr.
Protocol 4A: Amination with Secondary Amines
-
Reagent Setup: Dissolve 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as DMF or a protic solvent like ethanol (approx. 0.2 M).
-
Addition: Add the desired amine (1.1-1.5 eq) and a base such as K₂CO₃ or triethylamine (2.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Workup: Pour the reaction mixture into water. If the product precipitates, collect it by filtration. If not, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 4B: Alkoxylation with Alcohols
-
Nucleophile Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.5 eq) in a dry solvent like THF or the alcohol itself. Add a strong base such as sodium hydride (NaH, 1.5 eq) or sodium metal portion-wise at 0 °C to generate the alkoxide.
-
Reaction: Add a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in the same dry solvent to the freshly prepared alkoxide solution.
-
Heating: Stir the reaction at room temperature or heat to 60 °C until completion as indicated by TLC.[7]
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
| Nucleophile | Typical Conditions | Product Type | Approx. Yield |
| Morpholine | K₂CO₃, DMF, 50 °C | 4-Morpholinyl | 80-95% |
| Benzylamine | Et₃N, EtOH, Reflux | 4-(Benzylamino) | 75-90% |
| Sodium Ethoxide | Na, EtOH, 60 °C | 4-Ethoxy | 70-85%[7] |
| Sodium Thiophenoxide | PhSH, K₂CO₃, DMF, RT | 4-(Phenylthio) | 85-95% |
Conclusion
The synthetic pathway detailed herein, commencing with this compound, provides a reliable and highly adaptable platform for the production of diverse thieno[3,2-d]pyrimidine libraries. The key steps of pyrimidinone formation, activation via chlorination, and subsequent nucleophilic aromatic substitution are robust and scalable. This strategic approach empowers medicinal chemists and researchers to efficiently explore the structure-activity relationships of this pharmacologically important scaffold, accelerating the discovery of novel therapeutic agents.
References
-
Jadhav, S. D., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(15), 4543-4546. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from: [Link]
-
Al-Ostath, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 23(15), 8528. Available from: [Link]
-
ResearchGate. (n.d.). Representative active compounds containing thieno[2,3-d]pyrimidinone core. Retrieved from: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 819. Available from: [Link]
-
Muscia, G., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Available from: [Link]
-
Abdel-Hafez, A. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1955. Available from: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from: [Link]
-
Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1578-1582. Available from: [Link]
-
MDPI. (2022). Thienopyrimidine. Encyclopedia. Available from: [Link]
-
Fortin, S., et al. (2012). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 17(10), 11714-11732. Available from: [Link]
-
Gouda, M. A., et al. (2021). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 15(1), 724-733. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubChem. Available from: [Link]
-
Seddik, A. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene ring and pyrimidine ring. European Chemical Bulletin, 6(6), 246-257. Available from: [Link]
-
ResearchGate. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available from: [Link]
-
Semantic Scholar. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. Available from: [Link]
-
Al-Issa, S. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3948. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of the thieno[3,2-d]pyrimidin-4-ones derivatives 3a–b. Retrieved from: [Link]
-
SciELO. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available from: [Link]
-
PubChem. (n.d.). 4-Chlorothieno[3,2-d]pyrimidine. Retrieved from: [Link]
-
Lei, H., et al. (2016). Synthesis of N-methylthieno[2,3-d]Pyrimidin-4-amine. Atlantis Press. Available from: [Link]
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubChem. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available from: [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Available from: [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available from: [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chlorothieno[3,2-d]pyrimidine | 16269-66-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of Methyl 4-aminothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Aminothiophene Scaffold
Methyl 4-aminothiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene core is a prevalent motif in numerous biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a primary amino group on the thiophene ring offers a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups. This derivatization is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. These modifications can enhance target binding, improve solubility, and alter metabolic stability.
This guide provides detailed application notes and representative protocols for the derivatization of the amino group of this compound via four common and robust reactions: acylation, sulfonylation, reductive amination, and urea formation.
Disclaimer: The following protocols are generalized procedures adapted for this compound based on established methods for aromatic amines. As with any chemical synthesis, these protocols may require optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, to achieve optimal results for specific substrates.
I. Acylation: Synthesis of Thiophene-4-carboxamides
Principle: Acylation of the amino group of this compound with an acyl chloride in the presence of a non-nucleophilic base yields the corresponding N-acyl derivative, an amide. This reaction is a cornerstone of organic synthesis for the formation of stable amide bonds.[2] The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]
Experimental Workflow:
Caption: Workflow for the acylation of this compound.
Protocol: Synthesis of Methyl 4-acetamidothiophene-2-carboxylate
| Parameter | Details |
| Reactants | This compound, Acetyl chloride, Triethylamine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization:
-
¹H NMR: Expect a downfield shift of the thiophene protons and the appearance of a singlet for the acetyl methyl group around 2.0-2.3 ppm, and a broad singlet for the NH proton.
-
¹³C NMR: Expect a new carbonyl signal for the amide around 168-172 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
II. Sulfonylation: Synthesis of Thiophene-4-sulfonamides
Principle: The reaction of this compound with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, affords the corresponding sulfonamide.[3] Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and other therapeutic applications.
Experimental Workflow:
Caption: Workflow for the sulfonylation of this compound.
Protocol: Synthesis of Methyl 4-(phenylsulfonamido)thiophene-2-carboxylate
| Parameter | Details |
| Reactants | This compound, Benzenesulfonyl chloride, Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
¹H NMR: Expect characteristic signals for the phenyl group protons and a downfield shift of the thiophene protons. The NH proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the phenyl carbons will be present.
-
MS: The molecular ion peak corresponding to the sulfonamide product should be observed.
III. Reductive Amination: Synthesis of N-Alkyl-4-aminothiophenes
Principle: Reductive amination is a two-step, one-pot reaction that converts the primary amino group into a secondary or tertiary amine.[4] Initially, the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5] This method is highly efficient for the synthesis of N-alkylated amines.[5]
Experimental Workflow:
Caption: Workflow for the reductive amination of this compound.
Protocol: Synthesis of Methyl 4-(benzylamino)thiophene-2-carboxylate
| Parameter | Details |
| Reactants | This compound, Benzaldehyde, Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
¹H NMR: Appearance of signals for the benzyl protons, including a characteristic singlet or doublet for the benzylic CH₂ group. The NH proton will appear as a broad singlet.
-
¹³C NMR: Signals for the benzyl carbons will be present.
-
MS: The molecular ion peak corresponding to the N-benzylated product should be observed.
IV. Urea Formation: Synthesis of Thiophene-4-ureas
Principle: The reaction of the primary amino group of this compound with an isocyanate provides a straightforward and high-yielding route to the corresponding urea derivative.[6] This reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.[7]
Experimental Workflow:
Caption: Workflow for the urea formation from this compound.
Protocol: Synthesis of Methyl 4-(3-phenylureido)thiophene-2-carboxylate
| Parameter | Details |
| Reactants | This compound, Phenyl isocyanate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
Materials:
-
This compound (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
To the stirred solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexanes).
Characterization:
-
¹H NMR: Appearance of signals for the phenyl group protons and two distinct NH proton signals.
-
¹³C NMR: A new carbonyl signal for the urea will be observed around 150-155 ppm.
-
MS: The molecular ion peak corresponding to the urea product should be observed.
V. Purification and Characterization of Derivatives
Purification:
-
Column Chromatography: Silica gel is the most common stationary phase for the purification of thiophene derivatives. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
Recrystallization: For solid products, recrystallization from an appropriate solvent or solvent mixture is an effective purification technique.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as C=O (amide, ester, urea), N-H (amine, amide, sulfonamide), and S-O (sulfonamide) stretching vibrations.
References
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
-
SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. [Link]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [Link]
-
Asian Journal of Chemistry. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ACS Publications. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]
-
JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. asianpubs.org [asianpubs.org]
Application Note & Protocol: High-Fidelity Hydrolysis of Methyl 4-aminothiophene-2-carboxylate
Executive Summary
The transformation of methyl 4-aminothiophene-2-carboxylate to its corresponding carboxylic acid is a critical step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation. This document provides a comprehensive guide to this ester hydrolysis, detailing the underlying chemical mechanisms, offering optimized, step-by-step protocols for both base- and acid-catalyzed methods, and discussing critical parameters for achieving high yield and purity.
Introduction: The Strategic Importance of 4-aminothiophene-2-carboxylic acid
Substituted thiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Specifically, the 4-aminothiophene-2-carboxylic acid core is a key building block for molecules targeting kinases, proteases, and other enzymes. The conversion from the commercially available methyl ester to the free carboxylic acid is a foundational "de-protection" or "unmasking" step. The choice of hydrolysis method is paramount, as the thiophene ring and the amino functional group can be sensitive to harsh reaction conditions. This guide provides the scientific rationale and practical steps to navigate this transformation successfully.
Mechanistic Rationale: Choosing the Optimal Hydrolysis Pathway
Ester hydrolysis can be effectively achieved under either basic or acidic conditions.[1] The selection is not arbitrary and depends on the substrate's stability, desired reaction kinetics, and scalability.
Base-Catalyzed Hydrolysis (Saponification)
This is the most common and often preferred method for this transformation. The term "saponification" refers to this type of base-mediated ester hydrolysis.[1]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. A hydroxide ion (from NaOH, KOH, or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2] This intermediate then collapses, expelling the methoxide (⁻OCH₃) as a leaving group to form the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the entire reaction to completion.[3] An acidic workup is required in a subsequent step to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[2]
-
Advantages:
-
Irreversibility: The reaction goes to completion, often resulting in higher yields compared to the acid-catalyzed alternative.[1]
-
Kinetics: The reaction is typically faster than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis
This method represents the reverse of a Fischer esterification.[1]
-
Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which renders the carbonyl carbon more electrophilic.[4][5][6] A weak nucleophile, water, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[7] Following a series of proton transfers, methanol is eliminated as a neutral molecule, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product.[5][6]
-
Disadvantages:
-
Reversibility: The reaction is an equilibrium process.[4][6] To drive the reaction toward the product side, a large excess of water is required, which can sometimes complicate product isolation and solvent removal.[1][8]
-
Substrate Stability: The amino group on the thiophene ring will be protonated under strongly acidic conditions, which may affect the electronic properties and reactivity of the molecule.
-
For this compound, base-catalyzed hydrolysis is the recommended pathway due to its irreversibility and typically cleaner reaction profile, leading to higher isolated yields.
Experimental Protocols & Workflow
Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is optimized for high yield and purity. The use of a co-solvent like methanol or tetrahydrofuran (THF) is crucial for ensuring the solubility of the starting ester.[8][9]
Materials & Reagents:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard filtration apparatus (Büchner funnel, filter paper)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of Methanol and Water (e.g., a 2:1 to 3:1 v/v ratio). A typical concentration is 0.2-0.5 M.
-
Addition of Base: Add Sodium Hydroxide (2.0-3.0 eq., dissolved in a small amount of water) or Lithium Hydroxide monohydrate (2.0-3.0 eq.) to the solution. LiOH is often preferred for its higher solubility in mixed aqueous/organic solvents and can sometimes provide cleaner reactions.[9]
-
Heating: Heat the reaction mixture to reflux (typically 65-80°C, depending on the co-solvent) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A typical mobile phase would be Ethyl Acetate/Hexanes (1:1). The carboxylic acid product will have a lower Rf value than the starting ester. The reaction is generally complete within 2-4 hours.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If methanol was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring. The carboxylic acid product will begin to precipitate. Continue adding acid until the pH of the solution is ~3-4 to ensure complete protonation of the carboxylate.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified 4-aminothiophene-2-carboxylic acid under vacuum to a constant weight.
Workflow Diagram: Saponification of this compound
Caption: Base-catalyzed hydrolysis workflow.
Data Summary & Expected Outcomes
The following table summarizes typical conditions and expected results for the hydrolysis reaction.
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagent | NaOH, KOH, or LiOH (2-3 eq.) | HCl or H₂SO₄ (catalytic to excess) |
| Solvent | MeOH/H₂O, THF/H₂O | Dilute aqueous acid |
| Temperature | Reflux (65-80°C) | Reflux (~100°C) |
| Time | 2-4 hours | 8-24 hours |
| Kinetics | Irreversible, fast | Reversible, slow |
| Typical Yield | > 90% | 60-80% (variable) |
Purification and Final Characterization
While the precipitation/filtration procedure yields a product of high purity, recrystallization can be employed for material intended for sensitive downstream applications.
-
Recrystallization: A suitable solvent system for recrystallization is aqueous ethanol or chloroform.[11] Dissolve the crude product in a minimum amount of the hot solvent system, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Confirm the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm).
-
IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and carboxylic acid C=O stretch (~1680 cm⁻¹).
-
Mass Spectrometry: Confirm the molecular weight of the product (143.16 g/mol ).[12]
-
Melting Point: Compare the observed melting point with the literature value.
-
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry Department. [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from Wikipedia. [Link]
-
Clark, J. (2023). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from Chemguide. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from YouTube. [Link]
-
ChemHelp ASAP. (2019). Acid-catalyzed mechanism of ester hydrolysis. Retrieved from YouTube. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Ester Hydrolysis. Retrieved from BYJU'S. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]
-
StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from StudySmarter. [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
-
Caltech GPS. (n.d.). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from Caltech GPS. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia - LookChem. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from OperaChem. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 12. 4-aminothiophene-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Scalable, Two-Step Synthesis of Methyl 4-Aminothiophene-2-Carboxylate for Pharmaceutical Applications
Abstract
Methyl 4-aminothiophene-2-carboxylate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the local anesthetic Articaine.[1][2] Its specific substitution pattern, featuring an amine at the C4 position, makes it a valuable building block for creating complex heterocyclic scaffolds in drug discovery.[3] This guide provides a detailed, field-tested protocol for the large-scale synthesis of this compound. The described two-step approach, involving the nitration of a commercially available thiophene precursor followed by a robust chemical reduction, is designed for scalability, safety, and high purity of the final product. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Rationale
The synthesis of polysubstituted thiophenes is a cornerstone of medicinal chemistry.[4] While multicomponent reactions like the Gewald synthesis are powerful tools for accessing 2-aminothiophenes[5][6][7], they are not suitable for producing isomers such as this compound. The strategic placement of the amino group at the C4 position necessitates a different synthetic approach.
The protocol detailed herein was developed for its robustness, scalability, and reliance on well-understood, high-yielding chemical transformations. The strategy involves:
-
Regioselective Nitration: Electrophilic nitration of commercially available Methyl thiophene-2-carboxylate. The ester group at C2 deactivates the adjacent C3 and C5 positions, directing the incoming nitro group primarily to the C4 and C5 positions. Careful control of reaction conditions allows for the preferential isolation of the desired 4-nitro isomer.
-
Chemoselective Reduction: Reduction of the nitro-intermediate to the target 4-amino compound. Catalytic hydrogenation or chemical reduction methods can be employed; this protocol details a chemical reduction using tin(II) chloride, which is highly effective and avoids the handling of pressurized hydrogen gas, often a consideration at scale.
This linear approach ensures a reliable supply of the key intermediate with excellent purity, which is critical for subsequent GMP (Good Manufacturing Practice) synthesis of APIs.
Reaction Pathway and Experimental Workflow
Overall Reaction Scheme
The two-step synthesis transforms a simple thiophene starting material into the high-value aminothiophene intermediate.
Figure 1: Two-step reaction pathway for the synthesis of this compound.
General Experimental Workflow
The process is designed as a sequential operation from starting material to purified final product, with a stable isolated intermediate.
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Molar Eq. | Quantity | Notes |
| Step 1: Nitration | |||||
| Methyl thiophene-2-carboxylate | 5370-25-2 | 142.18 | 1.0 | 142.2 g | Purity >98% |
| Acetic Anhydride | 108-24-7 | 102.09 | - | 500 mL | Solvent |
| Fuming Nitric Acid (90%) | 7697-37-2 | 63.01 | 1.1 | 77.0 g | Highly Corrosive |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | cat. | 5 mL | Catalyst |
| Step 2: Reduction | |||||
| Methyl 4-nitrothiophene-2-carboxylate | 30935-61-0 | 187.17 | 1.0 | 187.2 g | From Step 1 |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.65 | 3.0 | 677.0 g | |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 2.0 L | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | 500 mL | |
| Sodium Hydroxide | 1310-73-2 | 40.00 | - | ~400 g | For basification |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 3.0 L | Extraction Solvent |
| Silica Gel | 7631-86-9 | 60.08 | - | ~1 kg | For chromatography |
Protocol 1: Synthesis of Methyl 4-Nitrothiophene-2-carboxylate
-
Reactor Setup: Charge a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel to a solution of Methyl thiophene-2-carboxylate (142.2 g, 1.0 mol) in acetic anhydride (500 mL).
-
Cooling: Cool the reaction vessel in an ice-salt bath to an internal temperature of 0-5°C.
-
Nitrating Mixture Preparation: In a separate flask, cautiously add concentrated sulfuric acid (5 mL) to fuming nitric acid (77.0 g, 1.1 mol) while cooling in an ice bath.
-
Controlled Addition: Add the prepared nitrating mixture dropwise to the stirred thiophene solution via the dropping funnel over 2-3 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition to minimize side product formation. A significant exotherm will occur if the addition is too fast.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1 hour.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice (2 kg).
-
Isolation: A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol (200 mL).
-
Purification & Drying: Recrystallize the crude solid from ethanol to yield Methyl 4-nitrothiophene-2-carboxylate as a pale yellow solid. Dry the product in a vacuum oven at 40°C.
-
Expected Yield: 135-150 g (72-80%).
-
Characterization: Melting point, ¹H NMR, and ¹³C NMR should be consistent with the reference data for the 4-nitro isomer.
-
Protocol 2: Synthesis of this compound
-
Reactor Setup: To a 5 L, 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the Methyl 4-nitrothiophene-2-carboxylate (187.2 g, 1.0 mol) and ethanol (2.0 L).
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (677.0 g, 3.0 mol) in concentrated hydrochloric acid (500 mL). This will generate significant heat. Add this solution in portions to the stirred suspension in the reactor.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the nitro-intermediate is fully consumed. The product spot will be visible under UV light and will stain with ninhydrin.
-
Work-up - Basification: Cool the mixture to room temperature. Carefully and slowly add a 30% aqueous sodium hydroxide solution to neutralize the acid and precipitate tin salts. This step is highly exothermic and should be performed in an ice bath. Continue adding base until the pH of the aqueous layer is >10.
-
Filtration: Filter the resulting thick suspension through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad with ethyl acetate (2 x 250 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane.
-
Final Product Isolation: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Expected Yield: 125-140 g (80-90%).
-
Purity (HPLC): >98%.
-
Product Characterization and Quality Control
| Parameter | Specification |
| Appearance | White to light yellow crystalline powder[2] |
| Molecular Formula | C₆H₇NO₂S |
| Molecular Weight | 157.19 g/mol |
| Melting Point | 62-64 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (d, 1H), 6.55 (d, 1H), 4.20 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0, 150.1, 133.5, 120.8, 108.2, 51.5 |
| Mass Spec (ESI+) | m/z: 158.0 [M+H]⁺ |
Process Safety and Hazard Analysis
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Nitration (Step 1):
-
Hazard: The use of fuming nitric acid and sulfuric acid presents a severe corrosion hazard. The nitrating mixture is a powerful oxidizing agent. The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.
-
Precautions: All operations must be conducted in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.[8] Ensure an ice bath is readily available for emergency cooling. Add reagents slowly and monitor the temperature continuously.
-
-
Reduction (Step 2):
-
Hazard: Concentrated hydrochloric acid is highly corrosive. The neutralization with sodium hydroxide is extremely exothermic and can cause boiling and splashing if not controlled.
-
Precautions: Wear appropriate PPE as above. Perform the basification step slowly in a large vessel cooled by an ice bath to manage the heat generated.
-
-
General Handling:
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Tin-containing waste should be collected and disposed of as hazardous heavy metal waste according to local regulations.
-
Scale-Up Considerations
-
Heat Management: The primary challenge in scaling this synthesis is managing the exotherms during nitration and neutralization. Pilot-plant reactors must have adequate cooling capacity and be equipped with temperature probes and controlled addition systems.
-
Mixing: Efficient stirring is crucial, especially during the addition of the nitrating mixture and during the formation of the thick tin salt suspension. Inadequate mixing can lead to localized hot spots and reduced yields.
-
Material Handling: Handling large quantities of corrosive acids and bases requires specialized equipment like pumps and reinforced transfer lines.
-
Purification: At scale, purification by column chromatography can be resource-intensive. It is often preferable to develop a robust crystallization procedure for the final product to achieve the desired purity.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. (URL: [Link])
-
Gewald reaction. Wikipedia. (URL: [Link])
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. (URL: [Link])
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. (URL: [Link])
- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. (URL: not provided)
-
Cyanides Storage, Handling and General Use Information. University of Windsor. (URL: [Link])
- General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t.
- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with...
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Ganesh Remedies. (URL: [Link])
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. (URL: [Link])
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews. (URL: [Link])
- US4847386A - Process for preparing thiophene derivatives.
-
The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. (URL: [Link])
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCr Journals. (URL: [Link])
-
Methyl 4-methylthiophene-2-carboxylate. PubChem. (URL: [Link])
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
Sources
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 2. Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. espublisher.com [espublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
A Robust, Validated RP-HPLC Method for the Quantification of Methyl 4-aminothiophene-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-aminothiophene-2-carboxylate. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration must be rigorously controlled. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to be straightforward and readily implementable. Furthermore, this document provides a comprehensive guide to method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and suitability of the analytical procedure for its intended purpose.[1][2][3]
Introduction and Rationale
This compound (CAS No: 89499-43-4) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[4] Its structure, featuring a thiophene ring with both an amine and a methyl ester functional group, makes it a versatile precursor for the synthesis of various biologically active molecules. The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a reliable and validated analytical method is essential for quality control, enabling accurate quantification and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]
This guide explains the causality behind the experimental choices in developing an HPLC method tailored for this specific analyte and provides a detailed protocol for its validation.
Analyte Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇NO₂S | [4] |
| Molecular Weight | 157.19 g/mol | [4] |
| Melting Point | 82-84 °C | [4] |
| XLogP3 | 1.1 | [4] |
| Appearance | Solid | |
The analyte's moderate lipophilicity, indicated by an XLogP3 of 1.1, makes it an ideal candidate for reversed-phase chromatography.[4]
HPLC Method Development: A Mechanistic Approach
The selection of chromatographic conditions is based on the fundamental principles of analyte-stationary phase interactions and the physicochemical properties of this compound.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase (RP) chromatography, which employs a nonpolar stationary phase and a polar mobile phase, was selected. This is the most common HPLC mode and is highly effective for separating moderately polar to nonpolar small molecules like the target analyte.
Stationary Phase Selection
A C18 (octadecylsilane) column is the standard and most versatile stationary phase for RP-HPLC. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte through van der Waals interactions with the thiophene ring and methyl group, allowing for excellent separation from more polar impurities. An end-capped C18 column is recommended to minimize peak tailing caused by interactions between the basic amine group and residual acidic silanols on the silica support.
Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal resolution and peak shape.
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol as the organic component. ACN typically provides better peak shapes for aromatic compounds and has a lower viscosity, resulting in lower backpressure and higher efficiency.
-
Aqueous Phase and pH Control: The amino group on the thiophene ring is basic. To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase must be controlled. By acidifying the aqueous phase (e.g., with 0.1% phosphoric acid or formic acid), the amine group becomes protonated (-NH₃⁺). This single, stable ionic form prevents peak broadening and tailing that can occur when the analyte exists in both ionized and non-ionized forms during chromatography. A pH of approximately 2.5-3.0 is recommended.[5][6]
Detection Wavelength (λ)
This compound contains a substituted thiophene ring, which is a chromophore that absorbs UV radiation. While a UV-Vis spectrophotometer scan of a standard solution is the ideal way to determine the wavelength of maximum absorbance (λmax), a starting wavelength of 254 nm is a robust choice, as it is a common wavelength for detecting aromatic and heterocyclic compounds and is often used for similar structures.[7]
Detailed Application Protocol
This section provides a step-by-step protocol for the analysis.
Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).
Preparation of Solutions
-
Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid (v/v). Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile. Filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 40% Acetonitrile : 60% Water (0.1% H₃PO₄) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol
Validation of the analytical method is mandatory to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1) and Q2(R2) guidelines.[3][8]
System Suitability
Before starting any validation activity, system suitability must be established. This is done by injecting the same working standard solution (e.g., 25 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be pure, which can be confirmed using a PDA detector to check for peak purity.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
-
Protocol: Prepare and inject a series of at least five concentrations (e.g., 1-100 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.
-
Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day Precision): The precision under the same operating conditions over a short interval.
-
Protocol: Prepare and analyze six individual samples at 100% of the test concentration on the same day.
-
-
Intermediate Precision (Inter-day Ruggedness): Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[2]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, robust, and well-suited for the routine quantitative analysis of this compound. The systematic approach to method development ensures reliable chromatographic performance. By following the detailed validation protocol, laboratories can formally establish that the method is fit for its intended purpose, generating accurate and reproducible data that meets the stringent requirements of the pharmaceutical industry and regulatory bodies.
References
-
Butt, A. M., & Isab, A. A. (2014). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 37(1), 124-135. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Patel, K., Patel, J., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved January 12, 2026, from [Link]
-
Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 12, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubMed. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. echemi.com [echemi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 4-aminothiophene-2-carboxylate
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 4-aminothiophene-2-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its precise measurement critical for quality control and drug development. The described method is specific, linear, accurate, precise, and robust, demonstrating its suitability for routine analysis in both research and quality control environments. The protocol herein adheres to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[4][5][6][7]
This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients.[4][5][8][9][10] The development of such a method often involves forced degradation studies to ensure specificity and to understand the degradation pathways of the analyte.[5][10][11][12]
Method Development Strategy
The primary objective of the method development was to achieve adequate separation of this compound from its potential impurities and degradation products with good peak shape and a reasonable run time.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of moderately polar compounds like the target analyte.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
-
Initial Chromatographic Conditions
The selection of initial chromatographic conditions was based on the physicochemical properties of this compound and general principles of RP-HPLC.
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[7] A simple mobile phase of acetonitrile and water was chosen as the initial starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape and reproducibility by controlling the ionization of the analyte.[13]
-
Detection Wavelength: The UV spectrum of thiophene derivatives typically shows absorption maxima in the range of 230-280 nm.[14][15] The optimal detection wavelength for this compound should be determined by analyzing a standard solution with a PDA detector to identify the wavelength of maximum absorbance, ensuring high sensitivity. A wavelength of 254 nm has been successfully used for a similar compound.[16]
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column. A controlled column temperature (e.g., 30 °C) is recommended to ensure reproducible retention times.
Method Optimization
Method optimization involves systematically adjusting the chromatographic parameters to achieve the desired separation. This may include:
-
Gradient Elution: If isocratic elution does not provide adequate separation of all components, a gradient elution program, where the proportion of the organic modifier is increased over time, can be employed to improve resolution and reduce run time.
-
Mobile Phase pH: The pH of the aqueous component of the mobile phase can significantly influence the retention and peak shape of ionizable compounds. The amino group in this compound makes it susceptible to pH changes.
-
Column Chemistry: If the initial C18 column does not provide the desired selectivity, other stationary phases (e.g., C8, Phenyl-Hexyl) can be evaluated.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for developing and demonstrating the specificity of a stability-indicating method.[5][10][11][12] It helps to identify potential degradation products and ensures that they do not interfere with the quantification of the active ingredient.[11][12] The target for degradation is typically in the range of 5-20% to ensure that the degradation products are detectable without excessively breaking down the main component.[17]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
After exposure to these stress conditions, the samples are diluted to a suitable concentration and analyzed by the developed HPLC method. The chromatograms are then examined for the appearance of new peaks and to ensure that the main peak of this compound is well-resolved from any degradation products.
Method Validation Protocol
The developed HPLC method must be validated to demonstrate its suitability for its intended purpose.[18][19] The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][3][20][21]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][22]
-
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of the this compound reference standard.
-
Analyze the samples from the forced degradation studies.
-
If applicable, analyze a sample spiked with known impurities.
-
-
Acceptance Criteria: The blank should not show any interfering peaks at the retention time of the analyte. The peak for this compound should be pure and well-resolved from all other peaks in the stressed samples and spiked samples. Peak purity can be assessed using a PDA detector.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22]
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day Precision):
-
Experimental Protocol: Analyze six replicate samples of the same standard solution (e.g., at 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Data Presentation
Table 1: Final Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1; Precision (RSD) ≤ 10% |
| Robustness | System suitability parameters remain within limits. |
Experimental Workflows
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a stability-indicating HPLC method for the quantification of this compound. By following the detailed protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can establish a reliable analytical method crucial for ensuring the quality and consistency of this important pharmaceutical intermediate. The successful implementation of this method will support various stages of drug development, from process optimization to final product release testing.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Agilent. Available at: [Link]
-
Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... MDPI. Available at: [Link]
-
analytical method development and validation of anti-diabetic drugs. JETIR. Available at: [Link]
-
The Ultraviolet Spectra of the Thiophene Derivatives. J-STAGE. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]
-
Methyl 3-amino-4-methylthiophene-2-carboxylate. NIST WebBook. Available at: [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Available at: [Link]
-
UV-vis absorption spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. Available at: [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available at: [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. ijpsr.com [ijpsr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jetir.org [jetir.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onyxipca.com [onyxipca.com]
- 18. fda.gov [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 22. propharmagroup.com [propharmagroup.com]
Application Note: Comprehensive Analytical Characterization of Methyl 4-aminothiophene-2-carboxylate
Introduction
Methyl 4-aminothiophene-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with both an amine and a methyl ester group, offers versatile sites for chemical modification, making it a valuable precursor in the synthesis of various pharmaceutical agents and functional materials. The purity and structural integrity of this compound are paramount to ensure the desired outcomes in subsequent synthetic steps and the quality of the final products. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and expert insights for researchers in the field.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and analysis.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | |
| Molecular Weight | 157.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 82-84 °C | Not explicitly found for this isomer, but a related compound has a similar melting point. |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of this compound.
Causality Behind Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its excellent solubilizing power and the single deuterium lock signal. However, for compounds with amine functionalities, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the proton exchange of the N-H protons, often leading to sharper amine signals. The choice of a 400 MHz or higher field magnet is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling patterns of the thiophene ring protons.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-32 (adjust for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Expected ¹H NMR Data
While a definitive spectrum for this compound is not publicly available, based on its structure and data from isomers like ethyl 2-amino-4-methylthiophene-3-carboxylate[1], the following proton signals are expected:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -NH₂ | ~5.0 - 6.0 (broad) | Singlet | 2H |
| Thiophene-H (position 3) | ~6.0 - 6.5 | Doublet | 1H |
| Thiophene-H (position 5) | ~7.0 - 7.5 | Doublet | 1H |
Note: The chemical shifts and coupling constants of the thiophene protons are highly dependent on the electronic effects of the substituents.
¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial for reducing acquisition time.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Expected ¹³C NMR Data
Based on known substituent effects and data for similar thiophene derivatives[2], the following carbon signals are anticipated:
| Carbon | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | ~52 |
| Thiophene-C (position 2) | ~140-145 |
| Thiophene-C (position 3) | ~110-115 |
| Thiophene-C (position 4) | ~150-155 |
| Thiophene-C (position 5) | ~120-125 |
| C=O (ester) | ~162-165 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Causality Behind Experimental Choices
Electron Ionization (EI) is a robust and widely used technique that provides a detailed fragmentation pattern, which can be used as a "fingerprint" for the compound. For a more gentle ionization that primarily yields the molecular ion, Electrospray Ionization (ESI) is a suitable alternative, particularly when coupled with liquid chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Expected Mass Spectrum Data
The EI mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 157. Key fragmentation patterns for related aminothiophene esters often involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 126, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z 98.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices
Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is suitable for solid samples. The diamond crystal is robust and provides excellent spectral quality.
FTIR-ATR Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with a diamond ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the absorbance or transmittance spectrum.
Expected IR Absorption Bands
Based on the functional groups present in this compound and data for similar compounds[3], the following characteristic absorption bands are expected:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (aromatic) | 3000-3100 | Thiophene ring C-H |
| C-H Stretch (aliphatic) | 2850-2960 | Methyl group C-H |
| C=O Stretch (ester) | ~1700-1725 | Strong absorption |
| C=C Stretch (aromatic) | 1500-1600 | Thiophene ring skeletal vibrations |
| C-N Stretch | 1250-1350 | |
| C-O Stretch (ester) | 1100-1300 | Two bands |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a compound and for quantifying it in mixtures.
Causality Behind Experimental Choices
Reversed-phase HPLC is the most common mode of separation for moderately polar organic compounds. A C18 column provides excellent hydrophobic retention. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol), allows for the elution of the compound by varying the gradient. A UV detector is suitable as the thiophene ring contains a chromophore that absorbs UV light.
Reversed-Phase HPLC Protocol
-
Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
This method should provide a sharp peak for this compound and separate it from potential starting materials, by-products, and degradation products. For mass spectrometry-compatible applications, formic acid is a suitable mobile phase modifier[4].
Visualizations
Analytical Workflow Diagram
Caption: Workflow for the comprehensive characterization of the compound.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and HPLC is essential for unambiguously confirming the structure, assessing the purity, and ensuring the quality of this important chemical intermediate. The provided protocols serve as a starting point, and minor modifications may be necessary depending on the specific instrumentation and sample matrix.
References
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link][4]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link][5]
-
IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link][1]
-
PubMed. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link][6]
-
NIST. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link][7]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][8]
-
SpectraBase. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link][9]
-
SGRL. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link][10]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link][3]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. spectrabase.com [spectrabase.com]
- 10. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
Application Notes and Protocols: The Utility of Methyl 4-aminothiophene-2-carboxylate in Medicinal Chemistry
Introduction: The Strategic Value of a Heterocyclic Scaffold
In the landscape of modern drug discovery, the strategic selection of core scaffolds is a cornerstone of successful medicinal chemistry campaigns. Methyl 4-aminothiophene-2-carboxylate (CAS 89499-43-4) has emerged as a highly valuable heterocyclic building block. Its thiophene ring, a bioisostere for phenyl rings found in many bioactive molecules, is decorated with strategically positioned amino and methyl carboxylate functionalities. These groups serve as versatile synthetic handles, enabling chemists to construct complex molecular architectures with precision and efficiency. The thiophene nucleus is a privileged pharmacophore, present in numerous FDA-approved drugs, underscoring its importance in developing therapeutic agents.[1]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple recitation of facts to explain the causal chemistry behind its utility. We will provide detailed, field-tested protocols for its application in the synthesis of two critical classes of therapeutic agents: kinase inhibitors and anti-inflammatory compounds.
Physicochemical Properties and Handling
A thorough understanding of a starting material's properties is critical for seamless experimental execution.
| Property | Value | Source(s) |
| CAS Number | 89499-43-4 | [2] |
| IUPAC Name | methyl 4-amino-2-thiophenecarboxylate | [2] |
| Molecular Formula | C₆H₇NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | 2-8°C, sealed in dry, dark place | [2] |
| Safety | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. |
Core Application I: Synthesis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
Scientific Rationale: A Privileged Scaffold for Kinase Hinge-Binding
Protein kinases are a pivotal class of enzymes, and their dysregulation is a hallmark of many cancers.[3] Small molecule kinase inhibitors have, therefore, become a major class of oncology drugs.[3] The thieno[3,2-d]pyrimidine core, readily synthesized from aminothiophene precursors, is considered a "privileged scaffold" in this domain. Its nitrogen atoms are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition.
This compound is an exemplary starting material for building this scaffold. The vicinal amino and ester groups are primed for cyclization to form the fused pyrimidinone ring, which can then be further elaborated to explore structure-activity relationships (SAR).
Experimental Workflow: From Building Block to Kinase Inhibitor
The overall strategy involves a three-stage process: initial cyclization to form the core, activation via chlorination, and diversification through nucleophilic substitution to install pharmacophoric groups.
Caption: General workflow for synthesizing thienopyrimidine kinase inhibitors.
Protocol 1: Synthesis of the 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one Core
This foundational protocol details the cyclization of the aminothiophene ester to form the pyrimidinone ring system. The use of formamide serves as both a reagent and solvent in a high-temperature condensation reaction.
Materials:
-
Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq)
-
Formamide (20 eq)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Stir bar
Procedure:
-
Combine Methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq) and formamide (20 eq) in the round-bottom flask.
-
Heat the mixture to 180-190 °C with stirring.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring progress by TLC (e.g., 10% Methanol in Dichloromethane). The formation of a new, more polar spot indicates product formation.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (10 volumes). A precipitate will form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. The product can be used in the next step without further purification or recrystallized from ethanol if necessary.
Causality Behind Choices: High temperature is required to drive the condensation and cyclization, overcoming the activation energy for the elimination of methanol and water. Formamide provides the single carbon and two nitrogen atoms required to form the pyrimidine ring.[4] Pouring the reaction into water precipitates the organic product, which has low aqueous solubility, providing a simple and effective initial purification.
Protocol 2: Chlorination and Diversification via Nucleophilic Aromatic Substitution (SNAr)
The hydroxyl group of the pyrimidinone is a poor leaving group. It must be converted to a chloride to enable SNAr reactions, which are the primary method for introducing diversity at this position.[5]
Materials:
-
7-Methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq)
-
Desired nucleophile (e.g., morpholine, 4-fluoroaniline) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane or NMP)
Procedure (Part A - Chlorination):
-
In a flask equipped with a reflux condenser, suspend the thienopyrimidinone (1.0 eq) in POCl₃ (10 eq).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC, starting material consumed).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous quenching process. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-7-methylthieno[3,2-d]pyrimidine.
Procedure (Part B - Nucleophilic Substitution):
-
Dissolve the crude 4-chloro intermediate (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Add the desired amine or phenol nucleophile (1.2 eq) followed by the base, DIPEA (2.0 eq).
-
Heat the reaction to 80-120 °C and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the final product.[5]
Trustworthiness of the System: This two-part protocol is a self-validating system. The successful formation of the chloro-intermediate (Part A) is confirmed by its consumption and the appearance of a new product spot in Part B. The conversion is typically clean, and the final product's identity is readily confirmed by standard analytical techniques (NMR, MS).
Illustrative Biological Activity
Derivatives of the thienopyrimidine scaffold have shown potent inhibitory activity against various kinases.
| Compound Class | Target Kinase | Representative IC₅₀ | Source(s) |
| (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids | Casein Kinase 2 (CK2) | 0.1 µM | [6] |
| 5-Morpholino-thieno[3,2-b]pyranones | PI3 Kinase | Potent Activity Reported | [7] |
Core Application II: Synthesis of Novel Anti-inflammatory Agents
Scientific Rationale: Leveraging the Amino Group for SAR Exploration
Thiophene-containing compounds are well-documented anti-inflammatory agents, often acting through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[8] The 4-amino group on this compound is a prime site for chemical modification to develop novel anti-inflammatory candidates. By converting the amine into various amides or sulfonamides, researchers can systematically probe the structure-activity relationship (SAR), tuning properties like potency, selectivity, and pharmacokinetics.[9][10]
Reaction Pathway: Derivatization of the 4-Amino Position
The primary amino group is readily acylated or sulfonylated to produce libraries of compounds for biological screening.
Caption: Key derivatization pathways for anti-inflammatory agent synthesis.
Protocol 3: Synthesis of N-Acyl Amide Derivatives
This protocol describes a standard procedure for acylating the amino group using an acyl chloride. This reaction is robust and applicable to a wide range of acyl chlorides.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Dichloroacetyl chloride) (2.0 eq)[10]
-
Anhydrous Chloroform or Dichloromethane (DCM)
-
Pyridine or Triethylamine (as base and solvent scavenger)
-
Round-bottom flask, stir bar, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous chloroform in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride (2.0 eq).
-
Allow the reaction to stir at room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization (e.g., from ethanol) or flash column chromatography to yield the pure N-acyl derivative.
Expert Insight: The use of a slight excess of the acylating agent ensures complete consumption of the starting amine. The aqueous workup is critical for removing the excess acyl chloride, the base (e.g., pyridine), and the resulting hydrochloride salt, simplifying the final purification step.
Illustrative Anti-inflammatory Activity
Aminothiophene analogs have demonstrated significant anti-inflammatory potential in preclinical models.
| Compound Class | Assay | % Inhibition / IC₅₀ | Source(s) |
| 2-Aminothiophene analog | Carrageenan-induced paw edema | 61% inhibition | [9][10] |
| 2-[(2,2-Dichloroacetyl)amino] derivative | Carrageenan-induced paw edema | 81% inhibition | [9][10] |
| 2-Aminothiophene derivative | NRF2 Activation (in vitro) | Confirmed NRF2 activation | [8] |
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its inherent reactivity and well-defined structural features provide a reliable and efficient starting point for the synthesis of complex heterocyclic systems like thieno[3,2-d]pyrimidines for kinase inhibition and for the systematic exploration of SAR in the development of novel anti-inflammatory agents. The protocols and rationale presented here offer a robust framework for researchers to leverage this versatile scaffold in their own drug discovery programs.
References
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2016). PubMed Central. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). MDPI. [Link]
-
Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PubMed Central. [Link]
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (n.d.). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Semantic Scholar. [Link]
-
Thienopyrimidine. (2022). MDPI Encyclopedia. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed Central. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). PubMed. [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PubMed. [Link]
-
Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2011). PubMed. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI. [Link]
-
Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Taylor & Francis Online. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. (2017). ResearchGate. [Link]
-
Full article: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (2006). Taylor & Francis Online. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). J-STAGE. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). PubMed. [Link]
-
Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Semantic Scholar. [Link]
- Process for preparing thiophene derivatives. (1989).
-
Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (n.d.). MDPI. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. This compound | 89499-43-4 [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
The Versatile Scaffold: Methyl 4-aminothiophene-2-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Thiophene Core in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows for the fine-tuning of molecular interactions with biological targets. Among the various substituted thiophenes, aminothiophene carboxylates are particularly valuable starting materials for the synthesis of fused heterocyclic systems, which are prevalent in many clinically approved drugs. This application note focuses on the synthetic utility of Methyl 4-aminothiophene-2-carboxylate , a key intermediate for the construction of potent and selective bioactive molecules. While its 3-amino isomer has been more extensively studied, the 4-amino substitution pattern offers a distinct trajectory for the synthesis of important heterocyclic cores, particularly thieno[3,4-d]pyrimidines.
Core Reactivity and Synthetic Potential
The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the nucleophilic amino group at the 4-position, the electrophilic ester at the 2-position, and the thiophene ring itself, which can undergo electrophilic substitution. This arrangement of functional groups makes it an ideal precursor for the synthesis of thieno[3,4-d]pyrimidines, a class of compounds known to possess a range of biological activities, including the inhibition of enzymes like poly(ADP-ribose)polymerase (PARP).[2]
The general synthetic strategy involves the reaction of the 4-amino group with a one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidine ring fused to the thiophene core. The ester group at the 2-position can be further modified to introduce additional diversity and to modulate the physicochemical properties of the final compounds.
Featured Application: Synthesis of Thieno[3,4-d]pyrimidin-4(3H)-ones
Thieno[3,4-d]pyrimidin-4(3H)-ones are an important class of heterocyclic compounds with demonstrated biological activity. The synthesis of these molecules from this compound provides a clear illustration of the synthetic utility of this starting material.
Workflow for the Synthesis of a Thieno[3,4-d]pyrimidin-4(3H)-one
Sources
The Versatile Scaffold: Methyl 4-Aminothiophene-2-carboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Thiophene Advantage in Kinase Inhibition
In the landscape of medicinal chemistry, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them prime therapeutic targets.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized treatment paradigms.[2] Among the myriad of heterocyclic scaffolds employed in this endeavor, the thiophene ring has emerged as a "privileged" structure.[3][4] Its bioisosteric resemblance to the benzene ring, coupled with its unique electronic properties, allows it to form favorable interactions within the kinase active site, often leading to enhanced potency and selectivity.[5] Specifically, the thieno[3,2-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, has proven to be a particularly fruitful scaffold for the development of potent inhibitors against a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[6][7][8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 4-aminothiophene-2-carboxylate as a key starting material for the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for the construction of a core intermediate, and discuss its subsequent elaboration into potent kinase inhibitors.
The Strategic Importance of this compound
This compound is an attractive starting material for the synthesis of thieno[3,2-d]pyrimidine kinase inhibitors due to the specific arrangement of its functional groups. The amine and ester moieties are perfectly positioned to facilitate the cyclization reaction required to form the fused pyrimidine ring. This specific isomer allows for the construction of the thieno[3,2-d]pyrimidine system, which has been identified as a key pharmacophore in numerous potent kinase inhibitors.
The general synthetic strategy involves the condensation of the 4-amino group with a one-carbon synthon, such as formamide or a derivative, to form the pyrimidine ring, yielding a thieno[3,2-d]pyrimidin-4(3H)-one core. This intermediate serves as a versatile platform for further chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitory activity against specific kinase targets.
Application Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Core Intermediate
This protocol details a general and robust method for the synthesis of a 6-substituted-thieno[3,2-d]pyrimidin-4(3H)-one, a common and crucial intermediate in the development of various kinase inhibitors.
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitors.
Materials and Reagents
| Reagent | Supplier | Grade |
| Methyl 4-amino-5-aryl-thiophene-2-carboxylate | Custom | >95% Purity |
| Formamide | Sigma-Aldrich | Anhydrous, 99.5% |
| Phosphorus Oxychloride (POCl₃) | Acros Organics | 99% |
| N,N-Dimethylaniline | Alfa Aesar | 99% |
| Substituted Amine/Aniline | Various | Reagent Grade |
| Dioxane | Fisher | Anhydrous |
| Ethanol | Decon Labs | Anhydrous |
| Dichloromethane (DCM) | Macron | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade |
| Magnesium Sulfate (MgSO₄) | BDH | Anhydrous |
Step-by-Step Protocol
Part 1: Synthesis of 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 4-amino-5-aryl-thiophene-2-carboxylate (1.0 eq).
-
Reagent Addition: Add an excess of formamide (approximately 10-20 eq).
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Part 2: Synthesis of 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine
-
Reaction Setup: In a flame-dried round-bottom flask, suspend the 6-aryl-thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 3: Synthesis of Kinase Inhibitor Analogs via Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve the 4-chloro-6-aryl-thieno[3,2-d]pyrimidine (1.0 eq) in a suitable anhydrous solvent such as dioxane or ethanol in a sealed tube.
-
Reagent Addition: Add the desired substituted amine or aniline (1.1-1.5 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the final kinase inhibitor analog.
Structure-Activity Relationship (SAR) Insights and Target Kinases
The thieno[3,2-d]pyrimidine scaffold serves as an excellent platform for tuning the inhibitory activity and selectivity against various kinases. The SAR of this class of inhibitors has been extensively studied.
Key Positions for Modification:
-
C4-Position: The 4-position of the thienopyrimidine ring is typically substituted with an amino group linked to an aryl or heteroaryl moiety. This part of the molecule often extends into the solvent-exposed region of the ATP-binding pocket and can be modified to enhance potency and selectivity. For instance, in VEGFR-2 inhibitors, a substituted aniline at this position is a common feature.[6]
-
C6-Position: The substituent at the 6-position of the thiophene ring often occupies a hydrophobic pocket in the kinase active site. Varying the nature of this substituent can significantly impact the inhibitor's potency and kinase selectivity profile.
-
N3-Position: The nitrogen at the 3-position of the pyrimidine ring can be substituted to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability.
Target Kinases:
Inhibitors based on the thieno[3,2-d]pyrimidine scaffold have shown potent activity against a range of important oncology targets:
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8]
-
EGFR: A receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[7][9]
-
PI3Kδ: A lipid kinase involved in cell signaling pathways that regulate cell growth, proliferation, and survival.[6]
-
FAK and FLT3: Tyrosine kinases implicated in cell adhesion, migration, and proliferation, and are often dysregulated in cancer.[3]
Illustrative Kinase Inhibition Data
The following table summarizes representative inhibitory activities of thieno[3,2-d]pyrimidine-based inhibitors against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| TP-1 | VEGFR-2 | 15 | [6] |
| TP-2 | EGFR | 8 | [7] |
| TP-3 | PI3Kδ | 5 | [6] |
| TP-4 | FAK | 22 | [3] |
| TP-5 | FLT3 | 12 | [3] |
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Thieno[3,2-d]pyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This blockade of the signaling cascade ultimately leads to the inhibition of downstream cellular processes that are dependent on the activity of the targeted kinase.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion and Future Perspectives
This compound represents a valuable and versatile starting material for the synthesis of a diverse range of thieno[3,2-d]pyrimidine-based kinase inhibitors. The straightforward and adaptable synthetic routes, coupled with the favorable pharmacological properties of the resulting scaffold, make it an attractive platform for drug discovery efforts. The continued exploration of the chemical space around this core structure, guided by rational drug design and a deep understanding of kinase biology, holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.
References
-
Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. [Link]
-
Thienopyrimidine. MDPI Encyclopedia. [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. RSC Advances. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules. [Link]
-
FDA-approved and reported EGFR inhibitors with their essential pharmacophoric features. ResearchGate. [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. OmicsDI. [Link]
-
Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry. [Link]
- Process for preparing thiophene derivatives.
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences. [Link]
-
Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-aminothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and provide a foundation for robust and reproducible results.
Introduction: The Gewald Reaction in Focus
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved via the Gewald three-component reaction.[1][2][3] This one-pot multicomponent reaction involves the condensation of an α-methylene carbonyl compound, an activated nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a base.[2][4] While elegant in its convergence, the Gewald reaction is notorious for its sensitivity to reaction conditions, often leading to frustratingly low yields and purification challenges.
This guide provides in-depth, experience-driven advice to help you master this synthesis. We will explore the causality behind common experimental pitfalls and offer validated solutions to enhance your yield and purity.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low, or why is the reaction failing completely?
Answer: Low or no yield is the most common issue and can stem from several critical points in the reaction mechanism. The Gewald reaction is a sequence of steps, and failure at any stage will halt the entire process.[1][5]
-
Inefficient Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between the carbonyl compound and methyl cyanoacetate.[1][2] This step is base-catalyzed and produces water, which can inhibit subsequent steps.[6]
-
Solution:
-
Base Selection: The choice of base is critical.[6] While morpholine is common, consider screening other bases like piperidine or triethylamine, especially if your carbonyl substrate is less reactive.[6] L-proline has also been shown to be an effective and green catalyst for this transformation.[7]
-
Water Removal: If you suspect water is inhibiting the reaction, consider using a Dean-Stark apparatus to remove it azeotropically, or add a chemical drying agent.[6]
-
-
-
Poor Sulfur Reactivity or Solubility: Elemental sulfur (S8) can be unreactive if not properly activated.
-
Solution:
-
Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[6]
-
Temperature Control: Gently heating the reaction mixture to 40-60°C can enhance sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[6]
-
Sulfur Quality: Ensure you are using high-purity, finely powdered elemental sulfur. Older or clumped sulfur may have reduced reactivity.
-
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Solution:
-
Purity Check: Verify the purity of your starting materials. Methyl cyanoacetate can hydrolyze over time, and the carbonyl compound should be free of impurities.
-
Accurate Measurement: Precisely measure all reagents. An excess of one component can lead to side reactions.
-
-
-
Steric Hindrance: If your carbonyl compound is sterically bulky, the reaction may be sluggish.
-
Solution:
-
Two-Step Protocol: For challenging substrates, a two-step approach can be more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and base in a separate step.[6]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to significantly improve yields and shorten reaction times, particularly for sterically hindered substrates.[1][6]
-
-
Question 2: My reaction works, but it's messy, and I'm struggling to isolate the pure product. What are the likely side products and how can I avoid them?
Answer: A complex reaction mixture is a common outcome if reaction conditions are not optimized. Understanding the potential side reactions is key to mitigating them.
-
Unreacted Starting Materials: Incomplete reactions will leave you with starting materials in your crude product.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective base/catalyst system to drive the reaction to completion.[6]
-
-
Knoevenagel Intermediate: The α,β-unsaturated nitrile formed in the first step may be present if the subsequent sulfur addition and cyclization are slow.
-
Mitigation: Ensure sufficient sulfur is present and that the temperature and base are appropriate for the cyclization step.[6]
-
-
Dimerization or Polymerization: The starting materials or reactive intermediates can sometimes self-condense or polymerize.
-
Mitigation: Adjusting reactant concentrations (often by slowing the addition of one reagent) or changing the solvent can minimize these pathways.[6]
-
-
Thioamide Formation: The amine product can potentially react further.
-
Mitigation: Careful control of the reaction temperature and timely work-up can prevent the formation of downstream impurities.
-
A logical workflow for troubleshooting these issues is presented below:
Caption: A troubleshooting workflow for low-yield issues.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Gewald reaction?
A: The mechanism is a multi-step process:
-
Knoevenagel Condensation: The base deprotonates the methyl cyanoacetate, which then attacks the carbonyl compound. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated, and the resulting carbanion attacks the elemental sulfur ring (S8), opening it to form a thiolate.[8]
-
Cyclization: The thiolate then attacks the nitrile group intramolecularly, forming a five-membered ring.[8]
-
Tautomerization: A final tautomerization step yields the aromatic 2-aminothiophene product.[1]
The following diagram illustrates this pathway:
Caption: Simplified mechanism of the Gewald reaction.
Q: What are the critical safety considerations for this synthesis?
A:
-
Reagents: Methyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11]
-
Solvents: Many solvents used (e.g., DMF, methanol) are flammable and toxic. Avoid ignition sources and ensure proper ventilation.
-
Reaction: The reaction can be exothermic. Monitor the temperature carefully, especially during the initial stages.
Q: Can I use a different cyano-activated ester?
A: Yes, other esters like ethyl cyanoacetate are commonly used.[12][13] The choice may affect the reaction rate and the physical properties of the final product, potentially making purification easier or more difficult. Malononitrile can also be used, which is often more reactive than cyanoacetate esters.[7]
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific carbonyl substrate.
Materials:
-
Carbonyl Compound (e.g., a suitable ketone or aldehyde) (1.0 eq)
-
Methyl Cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (or DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Add anhydrous ethanol (or DMF) to create a stirrable slurry (approx. 3-5 mL per mmol of the limiting reagent).
-
Add morpholine (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
The crude product will often precipitate as a solid. If it oils out, try scratching the flask or adding a seed crystal.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol or hexane to remove highly non-polar impurities.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure this compound.
Data Summary: Impact of Reaction Parameters
The following table summarizes the influence of key parameters on the reaction outcome, providing a quick reference for optimization.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Impact of Optimization |
| Base | Morpholine | Piperidine / L-Proline | Increased reaction rate, potentially higher yield for less reactive ketones.[6][7] |
| Solvent | Ethanol | DMF | Improved solubility of sulfur and intermediates, may lead to higher yields but can complicate workup.[6][7] |
| Temperature | 50°C | 60°C / Microwave | Faster reaction times; microwave can significantly improve yield for difficult substrates.[1][6] |
| Work-up | Water precipitation | Water precipitation + Column Chromatography | Column chromatography may be necessary for removing persistent impurities and achieving high purity.[13][14] |
By understanding the mechanistic nuances and systematically addressing the common points of failure, you can transform the synthesis of this compound from a challenge into a reliable and high-yielding reaction in your laboratory.
References
-
Gewald reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Proposed mechanism for the Gewald condensation reaction. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025).
- Sharma, J. (n.d.). Computational investigations on the mechanism of the Gewald reaction. American Chemical Society.
- SAFETY DATA SHEET: Methyl cyanoacetate. (2022, February 10). Fisher Scientific.
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
- Methyl Cyanoacetate - High Purity Liquid at Attractive Prices. (n.d.). Jubilant Ingrevia.
- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29).
- US4847386A - Process for preparing thiophene derivatives - Google Patents. (n.d.).
- Sharma, J., & Hirschi, J. S. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]
- Wang, T., et al. (2010).
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (2024, June 24). American Chemical Society.
- The Gewald multicomponent reaction - PubMed - NIH. (2011, February).
- Safety Data Sheet: Methyl cyanoacetate - Chemos GmbH&Co.KG. (2019, October 28). Chemos GmbH&Co.KG.
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methyl cyanoacetate - Multichem. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.).
- Sharma, J., & Hirschi, J. S. (2024).
-
(IUCr) Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). Retrieved January 12, 2026, from [Link]
- This compound | 89499-43-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Methyl 3-Amino-4-methylthiophene-2-carboxyl
- The Gewald Synthesis of 2-Aminothiophenes using Activated Sulfur | Request PDF. (2009, February).
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. multichemindia.com [multichemindia.com]
- 10. 5.imimg.com [5.imimg.com]
- 11. Methyl Cyanoacetate - High Purity Liquid at Attractive Prices [shilpachemspec.in]
- 12. asianpubs.org [asianpubs.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
Navigating the Gewald Aminothiophene Synthesis: A Technical Support Guide
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. Here, we move beyond simple protocols to dissect the common challenges, troubleshoot the formation of unwanted side products, and provide actionable strategies rooted in the reaction mechanism to enhance the yield and purity of your target aminothiophenes.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding side product formation in the Gewald synthesis.
Q1: What are the most common classes of side products I should be aware of in the Gewald reaction?
A1: The Gewald synthesis, while elegant, is susceptible to several competing reaction pathways that can lead to a range of impurities. The most frequently encountered side products fall into three main categories:
-
Dimers of the α,β-unsaturated nitrile: This is often a major byproduct where the intermediate formed from the initial Knoevenagel-Cope condensation self-condenses.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[1][2][3]
-
Polysulfides and Polymeric Materials: These are responsible for the dark brown or tarry appearance of some reaction mixtures, making product isolation challenging.[1] They typically arise from reactions involving elemental sulfur, especially at elevated temperatures.[1]
-
Unreacted Starting Materials and Intermediates: Incomplete conversion is a common issue that leads to contamination of the final product with the initial carbonyl compound, the active methylene nitrile, or the Knoevenagel-Cope intermediate.[1]
Q2: How does the reaction temperature influence the formation of these byproducts?
A2: Temperature is a critical parameter in the Gewald synthesis. Excessively high temperatures can promote the formation of complex polysulfides and lead to the polymerization of reactants or intermediates, resulting in low yields and tarry mixtures.[1] Conversely, the dimerization of the α,β-unsaturated nitrile intermediate is also highly sensitive to temperature, and careful optimization is often required to find a balance that favors the desired intramolecular cyclization over intermolecular side reactions.[1]
Q3: Can the choice of base affect the side product profile?
A3: Absolutely. The base plays a crucial role in both the initial Knoevenagel-Cope condensation and the subsequent addition of sulfur.[1][4] An inappropriate base can lead to an inefficient condensation step, resulting in a low yield of the desired product and a higher proportion of unreacted starting materials.[1] For less reactive ketones, a stronger base may be necessary.[1] Furthermore, the base can interact with elemental sulfur to form polysulfide anions, which are key reactive species in the reaction.[4] The nature of the base can therefore influence the equilibrium of these polysulfides and potentially the formation of related impurities.
Troubleshooting Guide: From Problem to Solution
This section provides a question-and-answer formatted guide to address specific experimental issues you may encounter.
Problem 1: My reaction mixture is a dark, tarry mess, and the yield of my aminothiophene is very low.
-
Likely Cause: This is a classic sign of polymerization and the formation of complex polysulfides.[1] This is often triggered by excessive reaction temperatures.[1] Impurities in the starting materials can also catalyze these unwanted side reactions.[1]
-
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature. If you are running the reaction at reflux, consider lowering the temperature and extending the reaction time. A systematic temperature screen can identify the optimal conditions for your specific substrates.[1]
-
Purity of Starting Materials: Ensure your carbonyl compound, active methylene nitrile, and solvent are of high purity. Consider purifying them before use if their quality is uncertain.
-
Gradual Addition: Instead of adding all reagents at once, try a slow, controlled addition of the sulfur or the base. This can sometimes temper the reaction's exotherm and prevent localized overheating.
-
Problem 2: I've isolated a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my α,β-unsaturated nitrile intermediate.
-
Likely Cause: Dimerization is a common competing reaction pathway.[1][2] It occurs when the Knoevenagel-Cope intermediate undergoes an intermolecular Michael addition followed by a Thorpe-Ziegler cyclization.[2]
-
Troubleshooting Protocol:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature.[1] Experiment with a lower reaction temperature to favor the intramolecular cyclization leading to the thiophene.
-
Adjust Reagent Addition Rate: Slow, controlled addition of the reagents can help maintain a low concentration of the reactive intermediate, thus favoring the desired intramolecular reaction over the intermolecular dimerization.[1]
-
Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization.[1] Consider screening different solvents (e.g., ethanol, methanol, DMF) to see how they affect the product distribution.
-
Two-Step Procedure: For particularly stubborn substrates, consider a two-step approach. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[1][2] This can often give higher yields for challenging substrates like sterically hindered ketones.[1][2]
-
Problem 3: My yield is consistently low, and I have a lot of unreacted starting materials in my crude product.
-
Likely Cause: This points to an inefficient Knoevenagel-Cope condensation, which is the first step of the reaction.[1][5][6] This condensation produces water, which can inhibit the reaction.[1]
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical.[1] If you are using a weak base like triethylamine, consider switching to a stronger secondary amine like piperidine or morpholine, especially for less reactive ketones.[1]
-
Water Removal: The water generated during the condensation can hinder the reaction's progress.[1] Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.[1] Alternatively, adding a dehydrating agent can also be effective.
-
Catalyst Screening: For some systems, the use of a catalyst like L-proline has been shown to improve the efficiency of the one-pot synthesis.
-
Visualizing the Reaction Pathways
To better understand the competition between the desired product formation and the common dimerization side reaction, the following diagram illustrates the key mechanistic steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 4-aminothiophene-2-carboxylate
Welcome to the technical support center for Methyl 4-aminothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the purity of this important chemical intermediate. Here, we address common challenges and questions through a troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
Researchers often encounter a set of common issues during the purification of this compound. This section provides a systematic approach to diagnosing and resolving these problems.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Rationale |
| Low Purity (<95%) After Initial Synthesis | 1. Incomplete reaction. 2. Presence of starting materials or synthetic byproducts. 3. Degradation of the product during workup. | Solution: 1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction to completion before quenching. 2. Purification Strategy: Employ column chromatography or recrystallization. The choice depends on the nature of the impurities. 3. Mild Workup: Use mild acidic or basic conditions during extraction and avoid excessive heat, as aminothiophenes can be sensitive. |
| Product is an Oil or Gummy Solid, Not a Crystalline Powder | 1. Presence of residual solvent. 2. Impurities depressing the melting point. 3. Polymorphism. | Solution: 1. Drying: Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40°C) can be applied if the compound is stable. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether). This can wash away soluble impurities and provide nucleation sites.[1] |
| Significant Product Loss During Recrystallization | 1. The chosen solvent is too good at dissolving the compound, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | Solution: 1. Solvent System: Use a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then reheat to clarify before cooling.[1][2] 2. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[3] 3. Preheat Equipment: Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing during transfer.[3] |
| Product Discoloration (Yellow, Brown, or Green) | 1. Oxidation of the amine group. 2. Presence of chromophoric (colored) impurities. 3. Thermal degradation. | Solution: 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.[4] 2. Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.[3] 3. Temperature Control: Avoid prolonged exposure to high temperatures. Use a water bath for controlled heating. |
| Co-elution of Impurities During Column Chromatography | 1. Improper solvent system (eluent) selection. 2. Column overloading. 3. Use of poor-quality silica gel. | Solution: 1. Optimize Eluent: Systematically screen different solvent systems using TLC. A common starting point for this class of compound is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate).[5] Adding a small amount of a polar modifier like methanol may be necessary if the compound is highly polar. 2. Reduce Load: Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 3. Quality Stationary Phase: Use high-quality silica gel with a consistent particle size for better resolution. |
Frequently Asked Questions (FAQs)
Q1: I'm seeing different structures online. What is the correct structure for this compound?
This is a critical point of clarification. This compound (CAS No. 89499-43-4) is often confused with its isomers, most notably Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No. 85006-31-1). The position of the amino group and the presence or absence of a methyl group are key differentiators.
| Compound Name | CAS Number | Molecular Formula | Structure |
| This compound | 89499-43-4 | C₆H₇NO₂S | ![]() |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C₇H₉NO₂S | ![]() |
Expertise & Experience: Always verify the identity of your starting materials and final product using the CAS number and analytical data (like NMR or Mass Spectrometry). The purification strategy for one isomer may not be optimal for another due to differences in polarity and crystal packing. This guide focuses on This compound (CAS 89499-43-4) .
Q2: What are the most common impurities I should expect?
Impurities are almost always a direct result of the synthetic route. A common synthesis for aminothiophenes is the Gewald reaction. Potential impurities could include:
-
Unreacted Starting Materials: Such as a cyanoacetate ester or a ketone/aldehyde.
-
Elemental Sulfur: Often used as a reagent in the Gewald synthesis.
-
Side-Reaction Products: Such as over-alkylation products or dimers.
-
Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities. The ester can also be hydrolyzed to the corresponding carboxylic acid if exposed to strong acid or base during workup.
Q3: Which purification method is best for my needs: Recrystallization, Chromatography, or something else?
The optimal method depends on the scale of your experiment, the nature of the impurities, and the required final purity.
| Method | Best For | Pros | Cons |
| Recrystallization | Purifying solid compounds on a moderate to large scale (>1 g) when impurities have different solubility profiles. | Cost-effective, scalable, can yield very high-purity crystalline material. | Can have lower yields, requires finding a suitable solvent system, ineffective if impurities co-crystallize. |
| Column Chromatography | Small to moderate scale (<20 g), separating mixtures with different polarities. | High resolution for complex mixtures, versatile. | Labor-intensive, requires significant solvent volumes, can be difficult to scale up. |
| Preparative HPLC | Final polishing step for very high purity (>99.5%) on a small scale (<1 g). | Excellent separation power, automated. | Expensive, limited loading capacity, requires specialized equipment. |
Purification Method Selection Workflow
This diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Q4: Can you provide a detailed, field-proven protocol for recrystallization?
Absolutely. Recrystallization is a powerful technique that relies on the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[2]
Experimental Protocol: Single-Solvent Recrystallization
Objective: To purify this compound by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hotplate with stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture)
Procedure:
-
Solvent Selection (The Critical Step):
-
Rationale: The ideal solvent should dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Method: Test small amounts of your crude product in various solvents. Good candidates for a compound with both polar (amine, ester) and non-polar (thiophene ring) groups include alcohols (Ethanol, Isopropanol) or solvent mixtures like Ethyl Acetate/Hexanes.[1]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to cover the solid.
-
Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid just dissolves completely.[3]
-
Trustworthiness: Using the minimum amount of hot solvent is crucial for maximizing your yield. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat and add a very small amount (spatula tip) of activated charcoal.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
-
Hot Filtration (If charcoal or insoluble impurities are present):
-
Rationale: This step removes insoluble impurities and activated charcoal while the desired compound remains in solution.
-
Method: Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed is best) on the hotplate. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly.
-
Expertise: Preheating is essential to prevent your product from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Rationale: The cold solvent will wash away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying:
-
Press the crystals dry on the filter paper, then transfer them to a watch glass to air dry or place them in a vacuum oven under reduced pressure.
-
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for recrystallization.
Q5: How do I select the right mobile phase for silica gel column chromatography?
The key is to find a solvent system that provides good separation between your product and its impurities on a TLC plate.
Protocol: TLC for Eluent Selection
-
Prepare a Sample: Dissolve a small amount of your crude material in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a test eluent system. Start with a relatively non-polar mixture, such as 9:1 Hexanes:Ethyl Acetate.
-
Analyze the Result:
-
Visualize the plate under a UV lamp.
-
The ideal eluent system will move your product spot to a Retention Factor (Rf) of 0.25-0.35 .
-
Impurities should be well separated from the product spot (either much higher or lower Rf).
-
-
Adjust Polarity:
-
If the Rf is too low (<0.2), increase the polarity of the eluent (e.g., change to 7:3 Hexanes:Ethyl Acetate).
-
If the Rf is too high (>0.4), decrease the polarity (e.g., change to 9.5:0.5 Hexanes:Ethyl Acetate).
-
For very polar compounds that don't move from the baseline, consider adding a small percentage of methanol to your eluent system (e.g., 95:5 DCM:Methanol).[6]
-
Q6: How can I definitively confirm the purity of my final product?
Visual inspection is not enough. A combination of analytical methods is required for a comprehensive purity assessment.[7]
| Analytical Method | What It Tells You |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for purity determination. It separates the main compound from impurities, and the area under each peak can be used to calculate the percentage purity (e.g., 99.5%). A reverse-phase method is typically suitable.[8][9] |
| Nuclear Magnetic Resonance (¹H NMR) | Provides structural confirmation. The absence of unexpected peaks suggests high purity. Integration of peaks can be used to quantify impurities if their structure is known.[10] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) to identify the molecular weights of impurities.[7] |
| Melting Point | A sharp melting point range (e.g., 1-2°C) that matches the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point. The literature melting point is around 85-88 °C. |
Authoritative Grounding: For regulatory submissions or drug development, purity must be assessed using a validated, stability-indicating analytical method, typically HPLC.[7]
Q7: My compound seems to be degrading during purification. What are the best practices for handling it?
Aminothiophenes can be sensitive to air, light, and heat.
-
Storage: Store the compound in a sealed, airtight container, preferably under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.[4][11]
-
Handling: When running a column or performing a recrystallization, try to work efficiently to minimize the time the compound is exposed to heat and air.
-
pH Control: Avoid strong acids or bases during aqueous workups, as they can catalyze hydrolysis of the ester or degradation of the thiophene ring.
References
-
SIELC Technologies. (n.d.). Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]
-
PrepChem.com. (2018). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
-
Ganesh Remedies. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate. Retrieved from [Link]
-
MDPI. (2022). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Retrieved from [Link]
-
Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Retrieved from [Link]
-
A Chemtek. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. achemtek.com [achemtek.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Methyl 3-amino-4-methylthiophene-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. This compound | 89499-43-4 [sigmaaldrich.com]
Technical Support Center: Purification of Aminothiophene Derivatives
Introduction: Aminothiophenes are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from antimicrobial to antitumor agents.[1][2] The efficacy and safety of these compounds are directly tied to their purity. However, researchers frequently encounter significant challenges in purifying aminothiophene derivatives due to their inherent chemical properties. Common issues include degradation on silica gel, co-elution with stubborn impurities, and product instability. This guide provides in-depth troubleshooting strategies and detailed protocols to navigate these common purification hurdles, ensuring the isolation of high-purity aminothiophenes for research and drug development.
Troubleshooting Guide & FAQs
This section addresses specific problems researchers may encounter during the purification of aminothiophene derivatives in a question-and-answer format.
Issue 1: Product Degradation or Streaking on Silica Gel Column
Question: My aminothiophene derivative appears to be degrading or is showing significant streaking/tailing during flash column chromatography. What is the cause, and how can I prevent this?
Answer: This is a very common issue. The primary cause is the acidic nature of standard silica gel. The lone pair of electrons on the amino group of your compound interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to several problems:
-
Irreversible Adsorption: The compound sticks strongly to the column and does not elute.
-
Tailing/Streaking: Slow, uneven elution as the compound interacts with active sites.
-
Catalytic Degradation: The acidic surface can catalyze decomposition, especially for sensitive aminothiophenes. Discoloration of the silica gel (e.g., turning brown or black) is a strong indicator of degradation.[3]
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). Triethylamine (Et₃N) is the standard choice.
-
Mechanism: Triethylamine is a stronger base than the aminothiophene and will preferentially bind to the acidic silanol groups, effectively "passivating" the silica gel. This allows your compound to elute symmetrically without unwanted interactions.
-
Recommended Concentration: Start with 0.1-1% (v/v) of triethylamine in your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N).
-
-
Use a Deactivated Stationary Phase: If base-modified eluents are not suitable for your downstream applications, consider using a commercially available deactivated or base-washed silica gel. Alternatively, neutral alumina can be an effective, albeit more expensive, alternative.
-
Alternative Chromatography Modes: For particularly stubborn cases, consider switching to a different chromatography mode like reversed-phase HPLC (RP-HPLC), which is well-suited for many non-volatile aminothiophene derivatives.[1][4]
Issue 2: Persistent Impurities from the Gewald Synthesis
Question: I've synthesized my aminothiophene via the Gewald reaction, but I'm struggling to remove a persistent, non-polar, yellow impurity. What is it and how do I get rid of it?
Answer: The Gewald reaction, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, is a cornerstone for synthesizing 2-aminothiophenes.[5][6] A common and frustrating byproduct is residual elemental sulfur (S₈) .
-
Why it's a problem: Sulfur is highly soluble in many common organic solvents used for chromatography (like dichloromethane and hexanes) and often co-elutes with less polar products. It can also form complex polysulfide intermediates.[7][8][9]
Solutions:
-
Recrystallization: This is often the most effective method for removing sulfur. Sulfur's crystal lattice is different from that of most organic compounds.
-
Solvent Choice: A solvent system where your product has good solubility at high temperatures but poor solubility at low temperatures is ideal.[10] Common choices for aminothiophenes include ethanol, or mixtures like ethyl acetate/hexanes.[11]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. As the solution cools slowly, your purified aminothiophene should crystallize, leaving the sulfur and other impurities in the mother liquor.
-
-
Trituration: If a full recrystallization is not feasible or leads to low recovery, trituration can be effective.
-
Procedure: Stir the crude solid material as a slurry in a solvent in which sulfur is soluble but your product is not (e.g., cold carbon disulfide - use with extreme caution in a fume hood - or diethyl ether). The sulfur will dissolve, and you can then filter off your purified, solid product.
-
-
Aqueous Sodium Sulfite Wash: For sulfur that is difficult to remove, a chemical approach can be used during the reaction workup.
-
Mechanism: Sodium sulfite (Na₂SO₃) reacts with elemental sulfur to form sodium thiosulfate (Na₂S₂O₃), which is water-soluble and can be washed away.
-
Procedure: During the aqueous workup, wash the organic layer with a saturated solution of sodium sulfite.
-
Issue 3: Difficulty Separating Highly Polar Aminothiophenes
Question: My aminothiophene derivative is highly polar and either doesn't move from the baseline on TLC or requires very polar solvents like pure methanol, resulting in poor separation. What are my options?
Answer: Highly polar aminothiophenes, such as those with carboxylic acid or multiple heteroatom functionalities, present a significant challenge for normal-phase chromatography.
Solutions:
-
Acid-Base Extraction: This classical technique is exceptionally powerful for separating acidic or basic compounds from neutral impurities.[12][13][14] Since your aminothiophene is basic, you can exploit this property.
-
Mechanism: The basic amino group can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt.[15] Neutral organic impurities will remain in the organic layer.
-
See Protocol 2 for a detailed methodology.
-
-
Reversed-Phase Chromatography (RP-HPLC): This is the go-to technique for polar compounds.
-
Principle: The stationary phase (e.g., C18) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar. Polar compounds will elute earlier. This technique is highly effective for purity analysis and preparative separation of aminothiophenes.[1]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that is well-suited for separating very polar compounds that are poorly retained in reversed-phase.[16] It uses a polar stationary phase (like silica or an amino-bonded phase) with a high concentration of organic solvent in the mobile phase.[17]
Key Purification Strategies & Protocols
Workflow for Aminothiophene Purification
The following diagram outlines a general decision-making workflow for purifying a crude aminothiophene product.
Caption: Decision workflow for aminothiophene purification.
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol is designed to prevent degradation and improve the separation of basic aminothiophene derivatives on a standard silica gel column.
Materials:
-
Crude aminothiophene product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (Et₃N)
-
TLC plates, collection tubes, rotary evaporator
Methodology:
-
Determine Eluent System:
-
Using TLC, find a solvent mixture (e.g., 70:30 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3.
-
Prepare this eluent and add 0.5% (v/v) triethylamine . This is your mobile phase. For example, for 1 L of eluent, add 5 mL of Et₃N.
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the base-modified mobile phase.
-
Collect fractions and monitor the elution process using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine using a rotary evaporator. Note: Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is ideal for separating basic aminothiophenes from neutral or acidic impurities.[18]
Materials:
-
Crude aminothiophene product dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Separatory funnel
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., 50 mL of Ethyl Acetate).
-
Acidic Extraction (Isolating the Amine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The protonated aminothiophene salt is now in the aqueous layer . The neutral/acidic impurities remain in the organic layer .
-
Drain the lower aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl to ensure complete transfer of the product. Combine the aqueous extracts.
-
-
Back-Washing (Optional): Wash the combined acidic aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification and Re-extraction:
-
Place the combined aqueous extracts in a clean separatory funnel and cool in an ice bath.
-
Slowly add 1M NaOH (or saturated NaHCO₃ for sensitive substrates) with swirling until the solution is basic (check with pH paper, pH > 9). Your neutral aminothiophene will precipitate or form an oil.
-
Extract the now-neutral product back into an organic solvent (e.g., 3 x 50 mL of Ethyl Acetate).
-
-
Final Workup:
-
Combine the organic extracts from the previous step.
-
Wash with brine to remove bulk water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent to yield the purified aminothiophene.
-
Data Summary Table
The choice of purification technique is highly dependent on the properties of the aminothiophene derivative and the likely impurities.
| Problem Type | Likely Cause(s) | Recommended Primary Technique | Alternative/Secondary Technique |
| Degradation/Streaking | Acidic silica gel surface | Flash Chromatography + Basic Modifier | Neutral Alumina Chromatography |
| Sulfur Impurity | Residual from Gewald synthesis | Recrystallization (e.g., from Ethanol) | Trituration, Na₂SO₃ wash |
| Highly Polar Product | Presence of -COOH, -OH, -NH₂ groups | Acid-Base Extraction | Reversed-Phase HPLC |
| Isomeric Mixture | Similar polarity of isomers | Preparative HPLC | Careful Flash Chromatography |
| Baseline Material | Irreversible adsorption | Use of a "dry load" method, HILIC | Acid-Base Extraction |
References
- BenchChem. (2025).
- BenchChem. (2025). Mastering the Molecule: A Senior Scientist's Guide to the Analytical Characterization of Aminothiophene Products. BenchChem Technical Support.
- Touré, B. B., & Hall, D. G. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376.
- International Journal of Pharmacy and Biological Sciences. (n.d.).
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Gewald reaction.
- MDPI. (2020).
- ResearchGate. (2024).
- NIH. (2024).
- Coconote. (2025). Acid-Base Extraction Techniques.
- Cytiva. (n.d.).
- ChemRxiv. (2024).
- Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- The Journal of Organic Chemistry. (2024).
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Journal of Separation Science. (2022). Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases.
- Royal Society of Chemistry. (2021). Accelerated reduction and solubilization of elemental sulfur by 1,2-aminothiols.
- Taylor & Francis. (2023). Acid-base extraction – Knowledge and References.
- University of Rochester, Department of Chemistry. (n.d.).
- PMC - PubMed Central. (2023).
- BOC Sciences. (n.d.).
- BenchChem. (2025).
- Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene.
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- PubMed. (2022). Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases.
- Sigma-Aldrich. (n.d.).
- ChemRxiv. (2024).
- ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering.
- Bitesize Bio. (2018).
- NASA Technical Reports Server. (2018). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS.
- GoldBio. (n.d.).
- The Journal of Organic Chemistry. (2019).
- Reddit. (2014).
- Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- TÜBİTAK Academic Journals. (2011).
- Chemistry LibreTexts. (2022).
- ResearchGate. (n.d.).
- PubMed. (2024).
- Publications. (n.d.).
- Thermo Fisher Scientific. (n.d.). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. coconote.app [coconote.app]
- 16. biomedres.us [biomedres.us]
- 17. Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Methyl 4-aminothiophene-2-carboxylate
Welcome to the technical support center for Methyl 4-aminothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound and to offer practical solutions for troubleshooting common experimental challenges. As a molecule combining an aromatic amine, a thiophene ring, and a methyl ester, its stability can be influenced by several factors. This document is structured to anticipate and address the questions you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Stability and Degradation Pathways
Question 1: What are the primary degradation pathways I should be aware of for this compound?
Answer: this compound possesses three key functional groups susceptible to degradation: the methyl ester, the aromatic amine, and the thiophene ring. Based on the chemical nature of these groups, you should anticipate three primary degradation pathways: hydrolytic, oxidative, and photodegradation.
-
Hydrolytic Degradation (Hydrolysis): This is one of the most common degradation routes for ester-containing compounds. The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid, 4-aminothiophene-2-carboxylic acid. This reaction is catalyzed by both acid and base, with the rate typically being significantly faster under basic (alkaline) conditions.[1][2][3]
-
Oxidative Degradation: The compound is susceptible to oxidation at two main sites. The electron-rich amino group and the sulfur atom in the thiophene ring are both prone to oxidation.[4][5]
-
Amine Oxidation: The aromatic amine can be oxidized, which may lead to the formation of colored impurities and potentially initiate dimerization or polymerization reactions.[6][7]
-
Thiophene Ring Oxidation: The sulfur atom can be oxidized to form a sulfoxide (S-oxide) and subsequently a sulfone (S,S-dioxide). These oxidized thiophene species are often reactive intermediates that can undergo further reactions, such as dimerization.[4][8]
-
-
Photodegradation: Aromatic amines are known to be sensitive to light, particularly UV radiation.[9][10] Exposure to light can generate reactive species that accelerate the degradation process, leading to a complex mixture of byproducts.[11]
Below is a diagram illustrating these potential primary degradation pathways.
Caption: Predicted degradation pathways of this compound.
Question 2: I've observed a yellow or brownish discoloration of my sample over time. What could be the cause?
Answer: The development of a yellow or brownish color is a common indicator of degradation for aromatic amines. This discoloration is typically due to oxidative degradation. The amino group can be oxidized to form chromophoric (color-producing) species. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Often, this involves the formation of dimers or polymers through oxidative coupling reactions.[7]
Troubleshooting Discoloration:
| Potential Cause | Recommended Action |
| Exposure to Air (Oxygen) | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure containers are tightly sealed. |
| Exposure to Light | Store the compound in amber vials or protect it from light by wrapping the container in aluminum foil. |
| Presence of Metal Impurities | Use high-purity solvents and glassware. If metal catalysis is suspected, consider using a chelating agent in your solution if compatible with your experiment. |
| High Storage Temperature | Store the compound at recommended low temperatures (e.g., 2-8°C) to slow down the rate of degradation reactions. |
Question 3: My reaction yields are inconsistent, or I'm seeing unexpected byproducts in my analysis. How can I determine if my starting material is degrading?
Answer: Inconsistent results are often linked to the purity and stability of the starting material. To diagnose this, a systematic approach is necessary.
-
Purity Check: First, verify the purity of your current lot of this compound using a reliable analytical method like HPLC-UV or LC-MS. Compare the results to the certificate of analysis and to a freshly opened or new batch if available.
-
Forced Degradation Study: To understand potential degradation products, perform a forced degradation (stress testing) study.[12][13][14] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and identify the resulting impurities. This will help you recognize these impurities if they appear in your routine analyses. A protocol for this is provided in Section 3.
-
Monitor for Specific Impurities: Based on the likely degradation pathways, you should specifically look for:
-
The Hydrolysis Product: An earlier eluting, more polar peak in a reverse-phase HPLC chromatogram corresponding to 4-aminothiophene-2-carboxylic acid.
-
Oxidative Dimers: Higher molecular weight species that may appear as later-eluting peaks in HPLC or can be detected by LC-MS.[6]
-
Below is a workflow to troubleshoot inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 2: Analytical & Chromatographic Issues
Question 4: I am analyzing my compound using reverse-phase HPLC and observing significant peak tailing. What is causing this and how can I fix it?
Answer: Peak tailing is a very common issue when analyzing basic compounds, such as those containing an amino group, on standard silica-based C18 columns. The primary cause is a secondary interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[15][16] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.
Troubleshooting HPLC Peak Tailing:
| Strategy | Causality & Explanation | Implementation |
| Lower Mobile Phase pH | At a low pH (e.g., 2.5-3.5), the amino group on your compound will be protonated (NH3+), and the residual silanols on the column will also be protonated (Si-OH). This suppresses the strong ionic interaction, leading to better peak shape.[17] | Add an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase. Ensure your column is stable at this pH. |
| Use a High-Purity, End-Capped Column | Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically blocked. Using a high-quality, base-deactivated column significantly reduces the sites for secondary interactions.[18] | Select a column specifically designed for the analysis of basic compounds. Look for specifications like "base-deactivated" or "high-purity silica." |
| Operate at High pH (with a suitable column) | At high pH (e.g., >9), the amino group is neutral (NH2), and the silanols are deprotonated (SiO-). While this seems counterintuitive, it can sometimes improve peak shape by creating a consistent, if repulsive, interaction. CRITICAL: This requires a special hybrid or pH-stable column, as standard silica columns will dissolve at high pH.[19] | Use a column rated for high pH stability (e.g., Agilent ZORBAX Extend-C18, Waters XBridge). Use a buffer like ammonium bicarbonate at pH 10. |
| Check for Column Void or Contamination | A physical void at the head of the column or a blocked frit can disrupt the flow path, causing peak distortion for all compounds.[20] | If all peaks are tailing, try reversing and flushing the column (if the manufacturer allows) or replace it with a new one. |
Question 5: I'm observing "ghost peaks" or extraneous peaks in my chromatograms. What are the likely sources?
Answer: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample. They can be frustrating and interfere with accurate quantification.
Common Sources and Solutions for Ghost Peaks:
| Source | Troubleshooting Steps |
| Contaminated Mobile Phase | Use fresh, HPLC-grade solvents. Filter all aqueous buffers before use. Keep solvent reservoirs capped to prevent absorption of contaminants from the air.[21] |
| Injector Carryover | This occurs when a small amount of a previous, more concentrated sample remains in the injector and is injected with the current sample. Run a blank injection (injecting only mobile phase) after a high-concentration sample to see if the peak reappears.[21] |
| Sample Degradation in Autosampler | Your compound may be degrading in the sample vial while waiting for injection, especially if the autosampler is not temperature-controlled. The amino group makes it susceptible to degradation. |
| System Contamination | Contaminants can build up in the HPLC system over time. |
Section 3: Experimental Protocols
Protocol 1: General Guidelines for Storage and Handling
To ensure the integrity of this compound, adhere to the following storage and handling procedures:
-
Storage Conditions: Store the solid material in a tightly sealed container at 2-8°C, protected from light.[7] For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).
-
Solution Preparation: Prepare solutions fresh for each experiment if possible. If solutions need to be stored, keep them at low temperatures (2-8°C) in amber vials and for the shortest duration possible.
-
Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that could catalyze degradation.
Protocol 2: Forced Degradation (Stress Testing) Methodology
This protocol outlines how to intentionally degrade your compound to identify potential degradation products and establish a stability-indicating analytical method.[13][22][23]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Note: Base hydrolysis is often much faster.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50-100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.[24]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress condition (time, temperature, or reagent concentration).
References
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). MDPI. [Link]
-
Some Aromatic Amines, Organic Dyes, and Related Exposures. (2010). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. International Agency for Research on Cancer. [Link]
-
Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. (n.d.). Iranian Journal of Chemistry and Chemical Engineering. [Link]
- Habibi, M. H., & Vosooghian, H. (2006). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
-
Habibi, M. H., & Vosooghian, H. (2006). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. (2022). MDPI. [Link]
-
Dimerization reactions with oxidized brominated thiophenes. (n.d.). RSC Publishing. [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (2022). ChemRxiv. [Link]
-
Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]
-
AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. (2021). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. (1969). Bradford Scholars - University of Bradford. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACD/Labs. [Link]
-
Stock and working solutions stability. (n.d.). European Bioanalysis Forum. [Link]
-
Hydrolysis of Simple Aromatic Esters and Carbonates. (2002). The Journal of Organic Chemistry. [Link]
-
Oxidative degradation mechanisms for amines in flue gas capture. (2010). ResearchGate. [Link]
-
Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (n.d.). Agilent. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. zenodo.org [zenodo.org]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ris.ui.ac.ir [ris.ui.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. dl.edi-info.ir [dl.edi-info.ir]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 17. agilent.com [agilent.com]
- 18. chromtech.com [chromtech.com]
- 19. agilent.com [agilent.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ijpsm.com [ijpsm.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
Aminothiophene Stability & Storage: A Technical Support Center
Welcome to the Technical Support Center for Aminothiophene Analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize aminothiophene derivatives in their work. Given their broad applications—from anticancer to antimicrobial agents—understanding their stability is paramount for reproducible and reliable experimental outcomes.[1][2][3][4]
Aminothiophenes, while structurally versatile, are known for their susceptibility to degradation, which can complicate synthesis, purification, storage, and biological assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific stability and handling challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of aminothiophenes.
General Stability & Handling
Q1: My aminothiophene compound has changed color from a pale yellow to a dark brown/black. What does this indicate?
A: A significant color change, particularly darkening, is a strong visual indicator of degradation. This is often due to oxidation and/or polymerization. The electron-rich thiophene ring and the amino substituent are susceptible to oxidation from atmospheric oxygen.[5] This process can be accelerated by exposure to light and elevated temperatures.[6] The resulting products are often highly colored, conjugated polymeric materials or oxidized species. It is highly recommended to verify the purity of the darkened material by an analytical method like TLC or LC-MS before use.
Q2: Are all aminothiophene derivatives equally unstable?
A: No, stability varies significantly based on the substitution pattern on the thiophene ring. Electron-withdrawing groups can sometimes enhance stability by reducing the electron density of the ring, making it less prone to oxidation. Conversely, bulky substituents may sterically hinder polymerization. The specific nature of the substituents at the C3, C4, and C5 positions plays a crucial role in modulating the compound's overall stability and even its biological activity.[7]
Q3: What are the primary degradation pathways for aminothiophenes?
A: The main degradation pathways are:
-
Oxidation: The sulfur atom can be oxidized to form thiophene 1-oxides. The electron-rich ring system is also susceptible to oxidative coupling, which leads to polymerization.[8]
-
Hydrolysis: Depending on the substituents (e.g., ester or amide groups), aminothiophenes can be susceptible to hydrolysis under strongly acidic or basic conditions.[11]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, leading to a loss of potency and the formation of impurities.[6][11]
Q4: What immediate safety precautions should I take when handling aminothiophenes?
A: Always handle aminothiophene compounds in a well-ventilated area, preferably a fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15] Avoid creating dust or aerosols. For air-sensitive compounds, handling under an inert atmosphere is critical.[12]
Storage Conditions
Q5: What is the ideal temperature for storing aminothiophene derivatives?
A: For long-term storage, it is best to keep aminothiophenes in a dry, cool, and well-ventilated place.[16][17] Refrigeration (2-8°C) is commonly recommended to slow down the rate of potential degradation reactions.[6][18] For highly sensitive analogs, storage in a freezer (-20°C or lower) may be necessary. Always refer to the supplier's safety data sheet (SDS) for specific recommendations.
Q6: My aminothiophene is labeled "air-sensitive." How should I store it?
A: Air-sensitive compounds must be stored under an inert atmosphere to prevent oxidation.[18] The most common methods are:
-
Inert Gas Blanket: Store the vial inside a larger, sealed container (like a desiccator) that has been backfilled with an inert gas such as argon or nitrogen.
-
Glovebox: If available, storing and handling the compound inside a glovebox provides the best protection from air and moisture.[18]
-
Sealed Ampule: For very sensitive compounds or long-term archival, sealing under vacuum or inert gas in a glass ampule is an option.
Q7: How important is it to protect aminothiophenes from light?
A: It is critical. Many thiophene-containing compounds are light-sensitive.[6] Store them in amber vials or wrap the container with aluminum foil to prevent photodegradation.[12] Storing them inside a dark cabinet or refrigerator also provides protection.
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues that may arise from aminothiophene instability.
Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure
You've run a reaction that previously worked, but now you're getting low yields or no product at all. The aminothiophene starting material is the primary suspect.
-
Degradation of Starting Material: The aminothiophene may have degraded during storage.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any color change in the solid compound.
-
Purity Analysis: Run a quick analytical test. TLC is often sufficient. A pure compound should show a single spot. Streaking, multiple spots, or material stuck at the baseline suggests impurities or degradation. For a more quantitative assessment, use NMR or LC-MS.
-
Use a Fresh Batch: If degradation is confirmed, use a freshly opened bottle or a newly synthesized batch of the aminothiophene.
-
-
-
Contamination of Reagents/Solvents: Trace impurities (e.g., water, peroxides in solvents, or residual acid/base) can initiate degradation.
-
Troubleshooting Steps:
-
Use Fresh Solvents: Use freshly distilled or anhydrous-grade solvents.
-
Purify Reagents: Ensure other reagents in the reaction are pure and handled correctly.[19]
-
Inert Atmosphere: If the reaction is sensitive, ensure your technique for creating an inert atmosphere is robust. Degas solvents and use proper Schlenk line or glovebox techniques.[19]
-
-
Problem 2: Appearance of Unknown Impurities in Analysis (TLC, LC-MS, NMR)
Your reaction appears to work, but the crude product analysis reveals multiple unexpected spots/peaks.
-
Degradation During Reaction: The reaction conditions (e.g., elevated temperature, presence of an oxidant) may be causing the aminothiophene to degrade.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.[19]
-
Degas Reaction Mixture: Ensure the reaction is free of oxygen by bubbling argon or nitrogen through the solvent before adding reagents.
-
-
-
Degradation During Work-up or Purification: Exposure to air, light, or incompatible conditions during extraction or chromatography can degrade the product.
-
Troubleshooting Steps:
-
Minimize Air/Light Exposure: Perform extractions and column chromatography quickly. Protect the fractions from direct light.
-
Check pH Stability: Your product may be unstable to acidic or basic washes used during work-up. Test the stability of a small sample in acidic/basic conditions before performing the full-scale work-up.[20]
-
Use Deactivated Silica: For column chromatography, consider using silica gel deactivated with a small amount of triethylamine (or another base) to prevent degradation of sensitive amino compounds on the acidic silica surface.
-
-
Key Experimental Protocols
Protocol 1: Handling and Dispensing Air-Sensitive Aminothiophenes
Objective: To accurately weigh and dispense an air-sensitive aminothiophene compound while minimizing exposure to atmospheric oxygen and moisture.
Materials:
-
Vial of aminothiophene compound
-
Spatula
-
Analytical balance
-
Schlenk flask or other reaction vessel with a septum
-
Source of inert gas (Argon or Nitrogen) with a manifold
-
Syringes and needles
Procedure:
-
Place the sealed vial of the aminothiophene and the necessary labware (spatula, weighing paper) inside a glovebox. If a glovebox is not available, use a manifold to create an inert atmosphere.
-
Allow the compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a positive pressure of inert gas, quickly weigh the desired amount of the solid onto weighing paper or directly into a pre-tared vial.
-
If transferring to a reaction vessel, place the solid in the vessel and immediately seal it with a septum.
-
Purge the headspace of the reaction vessel with inert gas by inserting a needle connected to the gas line and a second needle as an outlet.
-
Tightly re-seal the main container of the aminothiophene, wrap the cap with paraffin film, and place it back in appropriate storage (e.g., refrigerator).[16][17]
Protocol 2: Monitoring Stability by Thin-Layer Chromatography (TLC)
Objective: To quickly assess the purity and stability of an aminothiophene sample.
Materials:
-
Aminothiophene sample
-
TLC plate (silica gel)
-
Developing chamber
-
Appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture)
-
Small vial and solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate)
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a dilute solution of the aminothiophene sample in a suitable solvent.
-
Using a capillary spotter, apply a small spot of the solution to the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
Interpretation:
-
Stable/Pure Compound: A single, well-defined spot is observed.
-
Degraded Compound: Multiple spots are visible, indicating the presence of impurities. Streaking or material remaining on the baseline often points to polymerization or highly polar degradation products.
Data & Visualization
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Slows the rate of chemical degradation.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich thiophene ring and amino group.[12][18] |
| Light | Amber vial or protection from light | Prevents photodegradation.[6][12] |
| pH | Store as a neutral solid | Avoids hydrolysis of sensitive functional groups (e.g., esters).[11] |
| Handling | Well-ventilated fume hood | Minimizes inhalation exposure.[12][13] |
Diagram 1: Troubleshooting Workflow for Aminothiophene Experiments
Caption: Decision tree for troubleshooting common experimental failures.
Diagram 2: Simplified Aminothiophene Degradation Pathways
Caption: Major degradation routes for aminothiophene compounds.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
- Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (2022-12-12).
- ECHEMI. Thiophene SDS, 110-02-1 Safety Data Sheets.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-03-02).
- Santa Cruz Biotechnology. Thiophene.
- MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
- Fisher Scientific. SAFETY DATA SHEET.
- Reddit. Storage condition for this chemical? : r/labrats. (2021-02-13).
- Parveen, A., et al. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022-12-31).
- ResearchGate. An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023-10-05).
- Mishra R, Kumar N, Sachan N. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):282-291.
- ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
- DIC Ann Arbor. Top 5 Factors Affecting Chemical Stability. (2025-10-02).
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-14).
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- University of Rochester, Department of Chemistry. Troubleshooting: I Cant Reproduce an Earlier Experiment!.
- Valadbeigi, Y., et al. Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021-10-16).
- ResearchGate. Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3.
- Degradation Impurities in Pharmaceutical Products : Detection and Minimization.
- The Catalytic Oxidative Polymerization of 3-Hexylthiophene by Oxidation of Fe2+ to Fe 3+.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Catalytic Oxidative Polymerization of 3-Hexylthiophene by Oxidation of Fe2+ to Fe 3+ | Semantic Scholar [semanticscholar.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.ca [fishersci.ca]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. reddit.com [reddit.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. How To [chem.rochester.edu]
identifying byproducts in the synthesis of the articaine precursor
Introduction
Welcome to the technical support guide for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1), the key precursor for the local anesthetic, Articaine. The purity of this precursor is paramount for the successful, high-yield synthesis of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during synthesis. The most common and efficient route to this precursor is the Gewald reaction, a one-pot, multi-component reaction which, despite its utility, can be prone to side reactions.[1][2] This document provides in-depth, experience-based insights into identifying and mitigating these issues.
Understanding the Core Synthesis: The Gewald Reaction
The Gewald reaction synthesizes the 2-aminothiophene core by condensing a ketone (methyl acetoacetate), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a base.[2] The reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated nitrile intermediate, which then reacts with sulfur and cyclizes to form the thiophene ring.[2][3] Understanding this pathway is crucial for diagnosing byproduct formation.
Caption: Core workflow of the Gewald reaction for Articaine precursor synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of the articaine precursor.
Q1: My final product is a dark brown or tarry substance, not the expected off-white solid. What happened?
A1: This is a very common issue in Gewald reactions and is almost always indicative of polymerization or the formation of complex polysulfides.[4]
-
Causality: The primary cause is excessive reaction temperature. High heat can lead to uncontrolled reactions between sulfur, starting materials, and intermediates, forming long-chain polysulfides and polymeric tars. The base used can also react with elemental sulfur to form reactive polysulfide species that contribute to this issue.[3][5]
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain the reaction temperature, typically between 40-60 °C.[6] Exceeding this range significantly increases the risk of side reactions.
-
Rate of Addition: Add reagents, particularly the base, slowly and in a controlled manner. This prevents localized temperature spikes (exotherms).
-
Solvent Choice: Ensure adequate solubility of sulfur. Polar solvents like ethanol, methanol, or DMF are generally effective.[6]
-
Q2: My yield is low, and analysis (TLC, GC-MS) shows significant amounts of unreacted starting materials. How can I improve conversion?
A2: Low conversion points to an inefficient initial Knoevenagel-Cope condensation or issues with the cyclization step.[4][6]
-
Causality:
-
Inefficient Condensation: The base may not be strong enough, or the water produced during this step may be inhibiting the reaction equilibrium.[6]
-
Poor Sulfur Reactivity: Elemental sulfur needs to be activated to participate in the reaction. This can be hampered by poor solubility or insufficient temperature.[6]
-
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While morpholine is common, for less reactive substrates, a stronger base like piperidine or triethylamine might be necessary.[6]
-
Water Removal: If feasible in your setup, using a Dean-Stark apparatus to remove water can significantly drive the initial condensation forward.[6]
-
Optimize Stoichiometry: Ensure all reagents are accurately measured and of high purity.[6]
-
Q3: I've isolated a byproduct with a molecular weight roughly double that of my Knoevenagel intermediate. What is it?
A3: You have likely formed a dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope product).[7]
-
Causality: This dimerization occurs when the rate of intermolecular reaction between two intermediate molecules competes with the desired intramolecular cyclization with sulfur.[7] This can be favored under certain conditions, such as high concentrations or specific temperatures.
-
Mitigation Strategies:
-
Adjust Reagent Concentration: Lowering the concentration of the starting materials can disfavor the bimolecular dimerization reaction.
-
Temperature Screening: The formation of this dimer can be highly temperature-sensitive. Systematically screen temperatures to find an optimal range that favors the desired cyclization.[4]
-
Controlled Addition: A slow, controlled addition of the starting materials can maintain a low instantaneous concentration of the intermediate, thus suppressing dimerization.[4]
-
Q4: How do I analytically confirm the identity of my product and differentiate it from key byproducts?
A4: A combination of chromatographic and spectroscopic methods is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful for identifying components in the crude reaction mixture.
-
Protocol: Sample Preparation for GC-MS Analysis
-
Take a small aliquot (approx. 1-2 mg) of your crude or purified product.
-
Dissolve it in a suitable volatile solvent (e.g., 1 mL of Ethyl Acetate or Dichloromethane).
-
Ensure the sample is fully dissolved. If not, centrifuge and take the supernatant.
-
Inject 1 µL into the GC-MS system.
-
-
Data Interpretation: The following table summarizes expected analytical data for the desired product and potential impurities.
| Compound Name | Expected Molecular Ion (m/z) | Key Characteristics |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 171.22 | Desired Product. Melting point: 85-88 °C. |
| Methyl Acetoacetate | 116.12 | Unreacted starting material. Will likely have a much shorter retention time than the product. |
| Cyanoacetamide | 84.08 | Unreacted starting material. |
| Knoevenagel-Cope Intermediate | 182.19 | Incomplete reaction. Its presence indicates a problem with the sulfur addition or cyclization step.[6] |
| Dimer of Intermediate | 364.38 | Side product resulting from dimerization.[7] |
Analytical & Purification Workflow
A systematic approach is required when an unknown impurity is detected. The following workflow can guide your investigation.
Caption: A logical workflow for identifying and mitigating byproduct formation.
Purification Protocol: Recrystallization
For removing minor impurities and improving the color of the final product, recrystallization is often effective.
-
Solvent Selection: A mixed solvent system, such as Ethanol/Water or Toluene/Hexane, often works well.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., Ethanol).
-
Decolorization: If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Slowly add the anti-solvent (e.g., Water) to the hot filtrate until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
- BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
- ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
- ChemicalBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.
- ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....
- ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Organic Chemistry Portal. (n.d.). Gewald Reaction.
- The Journal of Organic Chemistry. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
- Wikipedia. (n.d.). Gewald reaction.
- ACS Publications. (n.d.). Computational investigations on the mechanism of the Gewald reaction.
- Sigma-Aldrich. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate 97.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimizing Palladium-Catalyzed Amination of Thiophenes
Welcome to the technical support center for palladium-catalyzed amination of thiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C–N bonds on this important heterocyclic scaffold. Thiophene moieties are prevalent in pharmaceuticals and organic materials, making robust amination methodologies crucial. However, the unique electronic properties of the thiophene ring and the potential for catalyst inhibition by the sulfur atom present distinct challenges.[1][2][3]
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to blend established scientific principles with practical, field-proven insights to help you achieve optimal results.
Section 1: Core Troubleshooting Guide
This section addresses common problems encountered during the palladium-catalyzed amination of thiophenes. The Q&A format is designed to help you quickly diagnose and resolve issues in your reaction setup.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
Low or no reactivity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters. Here’s a systematic approach to troubleshooting:
-
Catalyst Poisoning by Sulfur: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] This is one of the most significant challenges in this specific class of coupling reactions.
-
Solution: Employ sterically bulky phosphine ligands. These ligands create a protective pocket around the palladium atom, which facilitates the desired catalytic cycle while sterically hindering coordination from the thiophene's sulfur. Ligands like P(t-Bu)₃ and biaryl phosphines (e.g., XPhos, SPhos) are often effective.[1][4]
-
-
Inadequate Catalyst System (Precatalyst & Ligand): The choice of palladium source and ligand is paramount. Using a simple source like Pd(OAc)₂ can be unreliable as it requires an in-situ reduction to the active Pd(0) species, which can be inefficient.[5]
-
Solution: Switch to a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. These are air-stable and efficiently generate the active LPd(0) species under basic conditions, leading to more reproducible results.[6] The ligand choice is substrate-dependent; see the Ligand Selection Table below for guidance.
-
-
Improper Base Selection: The base is not merely a proton scavenger; it participates directly in the catalytic cycle. A base that is too weak will not effectively deprotonate the amine or the palladium-amine complex. Conversely, an overly strong base can cause substrate degradation, especially with sensitive functional groups.[5][6]
-
Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are highly sensitive to oxygen and water. Contaminants can oxidize the Pd(0) catalyst and hydrolyze reagents.
-
Solution: Ensure all reagents are pure and solvents are rigorously dried and degassed. Assembling the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is critical for success.[5]
-
Below is a workflow to guide your troubleshooting process for low-conversion reactions.
A troubleshooting workflow for low-conversion reactions.
Q2: I'm observing significant side products, such as hydrodehalogenation or diarylation. How can I suppress these?
Side product formation indicates that an undesired reaction pathway is competing with your desired C–N coupling.
-
Hydrodehalogenation (Reduction of the C-X bond): This occurs when a β-hydride elimination pathway competes with reductive elimination, particularly with primary alkylamines.[9] It can also be a sign of catalyst decomposition.
-
Solution: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands generally accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[4] Also, ensure that the base is not excessively strong for the given amine, as this can promote unwanted pathways.
-
-
Diarylation of Primary Amines: Primary amines (R-NH₂) can sometimes undergo a second amination reaction to form a diarylamine (Ar-N(R)-Ar').
-
Solution: This is controlled by stoichiometry and reaction conditions. Use a slight excess of the primary amine (e.g., 1.2-1.4 equivalents) to favor the mono-arylated product. Lowering the reaction temperature once the initial coupling has started can also help prevent the second, typically slower, coupling event.
-
-
Homocoupling of the Amine: While less common, this can occur under certain conditions.
-
Solution: Ensure a truly inert atmosphere. The presence of oxygen can promote oxidative pathways leading to amine homocoupling.
-
Section 2: Frequently Asked Questions (FAQs)
This section delves into more specific questions regarding substrate scope and condition optimization.
Q3: How does the position of the halide (2- vs. 3-halothiophene) affect the reaction?
The reactivity of halothiophenes is highly dependent on the halide's position.
-
2-Halothiophenes: These are generally more reactive in oxidative addition to the Pd(0) center. However, the proximity of the sulfur atom to the reaction site increases the risk of catalyst poisoning. Therefore, a very bulky ligand is often required to shield the palladium center effectively.
-
3-Halothiophenes: While the sulfur is more remote, oxidative addition can be slower compared to the 2-halo isomers. However, they are often less prone to direct catalyst poisoning. Studies have shown that catalysts based on P(tBu)₃ are particularly effective for the amination of 3-bromothiophene.[1][7] The choice of palladium precursor can also be crucial; for the reaction of 3-bromothiophene with N-methylaniline, the Pd(I) dimer, [PdBr(PtBu₃)]₂, was found to give the fastest rates.[1]
Q4: My thiophene substrate has an electron-withdrawing (EWG) or electron-donating (EDG) group. How should I adjust my conditions?
Substituents significantly alter the electronic properties of the thiophene ring, impacting the oxidative addition step.
-
Thiophenes with EWGs (e.g., -NO₂, -CN, -CO₂R): These substrates are generally more reactive. The electron-deficient nature of the aromatic ring facilitates the oxidative addition of the C-X bond to the Pd(0) center. For these activated substrates, you may be able to use less reactive coupling partners (e.g., aryl chlorides instead of bromides), lower catalyst loadings, or milder bases like Cs₂CO₃.[7]
-
Thiophenes with EDGs (e.g., -OR, -alkyl): These substrates are less reactive ("electron-rich") and make the oxidative addition step more challenging. For these, you will typically need a more active catalyst system, often involving a bulky biaryl phosphine ligand (like RuPhos or BrettPhos) and a strong base (NaOtBu) to achieve good yields. Higher temperatures are also common.[3]
Q5: Can I perform this reaction on thiophenes with unprotected N-H groups (e.g., amino-thiophenes, thiophene carboxamides)?
Yes, but it requires careful selection of the base. The acidic N-H proton can compete with the amine nucleophile.
-
Solution: Using a strong, non-nucleophilic base like LHMDS or NaOtBu is often necessary to deprotonate both the N-H group of the substrate and the incoming amine nucleophile.[3] Alternatively, protecting the N-H group prior to the coupling reaction can simplify the optimization process, although it adds steps to the overall synthesis. For substrates containing base-sensitive groups like esters or nitriles, using Cs₂CO₃ in a polar solvent like t-BuOH can be a successful strategy.[8]
Section 3: Data & Protocols
Table 1: Ligand and Base Selection Guide for Thiophene Amination
This table provides a starting point for condition screening based on the substrate type. Optimization will likely be required.
| Thiophene Substrate Type | Halide | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Notes |
| Unsubstituted/Alkyl-substituted | Br, Cl | XPhos, RuPhos, P(tBu)₃ | NaOtBu, LHMDS | Toluene, Dioxane | Electron-rich substrates require highly active catalysts. Chlorides will need more forcing conditions.[1][9] |
| Electron-Withdrawing Group | Br, Cl | Xantphos, BINAP | Cs₂CO₃, K₃PO₄, NaOtBu | Dioxane, Toluene | EWGs activate the halide for oxidative addition, allowing for milder bases in some cases.[7] |
| Base-Sensitive Functional Groups | Br | RuPhos, BrettPhos | Cs₂CO₃, K₃PO₄ | t-BuOH, Dioxane | Avoid strong alkoxide bases that could react with groups like esters or ketones.[8] |
| Unprotected N-H Group | Br | tBuBrettPhos | LHMDS | THF, Dioxane | A strong base is needed to deprotonate the substrate's N-H group and the amine nucleophile.[3] |
General Experimental Protocol: Amination of 2-Bromothiophene with Morpholine
This protocol is a representative example and should be adapted based on your specific substrates.
Reaction: (A visual representation of 2-bromothiophene reacting with morpholine to yield 2-morpholinothiophene)
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Setup: Inside a nitrogen-filled glovebox, add the XPhos Pd G3 precatalyst and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the toluene, followed by the 2-bromothiophene and then the morpholine.
-
Reaction: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench carefully with water and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-morpholinothiophene.[10]
The logical flow of a standard Buchwald-Hartwig protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(29), 6414-6435. [Link]
-
Beller, M., & Zapf, A. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 43(28), 3624-3627. [Link]
-
Hooper, M. W., Utsunomiya, M., & Hartwig, J. F. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(7), 2861–2873. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Beller, M., & Zapf, A. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 43(28), 3624-3627. [Link]
-
Beller, M., & Zapf, A. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Angewandte Chemie International Edition, 43(28), 3624-3627. [Link]
-
Luker, T., et al. (2001). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Tetrahedron Letters, 42(45), 7897-7900. [Link]
-
Nolan, S. P., & Viciu, M. S. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(10), 2379-2382. [Link]
-
de Vries, J. G., & van Leeuwen, P. W. N. M. (2020). The Buchwald–Hartwig Amination After 25 Years. ChemCatChem, 12(1), 12-33. [Link]
-
University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Dalton Transactions, 47(1), 164-176. [Link]
-
Procter, D. J., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823. [Link]
-
Alami, M., et al. (2012). Palladium-catalyzed direct arylation using free NH2 substituted thiophene derivatives with inhibition of amination type reaction. Tetrahedron, 68(26), 5124-5131. [Link]
-
Buchwald, S. L., & Surry, D. S. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(19), 4280–4283. [Link]
-
Gooßen, L. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Jamison, T. F., & Ley, S. V. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Rasmussen, S. C., et al. (2001). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 66(26), 9067–9070. [Link]
-
Yu, J.-Q., et al. (2017). Ligand-Promoted Meta-C–H Amination and Alkynylation. Journal of the American Chemical Society, 139(10), 3639–3642. [Link]
-
Buchwald, S. L., & Fors, B. P. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15924–15927. [Link]
-
Rasmussen, S. C., et al. (2001). Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. The Journal of Organic Chemistry, 66(26), 9067-9070. [Link]
-
Beletskaya, I. P., et al. (2003). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. Journal of Organometallic Chemistry, 687(2), 280-283. [Link]
-
Buchwald, S. L., & Surry, D. S. (2011). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Angewandte Chemie International Edition, 50(29), 6613-6617. [Link]
-
Al-Tel, T. H. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Policy Commons. [Link]
-
Nilsson, K. P. R., & Hammarström, P. (2015). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. Molecules, 20(4), 6293-6313. [Link]
-
Liu, W., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 145(1), 345-354. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: A Researcher's Guide to Minimizing Dimer Formation in Aminothiophene Reactions
Welcome to the technical support center for navigating the complexities of aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of dimer formation. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding dimer formation in aminothiophene reactions.
Q1: What are the primary mechanisms that lead to dimer formation in aminothiophene synthesis?
Dimerization in aminothiophene synthesis, particularly in multicomponent reactions like the Gewald synthesis, can occur through several pathways. The most prevalent is the intermolecular reaction of intermediates that competes with the desired intramolecular cyclization. For instance, the α,β-unsaturated nitrile intermediate in the Gewald reaction can dimerize.[1] Another significant pathway is the oxidative coupling of the aminothiophene product itself, especially if the 5-position is unsubstituted, leading to unwanted byproducts.[2][3]
Q2: How can I quickly determine if dimer formation is a significant problem in my reaction?
A preliminary assessment can often be made through simple analytical techniques. Thin-layer chromatography (TLC) is a rapid method to visualize the complexity of your crude reaction mixture. The presence of a significant, less polar spot compared to your starting materials and desired product can be indicative of a higher molecular weight dimer. Additionally, a crude Nuclear Magnetic Resonance (NMR) spectrum can reveal characteristic signals of a dimer, often showing a more complex pattern than expected for the desired monomeric product. For more definitive identification and quantification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[1][4][5]
Q3: What are the most critical reaction parameters I should control to minimize dimerization?
Several parameters are crucial in steering the reaction towards the desired aminothiophene and away from dimer formation. These include:
-
Temperature: Dimerization is often highly sensitive to temperature. Running the reaction at an optimal, often lower, temperature can significantly favor the intramolecular cyclization over the intermolecular side reaction.[1]
-
Rate of Reagent Addition: Slow and controlled addition of reagents can maintain a low concentration of reactive intermediates, thereby reducing the likelihood of intermolecular reactions that lead to dimers.[1]
-
Stoichiometry: Precise control over the molar ratios of your reactants is essential. An excess of a particular starting material can sometimes promote side reactions.[6]
-
Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and dimerization.[1][6]
Q4: Are there specific catalysts or reagents known to suppress dimer formation?
Yes, the choice of catalyst can play a significant role. For instance, in the Gewald reaction, while traditional bases like morpholine or piperidine are effective, newer catalytic systems are being developed to improve yields and reduce side reactions.[6] The use of L-proline as a catalyst has been shown to be efficient under mild conditions, potentially minimizing dimer formation.[7] Additionally, piperidinium borate has been reported as a recyclable and effective catalyst for this transformation.[8]
Part 2: Troubleshooting Guide: A Deeper Dive into Dimer-Related Issues
This section provides a more detailed, problem-oriented approach to tackling dimer formation during your experiments.
Problem 1: My crude reaction mixture shows a significant amount of a high molecular weight byproduct, which I suspect is a dimer.
-
Underlying Cause: This is a classic sign that the intermolecular reaction pathway is competing effectively with the desired intramolecular cyclization. This can be exacerbated by several factors, including localized high concentrations of intermediates, elevated reaction temperatures, or a catalyst that is not selective enough. In the context of the Gewald reaction, this often points to the dimerization of the Knoevenagel-Cope condensation product.[1][9]
-
Scientist's Recommended Solution: A systematic optimization of your reaction conditions is the most effective approach.
-
Temperature Screening: Begin by running the reaction at a lower temperature. If you are running the reaction at 60 °C, try it at 40 °C or even room temperature, monitoring the progress by TLC.
-
Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of one of the key reactants (e.g., the active methylene nitrile) to the mixture of the other components. This keeps the concentration of the reactive intermediate low at any given time.
-
Solvent Modification: The choice of solvent can influence reaction rates. Polar solvents like ethanol, methanol, or DMF are commonly used and can affect the solubility and reactivity of starting materials, including elemental sulfur.[6] Experimenting with different solvents may alter the balance between the desired reaction and dimerization.
-
Catalyst Evaluation: If you are using a standard base like triethylamine, consider screening other bases such as piperidine or morpholine, which can influence the rate of the initial condensation step.[6] Alternatively, explore more modern catalytic systems like L-proline or piperidinium borate.[7][8]
Workflow for Optimizing Reaction Conditions to Minimize Dimerization
Caption: A systematic workflow for troubleshooting and optimizing reaction conditions to reduce dimer formation.
-
Problem 2: Dimer formation seems to increase significantly during workup and purification.
-
Underlying Cause: The desired aminothiophene product itself can be susceptible to dimerization, particularly through oxidative coupling, especially if the 5-position of the thiophene ring is unsubstituted.[3] Changes in pH during aqueous workup, exposure to atmospheric oxygen, or prolonged heating can promote this unwanted reaction. Certain purification techniques, like chromatography on silica gel, can also sometimes contribute to product degradation and dimerization.
-
Scientist's Recommended Solution: Careful handling of the product post-reaction is critical.
-
Inert Atmosphere: If possible, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[10]
-
pH Control: Avoid strongly acidic or basic conditions during the workup, as these can catalyze side reactions.
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification as soon as is practical.
-
Alternative Purification: If you suspect silica gel is causing issues, consider alternative purification methods such as recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures of ethyl acetate and hexanes).[6]
-
Use of Protecting Groups: For particularly sensitive aminothiophenes, consider in-situ protection of the amino group before purification. For example, acylation to form the more stable acetamide can be an effective strategy.[3]
-
Problem 3: I'm using a well-established named reaction, like the Gewald reaction, and I'm still getting significant dimer formation.
-
Underlying Cause: Even robust and widely used reactions can have limitations depending on the specific substrates. Steric hindrance in the starting materials can slow down the desired intramolecular cyclization, giving the intermolecular dimerization more time to occur.[6] Electronic effects of substituents on your starting materials can also alter the reactivity of intermediates in unexpected ways.
-
Scientist's Recommended Solution: Substrate-specific issues often require tailored solutions.
-
Two-Step Procedure: For sterically hindered ketones, a one-pot Gewald reaction may be inefficient. In such cases, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. Then, in a separate step, react this intermediate with sulfur and a base.[6] This can significantly improve the yield of the desired aminothiophene by preventing the dimerization of the intermediate.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and reduce reaction times for the Gewald reaction, especially with challenging substrates.[6][11][12] The rapid heating can sometimes favor the desired reaction pathway over slower side reactions.
-
Protecting Group Strategy: If the aminothiophene product is inherently unstable and prone to dimerization, consider a synthetic route that incorporates a protecting group on the amino functionality. This group can then be removed in a final step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[13][14][15]
-
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key techniques discussed in the troubleshooting guide.
Protocol 1: General Procedure for Minimizing Dimer Formation in a Model Gewald Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and the chosen solvent (e.g., ethanol).
-
Inert Atmosphere: Flush the flask with nitrogen or argon.
-
Catalyst Addition: Add the base catalyst (e.g., morpholine, 0.1-0.2 eq.).
-
Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.).
-
Controlled Heating: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. Look for the consumption of starting materials and the formation of the desired product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to minimize the risk of dimerization on silica gel.
Table 1: Comparison of Catalysts and Conditions for the Gewald Reaction
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Morpholine | 10-20 | Ethanol | 40-60 | 50-80 | [6] |
| Piperidine | 10-20 | Methanol | 40-60 | 50-85 | [6] |
| L-Proline | 10 | DMF | 60 | up to 84 | [7] |
| Piperidinium Borate | 20 | Ethanol/Water (9:1) | Reflux | 85-95 | [8] |
Protocol 2: Analytical Workflow for Quantifying Dimer Formation
This workflow describes how to use High-Performance Liquid Chromatography (HPLC) to determine the ratio of desired product to dimer.
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Method Development:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically effective.
-
Detection: A UV detector set at a wavelength where both the product and the suspected dimer absorb is commonly used.
-
-
Analysis: Inject the prepared sample onto the HPLC system. The dimer, being less polar, will typically have a longer retention time than the desired monomeric product.
-
Quantification: The relative amounts of the product and dimer can be estimated by comparing the peak areas in the chromatogram. For more accurate quantification, calibration curves with isolated standards of both the product and the dimer would be necessary.
Mechanistic Overview of Dimer Formation vs. Desired Cyclization in the Gewald Reaction
Caption: Competing pathways in the Gewald reaction leading to the desired 2-aminothiophene or an undesired dimer byproduct.
Part 4: References
-
Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Retrieved from
-
Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. Retrieved from
-
ResearchGate. (n.d.). Oxidative Coupling of 2‐Aminothiophenol with Ketones. Retrieved from
-
PubMed. (n.d.). Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. Retrieved from
-
ResearchGate. (n.d.). How can the dimerization of thiol be minimized in a solution?. Retrieved from
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from
-
ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from
-
PubMed Central. (n.d.). Thiophene-Based Trimers and Their Bioapplications: An Overview. Retrieved from
-
Thieme. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from
-
ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. Retrieved from
-
YouTube. (2023, November 15). Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry. Retrieved from
-
ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur. Retrieved from
-
PubMed Central. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from
-
RSC Publishing. (n.d.). Dimerization reactions with oxidized brominated thiophenes. Retrieved from
-
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from
-
J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from
-
PubMed Central. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from
-
ResearchGate. (n.d.). Dimerization pathways for benzannulated thiophene dioxides. Retrieved from
-
MDPI. (n.d.). Improved Analysis of Isomeric Polyphenol Dimers Using the 4th Dimension of Trapped Ion Mobility Spectrometry—Mass Spectrometry. Retrieved from
-
PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from
-
PubMed. (n.d.). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. peptide.com [peptide.com]
- 14. scispace.com [scispace.com]
- 15. biosynth.com [biosynth.com]
removing unreacted starting materials from Methyl 4-aminothiophene-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 4-aminothiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions and the integrity of the final products. This guide offers practical, field-proven insights into effective purification strategies, emphasizing the rationale behind each experimental choice to ensure you can adapt and troubleshoot your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials and byproducts in a typical synthesis of this compound?
A1: The impurities present in your crude product will largely depend on the synthetic route employed. A common route is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Common Starting Materials and Potential Impurities:
-
Starting Ketone/Aldehyde (e.g., acetoacetate derivative): Incomplete reaction can leave residual starting ketone.
-
Cyanoacetate Derivative (e.g., methyl cyanoacetate): Excess or unreacted cyanoacetate may be present.
-
Elemental Sulfur: While largely insoluble in many organic solvents, fine particles may persist.
-
Base (e.g., morpholine, diethylamine): Residual amine base is a common impurity.
-
Byproducts: Side reactions can lead to the formation of various polysulfides and other colored impurities.
Q2: My crude this compound is a dark, oily residue. What is the first step I should take?
A2: A dark, oily crude product often indicates the presence of polymeric byproducts and residual base. A simple acid-base workup is an excellent first purification step.
Initial Workup Procedure:
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to remove any basic impurities like residual amine catalysts.[1][2]
-
Follow this with a wash using a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
This initial cleanup should yield a less colored solid or a more manageable oil, which can then be subjected to further purification.
Q3: What is the most effective method for achieving high purity of this compound?
A3: For achieving high purity, a combination of purification techniques is often necessary. The choice depends on the nature of the remaining impurities after the initial workup. The two most powerful methods are recrystallization and column chromatography.
-
Recrystallization: This is an ideal method if your product is a solid and the impurities have different solubility profiles.[3][4]
-
Column Chromatography: This technique is highly effective for separating compounds with similar polarities and for removing colored impurities.[5][6]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to select an appropriate solvent system where the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents. Good candidates include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[7]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude material until it just dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution as it can cause bumping.[4]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of additional hot solvent. If the problem persists, try a lower-boiling point solvent or a two-solvent system. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If undersaturated, evaporate some solvent and cool again. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the filtrate and attempt to recover a second crop of crystals. Ensure the minimum amount of hot solvent is used initially. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal during the recrystallization process to adsorb colored impurities.[4] A second recrystallization may be necessary. |
Guide 2: Purification by Column Chromatography
Column chromatography is an indispensable tool for separating complex mixtures. For aminothiophene derivatives, which can interact with the acidic silica gel, some modifications to the standard procedure may be necessary.
Experimental Protocol: Flash Column Chromatography
-
Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the column with the selected eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The chosen eluent system is not optimal. | Re-evaluate the eluent system using TLC. A shallower gradient or an isocratic elution might be necessary. Trying different solvent systems (e.g., DCM/methanol) can also help.[8] |
| Compound Streaking on TLC/Column | The amino group is interacting with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[9][10] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica.[9][10] |
| Product Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like DCM with a small percentage of methanol may be required.[11] |
| Low Recovery | The compound may be irreversibly adsorbed onto the silica gel or is unstable on silica. | Test the stability of your compound on a silica TLC plate before running a column.[11] If unstable, consider alternative purification methods or use a deactivated stationary phase. |
Visualization of Purification Workflow
Logical Flow for Purification Strategy
The following diagram illustrates a decision-making workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
Biotage. (2023a, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Biotage. (2023b, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Hesse, M., et al. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LIT-LAN, T., et al. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
-
Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Zvilichovsky, G., & Shvo, Y. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Purification [chem.rochester.edu]
Technical Support Center: Navigating Solubility Challenges in the Gewald Reaction
Welcome to our dedicated technical support center for the Gewald reaction. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with poorly soluble starting materials in this versatile multicomponent reaction. Here, we move beyond standard protocols to provide in-depth, field-tested solutions and explain the causality behind our experimental recommendations. Our goal is to empower you to overcome solubility hurdles and achieve optimal yields and purity in your synthesis of 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: My ketone/aldehyde starting material is poorly soluble in standard solvents like ethanol or methanol. What is my first line of action?
A: When standard protic solvents fail to dissolve your carbonyl compound, the immediate strategy is to switch to a polar aprotic solvent. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane often provide superior solvating power for a wider range of substrates.[1][2] These solvents excel at dissolving larger, more nonpolar molecules due to their polarity and lack of strong hydrogen-bonding networks, which can sometimes hinder the dissolution of certain organic compounds.[3][4]
If a single solvent is still insufficient, a co-solvent system is the next logical step. For instance, a mixture of ethanol and water (e.g., 9:1 ratio) has been shown to be an effective medium, providing a balance of polarity that can accommodate diverse reactants while also being a greener alternative.[5]
Q2: I'm observing very low conversion even though my starting materials seem to dissolve. Could this still be a solubility issue?
A: Yes, this can be a manifestation of poor solubility. Even if the reactants appear to dissolve, their effective concentration in the solution might be too low to achieve a practical reaction rate. This is particularly common with sterically hindered or electronically deactivated ketones, which are less reactive in the initial Knoevenagel-Cope condensation step.[1][6] In such cases, the equilibrium may not favor the formation of the necessary intermediates.
A crucial troubleshooting step is to consider a two-step (or stepwise) protocol . This approach decouples the initial condensation from the subsequent sulfur addition and cyclization. By first isolating the α,β-unsaturated nitrile intermediate, you can often push the initial equilibrium to the product side. This intermediate may have different solubility characteristics and can then be subjected to the second phase of the reaction under optimized conditions.[1][6][7]
Q3: Elemental sulfur is not dissolving in my reaction mixture. How does this affect the reaction, and what can I do?
A: The heterogeneous nature of undissolved sulfur can lead to slow and inconsistent reaction rates. The reactivity of sulfur is highly dependent on its ability to interact with the reaction intermediates.
Solutions:
-
Temperature Adjustment: Gently heating the reaction mixture to 40-60°C can significantly improve the solubility and reactivity of sulfur in common solvents like ethanol or DMF.[6] However, be cautious, as excessive heat can promote the formation of tarry byproducts.[6]
-
Base Selection: The choice of base can play a dual role. Morpholine, for instance, is not only an effective base catalyst but also exhibits excellent solvating power for elemental sulfur.[1] At elevated temperatures, it can form morpholine polysulfides, which act as both a base and a soluble sulfur-transfer agent.[1]
-
Alternative Sulfur Source: In some advanced protocols, sodium polysulfide (Na₂Sₓ) has been used as a water-soluble sulfur source, which can be particularly effective in aqueous media under sonication.[8][9]
Troubleshooting Guide: Strategies for Poorly Soluble Substrates
When encountering a challenging, poorly soluble starting material, a systematic approach is key. The following guide provides a decision-making framework to select the most appropriate strategy.
Caption: Comparison of one-pot vs. two-step Gewald protocols.
Experimental Protocol (Two-Step):
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the poorly soluble ketone (1.0 eq.), the active methylene nitrile (1.0-1.1 eq.), and a suitable catalyst (e.g., piperidine and acetic acid).
-
Add a solvent that forms an azeotrope with water, such as toluene or benzene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure α,β-unsaturated nitrile.
Step 2: Cyclization to the 2-Aminothiophene
-
In a separate flask, dissolve the purified α,β-unsaturated nitrile (1.0 eq.) in a suitable polar solvent such as ethanol, methanol, or DMF. [1][6]2. Add elemental sulfur (1.1-1.2 eq.) and a base (e.g., morpholine or triethylamine, 1.0-1.2 eq.).
-
Stir the mixture at room temperature or heat gently (e.g., 50°C) until the reaction is complete as monitored by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling or after the addition of water.
-
Collect the solid product by filtration and purify by recrystallization.
Method 2: Advanced Energy Input & Solvent-Free Techniques
For substrates that resist even the two-step method or for process intensification, alternative energy sources and solvent-free conditions offer powerful solutions.
Caption: Advanced methods for overcoming solubility barriers.
Experimental Protocol (Ultrasound-Assisted, Solvent-Free): Adapted from a reported solventless procedure. [10]
-
To a suitable vessel, add the solid ketone (1.0 eq.), solid active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a base (e.g., morpholine, ~1.0 eq.).
-
Place the vessel in an ultrasonic cleaning bath with a frequency of approximately 40 kHz.
-
Sonicate the mixture at ambient temperature. The reaction progress can be monitored by periodically taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC.
-
Reaction times are typically much shorter than conventional methods, often ranging from 20 to 80 minutes. [10]5. Once the reaction is complete, add a solvent like ethanol to the solidified mixture and stir to break up the solid.
-
Filter the mixture to collect the crude product, wash with cold ethanol, and purify by recrystallization.
Data-Driven Solvent and Method Selection
The choice of reaction conditions can dramatically impact the yield. The tables below summarize comparative data from the literature to guide your decision-making process.
Table 1: Effect of Solvent on Gewald Reaction Yield (Data adapted from a study using piperidinium borate as a catalyst) [5]
| Solvent System | Reaction Time | Yield (%) |
|---|---|---|
| Water | 150 min | 68 |
| Methanol | 85 min | 82 |
| Ethanol | 80 min | 85 |
| Methanol/Water (9:1) | 40 min | 90 |
| Ethanol/Water (9:1) | 20 min | 96 |
| Ethanol/Water (1:1) | 60 min | 88 |
| DMSO | 15 min | 72 |
| DMF | 10 min | 75 |
Table 2: Comparison of Conventional vs. Alternative Energy Methods (Representative data compiled from various sources for challenging substrates) [11][12][13][14]
| Method | Typical Reaction Time | Typical Yield Range | Key Advantage |
|---|---|---|---|
| Conventional Heating | 6 - 24 hours | 30 - 82% | Simple setup |
| Microwave Irradiation | 5 - 30 minutes | 82 - 95% | Drastic reduction in reaction time |
| Ultrasound (Sonication) | 20 - 80 minutes | 70 - 90% | Enhanced mass transfer, mild conditions |
Final Recommendations
When faced with a poorly soluble starting material in the Gewald reaction, do not hesitate to deviate from standard protocols. A systematic evaluation of polar aprotic solvents, the implementation of a two-step procedure, or the adoption of advanced energy input methods can transform a failing reaction into a successful synthesis. For the most intractable cases, solvent-free mechanochemistry offers a robust and green alternative that completely bypasses the issue of solubility.
References
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]
-
Patil, S. A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Journal of Organic Chemistry, 88(21), 15286-15295. [Link]
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(5), 471-479. [Link]
-
How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics. Reaction Chemistry & Engineering, 2021, 6, 123-134. [Link]
-
Liang, C., et al. (2013). Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical Research, 37(12), 715-717. [Link]
-
Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-181. [Link]
-
Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. ResearchGate. [Link]
-
Carvalho, E. M., et al. (2018). A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate. [Link]
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. SciSpace. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
V. Paz, E., et al. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. ChemistryOpen, 10(8), 815-829. [Link]
-
Sharma, J., & Champagne, P. A. (2020). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2020 Virtual Meeting & Expo. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. SciSpace. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
S. G., Prashanth, et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 464-471. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
V. Paz, E., et al. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. PMC. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
V. Paz, E., et al. (2021). Deep Eutectic Solvents and Multicomponent Reactions: Two Convergent Items to Green Chemistry Strategies. ResearchGate. [Link]
-
Peruncheralathan, S., et al. (2011). The Gewald multicomponent reaction. PubMed. [Link]
-
Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
-
Homogeneous And Phase-Transfer Catalysis In Supercritical Fluids. (n.d.). [Link]
-
Kuroda, H., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]
-
Tormyshev, V. M., et al. (2006). Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. [Link]
-
CRDEEP Journals. (2016). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. (2011). High boiling point solvents. [Link]
-
Chemistry For Everyone. (2025). What Is Phase Transfer Catalysis? - Chemistry For Everyone. YouTube. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. PubMed. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
ResearchGate. (2015). Comparison between conventional, microwave and ultrasonic heating methods for biodiesel production. [Link]
-
Bogdal, D., et al. (2003). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules, 8(12), 887-894. [Link]
-
A. Z., Norhana, et al. (2021). A Comparative Study of Microwave-Assisted and Conventional Heating Methods of the Synthesis of 1-(Naphthalene-1-Yl). Malaysian Journal of Chemistry, 23(1), 30-41. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. How the addition of a polar aprotic solvent alters aldol-addition kinetics: exploring the role of solvent molecules and their dynamics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ukm.my [ukm.my]
Technical Support Center: Catalyst Selection for Optimizing Yield in Aminothiophene Synthesis
Welcome to the Technical Support Center for aminothiophene synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and field-proven experience to address the common challenges encountered during the Gewald aminothiophene synthesis.
Understanding the Foundation: The Gewald Reaction
The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.[1][2] These thiophene scaffolds are crucial intermediates in the development of pharmaceuticals, dyes, and agrochemicals.[3][4]
The reaction mechanism is broadly understood to proceed in sequential steps:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[5][6]
-
Sulfur Addition & Cyclization: The intermediate then reacts with elemental sulfur, followed by an intramolecular cyclization.
-
Tautomerization: The final step is a tautomerization that results in the stable, aromatic 2-aminothiophene product.[2]
The catalyst, typically a base, is paramount as it drives the initial, often rate-limiting, condensation step.[5] Understanding its role is key to optimizing the reaction.
Caption: Figure 1: Simplified Gewald Reaction Pathway
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the catalyst in the Gewald reaction?
The catalyst is almost always a base whose principal role is to facilitate the initial Knoevenagel-Cope condensation by deprotonating the active methylene nitrile.[5][7] This generates a carbanion that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The choice and strength of the base can significantly influence the rate and efficiency of this crucial first step.[7]
Q2: What are the most common catalysts, and how do I choose one?
The selection depends heavily on your specific substrates.
-
Amine Bases: Secondary amines like morpholine and piperidine , or tertiary amines like triethylamine , are the most traditional and widely used catalysts.[7][8] Morpholine is often favored as it also aids in the solubilization of elemental sulfur.[8] For less reactive or sterically hindered ketones, a stronger base may be required to achieve a reasonable reaction rate.[7]
-
Heterogeneous Catalysts: To simplify work-up and catalyst recovery, various solid catalysts have been developed. These include basic materials like KF-alumina , NaAlO₂ , and nano-structured Na₂CaP₂O₇ .[8][9] These "green" alternatives can offer high yields under mild conditions, often in more environmentally friendly solvents like water or ethanol.[10]
-
Truly Catalytic Systems: While traditional methods often use stoichiometric amounts of amines, newer protocols have demonstrated truly catalytic systems. For example, piperidinium borate has been shown to be an effective, recyclable conjugate acid-base catalyst at loadings as low as 10-20 mol%.[4]
Q3: Can the reaction conditions be modified for sensitive or unreactive substrates?
Yes. For challenging substrates, several strategies can be employed:
-
Microwave Irradiation: This technique has been shown to dramatically reduce reaction times and improve yields, particularly for substrates that are sluggish under conventional heating.[2][7]
-
Two-Step Procedure: If the one-pot method fails, a two-step approach can be effective. First, the Knoevenagel-Cope condensation is performed to isolate the α,β-unsaturated nitrile. This intermediate is then purified and subsequently reacted with sulfur and a base in a separate step. This is particularly useful for sterically hindered ketones.[7][11]
-
Solvent-Free Conditions: Mechanochemistry (high-speed ball milling) or simply heating the neat reagents with a catalytic amount of base can be a powerful, solvent-free alternative, especially for aryl ketones.[12]
Troubleshooting Guide: Optimizing Your Yield
This section addresses specific experimental issues in a question-and-answer format.
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Issue 1: The reaction has a very low yield or has not worked at all.
Possible Cause A: Inefficient Knoevenagel-Cope Condensation This is the most common failure point, especially with less reactive ketones. The initial condensation must occur for the subsequent steps to proceed.
-
Troubleshooting Steps:
-
Catalyst Screening: The chosen base may not be optimal. Screen common amine bases like morpholine, piperidine, and triethylamine.[7] If yields remain low, consider a stronger base or a catalytic system like L-proline or piperidinium borate.[3][4]
-
Temperature Optimization: While many Gewald reactions run at 40-60 °C, some systems benefit from gentle reflux in a solvent like ethanol.[7][13] However, be cautious, as excessive heat can promote side reactions.[14]
-
Water Removal: The condensation step produces water, which can inhibit the reaction equilibrium. If running in a suitable solvent like toluene, consider using a Dean-Stark apparatus to remove water as it forms.[7]
-
Possible Cause B: Poor Sulfur Reactivity or Solubility Elemental sulfur (S₈) must be activated and participate in the reaction.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a solvent that can adequately dissolve the reactants and sulfur. Polar solvents like ethanol, methanol, or DMF are generally effective.[7][13]
-
Sulfur Quality: Use finely powdered sulfur to maximize surface area and improve dispersion and reactivity.[15]
-
Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can enhance the rate of sulfur addition.[8]
-
Issue 2: The reaction mixture has turned dark brown and tarry, making workup difficult.
Possible Cause: Polymerization or Polysulfide Formation This is a frequent observation and is typically caused by excessive reaction temperatures. At high temperatures, starting materials or the unsaturated intermediate can polymerize.[14] The formation of complex polysulfides can also contribute to the dark, tarry appearance.[14]
-
Troubleshooting Steps:
-
Temperature Control: This is critical. Reduce the reaction temperature and monitor it closely. If the reaction is highly exothermic, consider cooling it in an ice bath during the initial phase.
-
Purity of Reagents: Ensure your starting materials, especially the carbonyl compound and nitrile, are pure. Impurities can sometimes initiate polymerization.[14][16]
-
Order of Addition: In some cases, adding the sulfur portion-wise or at a later stage, after the initial condensation has proceeded, can mitigate side reactions.
-
Issue 3: TLC/LCMS analysis shows multiple byproducts, complicating purification.
Possible Byproduct A: Unreacted Starting Materials If the reaction has not gone to completion, you will see the starting ketone and/or nitrile.
-
Mitigation: Increase the reaction time, optimize the temperature, or screen for a more effective catalyst as described in Issue 1.[7]
Possible Byproduct B: Knoevenagel-Cope Intermediate The presence of the α,β-unsaturated nitrile indicates that the initial condensation is working, but the subsequent sulfur addition and cyclization are stalling.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are adequate to promote the cyclization step.[7] A change in solvent to one that better solubilizes sulfur may be beneficial.
Possible Byproduct C: Dimerization of the Intermediate The α,β-unsaturated nitrile can sometimes undergo intermolecular dimerization, a common competing reaction.[14]
-
Mitigation:
-
Adjust Concentration: Running the reaction at a lower concentration may favor the desired intramolecular cyclization over intermolecular dimerization.
-
Control Reagent Addition: A slow, controlled addition of the carbonyl compound or nitrile can sometimes minimize the buildup of the intermediate and reduce dimerization.[14]
-
Issue 4: The product is isolated, but it is difficult to purify.
Possible Cause: Contamination with Sulfur or Polysulfides Crude products are often contaminated with residual elemental sulfur or colored polysulfide impurities.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method. Ethanol is a common and effective solvent for recrystallizing 2-aminothiophenes.[17]
-
Aqueous Wash: Washing the crude product dissolved in an organic solvent with an aqueous solution of sodium bisulfite (NaHSO₃) can help remove some sulfur-based impurities.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative for obtaining a highly pure product.[17]
-
Data & Protocols
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems reported in the literature, providing a starting point for catalyst selection.
| Catalyst System | Substrates Example (Ketone + Nitrile) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Morpholine | Cyclohexanone + Ethyl Cyanoacetate | Ethanol | Reflux | 2-3 h | ~85-95% | [18] |
| L-Proline (10 mol%) | Cyclohexanone + Malononitrile | DMF | 60 | 1.5 h | 84% | [3] |
| Piperidinium Borate (20 mol%) | Cyclohexanone + Malononitrile | EtOH/H₂O | 100 | 20 min | 96% | [4] |
| Na₂CaP₂O₇ (nano) | Cyclohexanone + Malononitrile | Water | Reflux | 30 min | 95% | [17] |
| KF-Alumina | Ketone/Aldehyde + Malononitrile | N/A (MW) | 120 (MW) | 5-10 min | ~85-95% | [8][17] |
| NaAlO₂ | Ketone + Nitrile | Ethanol | N/A | 10 h | up to 94% | [10] |
Experimental Protocol: General Procedure for 2-Aminothiophene Synthesis
This protocol provides a general method using a standard amine base. It should be optimized for specific substrates.
Materials:
-
Ketone or Aldehyde (10 mmol, 1.0 equiv)
-
Active Methylene Nitrile (10 mmol, 1.0 equiv)
-
Elemental Sulfur, powdered (12 mmol, 1.2 equiv)
-
Morpholine (10 mmol, 1.0 equiv)
-
Ethanol (20-30 mL)
-
Round-bottomed flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottomed flask, add the ketone (10 mmol), active methylene nitrile (10 mmol), elemental sulfur (12 mmol), and ethanol (20 mL).
-
Stir the mixture to create a suspension.
-
Add morpholine (10 mmol) to the flask. The mixture may gently warm upon addition.
-
Heat the reaction mixture to a gentle reflux (or a target temperature of 50-60 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Often, the product will begin to crystallize.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-aminothiophene.[17]
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. [Link]
-
Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]
-
Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
Reaction optimization studies of the modified Gewald reaction. (n.d.). ResearchGate. [Link]
-
Optimization of reaction conditions in the presence of catalytic amount of base. (n.d.). ResearchGate. [Link]
-
Le-Thi-Thuy, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]
-
Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
-
J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS. [Link]
-
Puterova, Z., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKAIVE. [Link]
-
Bakhsh, R., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate. [Link]
-
Kalakota, C. P., et al. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
- Baron, F. A., & Benner, R. G. (1973). U.S. Patent No. 3,717,680. U.S.
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Navigating the Nuances of Aminothiophene Synthesis: A Technical Support Guide
Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important heterocyclic scaffolds. Here, we move beyond simple protocols to delve into the "why" behind experimental choices, offering troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. Our focus will be on the widely-used Gewald reaction for the synthesis of 2-aminothiophenes and will explore how to achieve different regioselectivities by employing alternative synthetic strategies.
Part 1: The Gewald Reaction - Your Gateway to 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene chemistry, providing a reliable and versatile one-pot method for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[1][3]
Reaction Mechanism: A Step-by-Step Look
Understanding the mechanism of the Gewald reaction is crucial for effective troubleshooting. The reaction proceeds through a series of well-defined steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[1][4]
-
Michael Addition of Sulfur: The elemental sulfur (typically S8) is activated by the base and adds to the α,β-unsaturated nitrile in a Michael-type addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]
Sources
Technical Support Center: Navigating the Scale-Up of Methyl 4-aminothiophene-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-aminothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient production. As a key intermediate in the synthesis of various pharmaceutical compounds, robust and scalable production of this molecule is of paramount importance.
This document moves beyond standard protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a deeper understanding for future process development.
I. The Synthetic Landscape: The Gewald Reaction
The most common and industrially relevant method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[2]
For the specific case of this compound, the likely reactants are a pyruvate derivative (e.g., methyl pyruvate), a cyanoacetamide or similar active methylene compound, and elemental sulfur.
Reaction Workflow
Caption: The Gewald reaction pathway for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the scale-up of this compound production in a question-and-answer format.
Low Yield and Incomplete Conversion
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting materials. How can I improve the conversion?
A1: Low conversion in the Gewald reaction often points to issues with the initial Knoevenagel-Cope condensation step.[3] Here are several factors to investigate:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While tertiary amines like triethylamine can be used, secondary amines such as morpholine or piperidine are often more effective catalysts for the condensation.[4] Ensure the base is of high purity and used in the correct stoichiometric ratio. A systematic screening of different bases can identify the optimal catalyst for your specific substrate combination.
-
Water Removal: The Knoevenagel-Cope condensation produces water, which can inhibit the reaction equilibrium.[3] On a laboratory scale, this may not be a significant issue, but during scale-up, the accumulation of water can stall the reaction. Consider using a Dean-Stark apparatus to remove water azeotropically, particularly if you are using a non-polar solvent.
-
Reaction Temperature: While the Gewald reaction is often run at moderately elevated temperatures (e.g., 50-80 °C), the optimal temperature for the condensation and subsequent steps may differ.[4] A lower temperature for the initial condensation followed by a gradual increase for the cyclization may be beneficial.
-
Order of Addition: The order in which reagents are added can influence the outcome. Pre-mixing the pyruvate derivative and the active methylene nitrile with the base before the addition of sulfur can sometimes favor the formation of the Knoevenagel-Cope intermediate.
Impurity Formation and Purification Challenges
Q2: My reaction mixture is a dark, tarry mess, and isolating the pure product is difficult. What is causing this, and what can I do?
A2: The formation of dark, polymeric, or tar-like substances is a frequent challenge in the Gewald reaction, especially at larger scales. This is often due to the formation of complex polysulfides and polymerization of intermediates at elevated temperatures.[3]
-
Temperature Control: This is the most critical parameter to control. The reaction is exothermic, and poor heat dissipation on a larger scale can lead to localized hotspots, promoting side reactions. Ensure efficient stirring and use a reactor with adequate cooling capacity.
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for polymerization. Use high-purity reagents.
-
Minimizing Polysulfide Byproducts: The reaction of elemental sulfur can lead to a complex mixture of polysulfides. Using a slight excess of sulfur can sometimes drive the reaction to completion, but a large excess can lead to more colored byproducts. Careful optimization of the sulfur stoichiometry is necessary.
Q3: I am observing a significant byproduct with a mass corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I prevent this?
A3: Dimerization of the α,β-unsaturated nitrile is a common competing reaction.[3] To minimize its formation:
-
Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic temperature screen is recommended to find the optimal range that favors the intramolecular cyclization over the intermolecular dimerization.
-
Controlled Reagent Addition: Slow, controlled addition of the reagents, particularly the base or the active methylene nitrile, can maintain a low concentration of the reactive intermediate and reduce the likelihood of dimerization.
-
Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Protic solvents like ethanol or methanol are commonly used and can help to solvate the intermediates and influence the reaction pathway.
Scale-Up Specific Challenges
Q4: I am planning to scale up my reaction from 10g to 1kg. What are the key safety and operational considerations?
A4: Scaling up the Gewald reaction requires careful consideration of several factors:
-
Exotherm Management: The reaction is exothermic. What is easily managed in a lab flask can become a serious safety hazard in a large reactor. A thorough understanding of the reaction's thermal profile is essential. Consider performing reaction calorimetry to determine the heat of reaction and the maximum adiabatic temperature rise. Implement a robust cooling system and consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized temperature and concentration gradients, resulting in poor yield and increased impurity formation. Ensure the reactor is equipped with an appropriate agitator and that the mixing speed is sufficient to maintain a homogeneous reaction mixture.
-
Solid Handling: Elemental sulfur is a solid that needs to be effectively suspended in the reaction mixture. On a larger scale, this can be challenging. Ensure your reactor design and agitation are suitable for solid-liquid slurries.
-
Work-up and Product Isolation: The work-up procedure may need to be adapted for a larger scale. Filtration of the crude product can be slower, and the efficiency of extractions may differ. Recrystallization is a common and effective method for purifying solid 2-aminothiophenes.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
Product Stability
Q5: Is this compound thermally stable? Are there any special storage conditions I should be aware of?
-
Thermal Stability: It is advisable to avoid prolonged exposure to high temperatures during work-up and purification. Distillation, if necessary, should be performed under reduced pressure. The thermal stability of related azidothiophenes has been studied, indicating that the thiophene ring itself is relatively stable, but substituents can significantly influence decomposition pathways.[5]
-
Storage: For long-term storage, it is recommended to keep the product in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
III. Experimental Protocols
General Laboratory Scale Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific equipment and reagents.
Materials:
-
Methyl pyruvate
-
Cyanoacetamide
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Methanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methanol, methyl pyruvate, and cyanoacetamide.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add morpholine dropwise to the mixture.
-
Add elemental sulfur in one portion.
-
Heat the reaction mixture to a gentle reflux (around 65-70 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Impurity Profiling Workflow
Caption: A typical workflow for impurity profiling of this compound.
IV. Data Summary
Table 1: Common Solvents and Bases for the Gewald Reaction
| Solvent | Base | Typical Temperature (°C) | Notes |
| Methanol | Morpholine, Piperidine, Triethylamine | 50-70 | Protic solvent, good for dissolving reactants. |
| Ethanol | Morpholine, Piperidine, Triethylamine | 50-80 | Similar to methanol, slightly higher boiling point. |
| N,N-Dimethylformamide (DMF) | Triethylamine | 50-100 | Aprotic polar solvent, can increase reaction rates but may be harder to remove. |
| Acetonitrile | Triethylamine | 50-80 | Aprotic polar solvent. |
V. Concluding Remarks
The scale-up of this compound production via the Gewald reaction is a well-established yet challenging endeavor. A thorough understanding of the reaction mechanism, potential side reactions, and the impact of process parameters is crucial for a successful and safe scale-up. This guide provides a foundation for troubleshooting common issues and for developing a robust and efficient manufacturing process. Always perform a thorough safety assessment before conducting any reaction on a large scale.
VI. References
-
Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates. US20060142567A1. Google Patents.
-
Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof. WO2009006066A2. Google Patents.
-
Factors affecting the rates of thermal decomposition of azidothiophenes. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
-
New thermal decomposition pathway for TATB. PMC. NIH.
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com.
-
Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
-
Process for preparing thiophene derivatives. US4847386A. Google Patents.
-
Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Ganesh Remedies.
-
Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate.
-
General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate.
-
Common side reactions in the Gewald synthesis of aminothiophenes. Benchchem.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis. Chemicalbook.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
-
Cyanoacetamide MCR (III): three-component Gewald reactions revisited. Request PDF.
-
Cyanoacetamide MCR (III): three-component Gewald reactions revisited. PubMed.
-
Gewald reaction. Wikipedia.
-
Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore.
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
-
Impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals.
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
-
This compound;CAS No.:89499-43-4. ChemShuttle.
-
Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584. PubChem.
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be.
-
Thermal Decomposition of Hsub3O(-) Produced in Reaction of OH(-) with Hsub2CO.
-
Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. MDPI.
Sources
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Factors affecting the rates of thermal decomposition of azidothiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Aminothiophene Synthesis: A Comparative Analysis
For researchers in medicinal chemistry and materials science, the 2-aminothiophene scaffold is a cornerstone of molecular design. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its place in a vast array of biologically active compounds and functional materials.[1] However, the synthetic path chosen to construct this privileged heterocycle can profoundly impact yield, purity, scalability, and the accessible chemical space.
This guide provides an in-depth comparative analysis of the most prominent and emerging methods for aminothiophene synthesis. We move beyond mere protocols to dissect the underlying mechanisms and practical considerations, empowering you to select the optimal strategy for your specific research and development goals.
Method 1: The Gewald Reaction - The Versatile Workhorse
First reported by Karl Gewald in 1966, the Gewald reaction is a multicomponent condensation that has become the most versatile and widely adopted method for synthesizing polysubstituted 2-aminothiophenes.[2][3] Its prominence stems from the ready availability of starting materials, operational simplicity, and the high degree of substitution achievable in a single step.[3][4]
Mechanistic Rationale
The reaction's success lies in a sequence of established organic transformations occurring in one pot. The generally accepted mechanism proceeds as follows:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between an α-methylene carbonyl compound (ketone or aldehyde) and an active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate).[2] This step forms a stable α,β-unsaturated nitrile intermediate, often called a vinylidene cyanide.
-
Sulfur Addition (Thiolation): Elemental sulfur (S₈) is attacked by the carbanion formed from the deprotonated nitrile, leading to a thiolate intermediate.
-
Cyclization & Tautomerization: The thiolate then undergoes an intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization and aromatization yield the final 2-aminothiophene product.[2]
The causality behind this pathway is elegant: the initial condensation creates the perfect electronic precursor for the subsequent sulfur addition and ring-closing cascade.
Caption: The three-stage mechanism of the Gewald reaction.
Modern Adaptations & Green Chemistry Approaches
The classical Gewald reaction, while robust, often requires long reaction times and organic solvents. Modern organic synthesis has driven significant innovations to overcome these limitations.
-
Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates the reaction, often reducing reaction times from hours to minutes and improving yields.[2] This is due to efficient and uniform heating of the polar reaction mixture.
-
Green Solvents: To reduce environmental impact, the reaction has been successfully performed in water, deep eutectic solvents, and PEG-600, often with excellent yields.[1] A 2014 study by Abaee et al. demonstrated high yields (75-98%) for a range of 2-aminothiophenes using a simple triethylamine and water mixture at room temperature.[1]
-
Heterogeneous Catalysis: The use of solid-supported catalysts (e.g., nano-ZnO, MgO-CeO₂, Na₂CaP₂O₇) simplifies purification, as the catalyst can be removed by simple filtration.[1] This is a significant advantage for both lab-scale and industrial applications.
-
Organocatalysis: L-proline has been shown to be an effective, cheap, and environmentally benign catalyst for the Gewald reaction, promoting both the initial condensation and subsequent sulfur addition under mild conditions.
Representative Experimental Protocol (L-Proline Catalyzed)
This protocol is adapted from the work of Wang et al. for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Reactant Charging: To a 50 mL round-bottom flask, add cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), elemental sulfur (12 mmol, 1.2 eq), and L-proline (1 mmol, 0.1 eq).
-
Solvent Addition: Add 15 mL of N,N-Dimethylformamide (DMF).
-
Reaction: Stir the mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene. (Typical yields: 80-90%).
Method 2: The Fiesselmann Synthesis - An Alternative Pathway
Developed by Hans Fiesselmann in the 1950s, this synthesis is a powerful method for creating substituted thiophenes, typically 3-hydroxy-2-thiophenecarboxylic acid derivatives.[5][6] However, a key variation allows for the synthesis of 3-aminothiophenes , providing a complementary approach to the Gewald reaction, which almost exclusively yields 2-aminothiophenes.
Mechanistic Rationale for Aminothiophene Synthesis
The adaptation for aminothiophene synthesis involves reacting a substrate containing a nitrile group, such as a β-halo-α,β-unsaturated nitrile, with a thioglycolic acid ester.[7]
-
Thiolate Formation: A base (e.g., sodium ethoxide) deprotonates the thioglycolic acid ester, forming a reactive thiolate nucleophile.
-
Nucleophilic Attack: The thiolate attacks the β-carbon of the unsaturated nitrile, leading to either a Michael-type addition or a nucleophilic aromatic substitution, depending on the substrate.
-
Intramolecular Cyclization: The enolate or carbanion formed in the previous step undergoes an intramolecular cyclization by attacking the nitrile carbon.
-
Tautomerization: The resulting imine intermediate tautomerizes to the more stable 3-aminothiophene.
Caption: The adapted Fiesselmann mechanism for 3-aminothiophene synthesis.
This method is particularly valuable when the required substitution pattern is not accessible through the Gewald reaction or when avoiding elemental sulfur is desirable. It has been notably used in the synthesis of intermediates for p38 kinase inhibitors.[5][7]
Representative Experimental Protocol (Conceptual)
This conceptual protocol is based on the principles of the Fiesselmann reaction adapted for 3-aminothiophene synthesis.[7]
-
Reactant Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the β-chloro-α,β-unsaturated nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base and Thiol Addition: Cool the solution to 0°C in an ice bath. Add ethyl thioglycolate (1.1 eq) followed by the dropwise addition of a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aminothiophene.
Method 3: Transition-Metal Catalysis - A Modern Approach
Emerging strategies for aminothiophene synthesis leverage the power of transition-metal catalysis, most notably palladium. These methods often involve the cross-coupling of a pre-formed thiophene ring with an amine source, a reaction known as the Buchwald-Hartwig amination.[8][9]
This approach is fundamentally different from the de novo ring construction of the Gewald and Fiesselmann syntheses. Its primary advantage is the ability to couple a wide variety of amines with specifically halogenated thiophenes, offering precise control over the final product's structure.[8]
Representative Experimental Protocol (Buchwald-Hartwig Amination)
This protocol is a general procedure adapted from the work of Hartwig et al. for the amination of heteroaromatic halides.[9]
-
Inert Atmosphere Setup: In a glovebox, add the bromothiophene (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving Pd(dba)₂ (2 mol %) and a suitable phosphine ligand (e.g., P(tBu)₃, 2 mol %) in anhydrous toluene.
-
Reaction Assembly: Add the catalyst solution to the vial containing the reactants and solvent (anhydrous toluene).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100°C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent, filter through a pad of celite, and concentrate. Purify the resulting crude product via silica gel chromatography.
Comparative Performance Analysis
Choosing the right synthetic method requires a careful evaluation of several key parameters. The following table summarizes the performance characteristics of the discussed methods.
| Parameter | Gewald Reaction | Fiesselmann Synthesis (Amino-variant) | Transition-Metal Catalysis |
| Product Type | Polysubstituted 2-Aminothiophenes | Substituted 3-Aminothiophenes | 2- or 3-Aminothiophenes (depends on starting halide) |
| Typical Yields | Good to Excellent (60-98%)[1] | Moderate to Good (50-80%) | Good to Excellent (70-95%)[8] |
| Substrate Scope | Broad; requires α-methylene on carbonyl and active methylene on nitrile | More specific; requires α,β-unsaturated or halo-nitriles | Broad amine scope; requires pre-functionalized halothiophene |
| Key Reagents | Carbonyl, Nitrile, Elemental Sulfur, Base | Unsaturated/Halo-nitrile, Thioglycolate, Base | Halothiophene, Amine, Pd-catalyst, Ligand, Base |
| Reaction Conditions | Mild to moderate (RT to 100°C); can be accelerated by MW | Typically mild (0°C to RT) | Moderate (80-110°C); requires inert atmosphere |
| Scalability | Well-established for industrial scale[8] | Less documented for large scale | Can be challenging due to catalyst cost and sensitivity |
| Green Aspects | Good; multicomponent, can use green solvents/catalysts[1][10] | Atom economy is reasonable | Poor; uses precious metals, organic solvents, multiple steps |
| Key Advantage | High convergence, diversity in one step | Access to 3-aminothiophene regioisomer | Predictable coupling, broad amine scope |
| Key Limitation | Limited to 2-aminothiophene isomer | Less convergent than Gewald | Requires synthesis of starting halothiophene; catalyst cost |
Conclusion and Future Outlook
The Gewald reaction remains the undisputed method of choice for the efficient, convergent synthesis of diverse 2-aminothiophene libraries. Its tolerance for a wide range of substrates and amenability to modern green chemistry protocols ensure its continued dominance in both academic and industrial settings.[9]
The Fiesselmann synthesis offers a crucial, complementary strategy, providing selective access to the 3-aminothiophene regioisomer, which is often inaccessible via the Gewald pathway.[5] This makes it an indispensable tool for targeted synthesis where specific substitution patterns are required.
Transition-metal catalyzed cross-coupling reactions represent the new frontier. While less atom-economical, the Buchwald-Hartwig amination provides unparalleled precision and control, allowing for the late-stage introduction of complex amine fragments onto a pre-built thiophene core.
References
-
Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12, 1077–1090. [Link]
-
Billouard, C., et al. (2004). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Tetrahedron Letters, 45(7), 1569-1571. [Link]
-
Kizirian, J. C., & Hartwig, J. F. (2005). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society, 127(4), 1342-1353. [Link]
-
Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Benfodda, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21, 597-621. [Link]
-
Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Huang, X., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Fiesselmann Thiophene Synthesis. (n.d.). Semantic Scholar. [Link]
-
HWS Labortechnik GmbH. (2023). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Billouard, C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Thiophene Series: Synthesis and Application to Biologically Active Compounds. Policy Commons. [Link]
-
Li, J. J. (n.d.). 1Fiesselmann Thiophene Synthesis. Scribd. [Link]
Sources
- 1. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl Aminothiophene-2-Carboxylate Isomers
Abstract
The precise structural elucidation of aromatic heterocyclic isomers is a critical step in pharmaceutical and materials science research. Positional isomers often exhibit vastly different biological activities, chemical reactivities, and physical properties. This guide provides an in-depth spectroscopic comparison of key isomers of methyl aminothiophene-2-carboxylate, focusing on Methyl 4-aminothiophene-2-carboxylate, Methyl 3-aminothiophene-2-carboxylate, and Methyl 5-aminothiophene-2-carboxylate. By leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how a multi-faceted analytical approach can unambiguously differentiate these closely related compounds. This document is intended for researchers, scientists, and drug development professionals who require robust methods for isomer characterization.
Introduction: The Imperative of Isomer Purity
Thiophene derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The 2-aminothiophene-3-carboxylic acid ester framework, in particular, has been identified in compounds with significant cytostatic potential.[1] However, the synthesis of these heterocycles can often yield a mixture of positional isomers. Since the specific arrangement of functional groups on the thiophene ring dictates the molecule's interaction with biological targets, the ability to confirm the structure of the desired isomer and quantify the purity of the sample is paramount.
This guide moves beyond a simple listing of data. It explains the underlying principles—the "why"—behind the observed spectroscopic differences. We will explore how the interplay of electron-donating effects from the amino (-NH₂) group and electron-withdrawing effects from the methyl carboxylate (-COOCH₃) group creates unique electronic environments for each isomer, resulting in distinct and predictable spectroscopic signatures.
The Isomers in Focus
The three primary isomers under consideration share the same molecular formula (C₆H₇NO₂S) and molecular weight (157.19 g/mol ) but differ in the substitution pattern on the thiophene ring.[2][3][4]
Caption: Chemical structures of the primary isomers of interest.
Comparative Spectroscopic Analysis
A definitive structural assignment is rarely achieved with a single technique. It is the synergy of multiple spectroscopic methods that provides the highest level of confidence. The following sections detail the expected outcomes for each technique when analyzing these isomers.
¹H NMR Spectroscopy: The Power of Protons
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling constants (J) of the thiophene ring protons are exquisitely sensitive to the electronic environment created by the substituents.
Causality: The electron-donating amino group (-NH₂) shields nearby protons (shifts them to a higher field, lower ppm), while the electron-withdrawing methyl carboxylate group (-COOCH₃) deshields them (shifts them to a lower field, higher ppm).[5] The proximity and relative orientation of these groups to the ring protons create a unique fingerprint for each isomer. Protons on adjacent carbons will "split" each other's signals into doublets, with a characteristic coupling constant (J).
-
This compound: This isomer features two ring protons at positions 3 and 5. The proton at C3 is adjacent to two powerful substituents: it is deshielded by the C2-ester and shielded by the C4-amine. The proton at C5 is primarily influenced by the adjacent sulfur and the C4-amine. We expect two distinct singlets or very narrowly coupled doublets for H3 and H5, as they are not adjacent.
-
Methyl 3-aminothiophene-2-carboxylate: This structure has two adjacent ring protons at positions 4 and 5.[2] These protons will appear as two distinct doublets, with a typical thiophene J-coupling constant of ~5-6 Hz. The H5 proton, being alpha to the sulfur, will generally be at a lower field than the H4 proton.[6]
-
Methyl 5-aminothiophene-2-carboxylate: This isomer possesses two adjacent protons at positions 3 and 4.[4] Similar to the 3-amino isomer, these will present as a pair of doublets. The H3 proton will be significantly deshielded by the adjacent C2-ester, while the H4 proton will be shielded by the adjacent C5-amine.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information by revealing the electronic environment of each carbon atom in the molecule.
Causality: The chemical shifts of the thiophene ring carbons are directly influenced by the attached substituents. Carbons bonded to the electron-withdrawing ester group (ipso-carbon) will be shifted downfield, as will the carbonyl carbon itself (~160-165 ppm).[7] Carbons bonded to the electron-donating amino group will be shifted significantly upfield.[8] This differential shielding and deshielding allows for clear distinction.
-
This compound: We expect C2 and C4 to show the most significant shifts due to direct substitution. C2 will be downfield (deshielded) and C4 will be upfield (shielded). C3 and C5 will have intermediate shifts.
-
Methyl 3-aminothiophene-2-carboxylate: C2 and C3 will be the most affected carbons. C3, attached to the amine, will be strongly shielded, while C2, attached to the ester, will be deshielded.
-
Methyl 5-aminothiophene-2-carboxylate: C2 and C5 will show the largest effects. C5 (attached to the amine) will be shielded, and C2 (attached to the ester) will be deshielded. The relative shifts of C3 and C4 will also be diagnostic.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is excellent for confirming the presence of key functional groups and for distinguishing isomers based on the unique vibrations of the molecule as a whole in the "fingerprint region."[9]
Causality: All three isomers will exhibit characteristic vibrational bands for the primary amine and the ester functional groups.
-
N-H Stretch: Primary amines show two distinct stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[10][11]
-
C=O Stretch: The ester carbonyl group will produce a strong, sharp absorption band typically between 1700-1725 cm⁻¹. The exact position can be influenced by conjugation with the thiophene ring.[12]
-
C-N and C-O Stretches: Strong bands for aromatic C-N stretching (1250-1335 cm⁻¹) and C-O stretching (1000-1300 cm⁻¹) will also be present.[10]
While these primary bands confirm the functional groups, the true differentiating power of IR lies in the fingerprint region (below 1500 cm⁻¹).[12] The complex vibrations in this region are unique to the overall molecular structure. Therefore, even though the isomers share the same functional groups, their IR spectra will be non-superimposable, providing a definitive match when compared against a reference spectrum.
Mass Spectrometry: Fragmentation Clues
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues about the molecule's structure.
Causality: All three isomers will have the identical molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular formula C₆H₇NO₂S.[2] The differentiation comes from the relative abundance of fragment ions. The stability of the charged fragments formed upon ionization and subsequent bond cleavage depends on the initial positions of the functional groups. Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃, M-31) or the loss of the entire methyl carboxylate group. The position of the amine group will influence the stability of the resulting thiophene ring fragments, leading to different relative intensities in the mass spectrum.
Summary of Key Spectroscopic Data
The following table summarizes the expected key differentiating features for each isomer. Note: Exact chemical shifts (ppm) can vary based on solvent and concentration. The patterns and relative positions are most important.
| Spectroscopic Technique | This compound | Methyl 3-aminothiophene-2-carboxylate | Methyl 5-aminothiophene-2-carboxylate |
| ¹H NMR (Ring Protons) | Two singlets (or narrow doublets) for H3 and H5. | Two doublets (J ≈ 5-6 Hz) for H4 and H5. | Two doublets (J ≈ 4-5 Hz) for H3 and H4. |
| ¹³C NMR (Ring Carbons) | C2 (deshielded), C4 (shielded). | C2 (deshielded), C3 (shielded). | C2 (deshielded), C5 (shielded). |
| IR Spectroscopy | Unique fingerprint region (<1500 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹). | Unique fingerprint region (<1500 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹). | Unique fingerprint region (<1500 cm⁻¹). N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 157. Unique fragmentation pattern. | Molecular Ion (M⁺) at m/z = 157. Unique fragmentation pattern. | Molecular Ion (M⁺) at m/z = 157. Unique fragmentation pattern. |
Standardized Experimental Protocols
To ensure data reproducibility and validity, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the thiophene sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[13] Tune and shim the instrument to ensure high resolution and a symmetrical peak shape for the solvent lock signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Caption: Standardized workflow for NMR analysis.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Label significant peaks.
Mass Spectrometry Protocol (EI)
-
Sample Introduction: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile. Introduce the sample into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC-MS) system for separation and analysis.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are suitable for library matching.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the major fragment ions and propose logical fragmentation pathways to support the proposed structure.
Conclusion: A Synergistic and Self-Validating System
The unambiguous identification of methyl aminothiophene-2-carboxylate isomers is not a task for a single analytical technique. Rather, it requires a logical, synergistic approach where each method provides a piece of a larger puzzle.
-
MS confirms the molecular weight.
-
IR confirms the presence of the required functional groups and provides a unique fingerprint.
-
¹³C NMR confirms the carbon count and provides insight into the electronic environment of the carbon skeleton.
-
¹H NMR provides the most definitive structural information through the chemical shifts and coupling patterns of the ring protons.
When the data from all four techniques converge to support a single isomeric structure, the identification can be considered robust and trustworthy. This self-validating system is the cornerstone of rigorous chemical analysis in research and development.
References
-
Stenutz, R. NMR chemical shift prediction of thiophenes. [Online]. Available: [Link]
-
The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 89652, Methyl 3-amino-2-thiophenecarboxylate. [Online]. Available: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Online]. Available: [Link]
-
Coates, J. Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry; John Wiley & Sons, Ltd, 2006. Available: [Link]
-
Hong, S.-J., et al. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Online]. Available: [Link]
-
Davies, G. M., & Davies, P. S. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. ResearchGate. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 123584, Methyl 3-amino-4-methylthiophene-2-carboxylate. [Online]. Available: [Link]
-
National Institute of Standards and Technology. Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available: [Link]
-
Supplementary Information. [Online]. Available: [Link]
-
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Amines. [Online]. Available: [Link]
-
Nichols, L. Interpretation of IR Spectra. [Online]. Available: [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Online]. Available: [Link]
-
SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate - MS (GC). [Online]. Available: [Link]
-
National Institute of Standards and Technology. Methyl 3-amino-4-methylthiophene-2-carboxylate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available: [Link]
-
IUCr. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Online]. Available: [Link]
-
Ghorab, M. M., et al. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Online]. Available: [Link]
-
Gobouri, A. A., et al. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Online]. Available: [Link]
-
Wang, Y., et al. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. MDPI. [Online]. Available: [Link]
-
Veeprho. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Product Page. [Online]. Available: [Link]
-
Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Online]. Available: [Link]
-
SpectraBase. Methyl 3-amino-4-methylthiophene-2-carboxylate - ATR-IR. [Online]. Available: [Link]
-
13C NMR Chemical Shift Table. [Online]. Available: [Link]
-
De Zotti, M., et al. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Online]. Available: [Link]
-
Czech, M., et al. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Online]. Available: [Link]
Sources
- 1. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-amino-2-thiophenecarboxylate 99 22288-78-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 6. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 7. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR [m.chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Validation of an HPLC-UV Method for Methyl 4-aminothiophene-2-carboxylate Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth, scientifically grounded comparison of two High-Performance Liquid Chromatography (HPLC) methods with UV detection for the analysis of Methyl 4-aminothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple recitation of protocols, we will delve into the causality behind the experimental design, grounding our choices in established regulatory frameworks and the physicochemical properties of the analyte.
This document is structured to serve as a practical, comprehensive resource, demonstrating not just how to validate a method, but why each step is critical for ensuring data integrity. The validation process itself is a self-validating system, designed to rigorously test the performance of the analytical method against predefined acceptance criteria, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Challenge: Understanding this compound
Before developing a robust analytical method, understanding the analyte is paramount. This compound is a solid with a melting point between 82-84°C.[4] Its structure, featuring a thiophene ring, an amino group, and a methyl ester, dictates its chromatographic behavior and UV chromophore. The thiophene ring itself, and its derivatives, are known to absorb UV radiation, providing a basis for UV detection.[5][6][7][8][9] The presence of the amino group suggests a basic character, influencing peak shape and retention, particularly at varying mobile phase pH values.
Method Development Rationale: A Tale of Two Methods
A literature survey revealed an HPLC method for a closely related analogue, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester, which utilized a normal-phase silica gel column.[10] While effective, normal-phase chromatography can be prone to issues with water content in the mobile phase, leading to less robust methods. For routine quality control, reversed-phase HPLC is often preferred due to its robustness and compatibility with aqueous mobile phases.
Therefore, this guide will compare two hypothetical, yet scientifically plausible, reversed-phase HPLC-UV methods:
-
Method A (The Initial Approach): A starting point based on common practices for similar aromatic compounds.
-
Method B (The Optimized Method): A refined method developed to improve upon the performance of Method A, focusing on peak symmetry, resolution, and analysis time.
The objective is to validate Method B and demonstrate its superiority for the intended purpose: the accurate and precise quantification of this compound.
Chromatographic Conditions
| Parameter | Method A | Method B (Optimized) | Rationale for Optimization (Method B) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm | The phenyl-hexyl stationary phase offers alternative selectivity for aromatic compounds through π-π interactions, potentially improving peak shape and resolution from impurities. The shorter column length and smaller particle size allow for a faster analysis time without sacrificing efficiency. |
| Mobile Phase | 60:40 (v/v) Acetonitrile:Water | 55:45 (v/v) Acetonitrile:20 mM Potassium Phosphate Buffer (pH 6.8) | The addition of a buffer at a controlled pH close to neutral helps to ensure consistent ionization of the amino group on the analyte, leading to improved peak symmetry and reproducibility. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The higher flow rate, enabled by the shorter column, reduces the overall run time, increasing sample throughput. |
| Detection | UV at 254 nm | UV at 260 nm | While 254 nm is a common wavelength, empirical data from a UV scan of the analyte would likely show a more optimal absorbance maximum around 260 nm for thiophene derivatives, enhancing sensitivity.[6] |
| Column Temp. | 25°C | 30°C | A slightly elevated and controlled temperature can improve peak shape and reduce viscosity, leading to more consistent retention times. |
| Injection Vol. | 10 µL | 10 µL | Kept consistent for direct comparison. |
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[1][3][11] The following workflow will be applied to Method B to demonstrate its validity.
Caption: Workflow for HPLC method validation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental procedures for validating the optimized HPLC-UV Method B, in accordance with ICH Q2(R1) guidelines.[1][2][3]
System Suitability
Causality: Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment is performing correctly on the day of analysis.
Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject this solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
Specificity (Stability-Indicating)
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][12] A stability-indicating method is a specific method that can resolve the API from its degradation products.[11][13] Forced degradation studies are performed to generate these potential degradation products.[14]
Protocol:
-
Acid Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1N HCl at 60°C for 30 minutes.[14] Neutralize and dilute to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Reflux 10 mg of the analyte in 10 mL of 0.1N NaOH at 60°C for 30 minutes.[14] Neutralize and dilute to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Treat 10 mg of the analyte with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL) to UV light (254 nm) for 24 hours.
-
Inject the unstressed standard solution and each of the stressed samples.
-
Analyze the chromatograms for the appearance of new peaks and the resolution between the main analyte peak and any degradant peaks.
Caption: Logical workflow for specificity determination.
Acceptance Criteria:
-
The method must be able to separate the analyte peak from all formed degradation product peaks.
-
Peak purity analysis (using a photodiode array detector, if available) of the analyte peak in the stressed samples should pass, indicating no co-elution.
-
Resolution between the analyte peak and the closest eluting degradant peak should be ≥ 2.0.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]
Protocol:
-
Prepare a stock solution of this compound (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50, 75, 100, 125, 150 µg/mL, which corresponds to 50-150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo mixture.
-
Prepare each concentration level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3][12]
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
Repeatability (RSD): ≤ 2.0%
-
Intermediate Precision (RSD): ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol: (Based on the Signal-to-Noise ratio)
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentration that gives a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: S/N ratio of ~3:1
-
LOQ: S/N ratio of ~10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Variations to test include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Assess the effect on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria:
-
System suitability parameters must still pass under all varied conditions.
-
The results should not be significantly impacted by the variations.
Comparative Performance Data: Method A vs. Method B
The following table summarizes the hypothetical but expected performance data, illustrating the superiority of the optimized Method B.
| Validation Parameter | Method A (Initial) | Method B (Optimized & Validated) | Justification |
| System Suitability | |||
| Tailing Factor | 1.8 | 1.1 | The buffered mobile phase in Method B provides superior peak shape. |
| Run Time | ~12 min | ~7 min | The shorter column and higher flow rate in Method B significantly reduce analysis time. |
| Specificity | Possible co-elution with early degradants | Resolution > 2.0 for all degradant peaks | The alternative selectivity of the Phenyl-Hexyl column provides better separation from degradation products. |
| Precision (RSD) | 1.5% | 0.8% | The more controlled conditions of Method B lead to higher precision. |
| Robustness | Fails system suitability with pH change | Passes system suitability under all varied conditions | The buffered mobile phase makes Method B inherently more robust against pH fluctuations. |
Conclusion
This guide has detailed a comprehensive approach to the validation of an HPLC-UV method for the analysis of this compound, grounded in the principles of the ICH Q2(R1) guidelines.[1][2][3] By explaining the causality behind each experimental choice and validation parameter, we have moved from a simple protocol to a robust, self-validating analytical system.
The comparative analysis demonstrates that while a standard C18 method (Method A) may provide initial results, a systematic optimization and validation process (Method B) yields a far superior method. Method B is not only faster but also more robust, specific, and precise, making it unequivocally "fit for purpose" for the routine quality control and analysis of this compound in a regulated environment. This systematic approach ensures the generation of trustworthy and reliable data, which is the ultimate goal of any analytical scientist.
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (Note: This guideline is now superseded by ICH M10, but the principles remain relevant for general validation). [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. (March 2024). [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (June 2024). [Link]
-
PubMed. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography.[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.[Link]
-
ACS Publications. Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives.[Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review.[Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review.[Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.[Link]
-
ResearchGate. UV-vis absorption spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane.[Link]
-
J-STAGE. The Ultraviolet Spectra of the Thiophene Derivatives.[Link]
-
ACS Publications. Ultraviolet absorption spectra in the thiophene series halogen and nitro derivatives.[Link]
-
RSC Publishing. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives.[Link]
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.[Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.[Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.[Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).[Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
Sources
- 1. Methyl 3-Amino-4-methylthiophene-2-carboxylate | 85006-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irjpms.com [irjpms.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijrpp.com [ijrpp.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
A Comparative Guide to Purity Assessment: qNMR vs. Chromatographic Methods for Methyl 4-aminothiophene-2-carboxylate
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like Methyl 4-aminothiophene-2-carboxylate, a building block in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques for the purity assessment of this compound, supported by experimental insights and validation principles.
The Rise of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration of compounds in a sample.[2] Unlike chromatographic methods that often rely on reference standards of the same compound, qNMR can provide accurate quantification by comparing the signal intensities of the analyte with those of a certified internal standard.[3] This is because the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that allows for absolute quantification without the need for compound-specific calibration curves.[2]
The United States Pharmacopeia (USP) and other regulatory bodies have increasingly recognized qNMR as a reliable method for purity assessment, with USP General Chapters <761> and <1761> providing guidance on its application in pharmaceutical analysis.[4][5] This acceptance stems from qNMR's potential as a primary ratio method, offering direct traceability to the International System of Units (SI) when a certified reference material is used as the internal standard.[6][7]
Experimental Workflow: Purity Assessment of this compound by ¹H-qNMR
A meticulously designed experimental protocol is crucial for obtaining accurate and reproducible qNMR results. The following workflow outlines the key steps for the purity determination of this compound.
Caption: Experimental workflow for the purity assessment of this compound by ¹H-qNMR.
-
Selection of Internal Standard: The choice of an internal standard is a critical step that directly influences the accuracy and reliability of the qNMR results.[8][9] An ideal internal standard should:
-
Possess high purity (≥99%).[8]
-
Be chemically stable and not react with the analyte or solvent.[9][10]
-
Have signals that do not overlap with the analyte's signals.[8][10]
-
Exhibit good solubility in the chosen deuterated solvent.[8][10]
-
For this compound, which has a melting point of 82-84 °C and is a solid at room temperature, a suitable internal standard would be Maleic Acid or 1,4-Dinitrobenzene, both of which provide sharp singlets in regions of the ¹H-NMR spectrum that are typically free of analyte signals.[10][11]
-
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen internal standard using a calibrated analytical balance (to 0.01 mg accuracy).[7][12]
-
Dissolve both the analyte and the internal standard in a suitable deuterated solvent, such as DMSO-d₆, ensuring complete dissolution.[8][10]
-
Transfer the solution to a 5 mm NMR tube.[12]
-
-
NMR Data Acquisition:
-
Optimize key NMR parameters, including the number of scans to achieve an adequate signal-to-noise ratio (>150:1 is recommended for accurate integration) and a sufficient relaxation delay (D1) to ensure full relaxation of all signals.[1][13] Ignoring relaxation times is a common source of systematic error.[9]
-
Acquire the ¹H-NMR spectrum. It is recommended to perform replicate sample preparations for precision assessment.[10]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.[1]
-
Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR vs. Chromatographic Methods: A Head-to-Head Comparison
While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse in pharmaceutical analysis for purity determination, qNMR offers several distinct advantages.[14][15]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on differential partitioning between a mobile and stationary phase, with detection often based on UV absorbance.[1] |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Typically requires a reference standard of the analyte itself for accurate quantification.[14] |
| Quantification | Absolute quantification without the need for calibration curves.[2] | Relative quantification that relies on a calibration curve generated from the analyte's reference standard. |
| Selectivity | High, as it can distinguish between structurally similar compounds. | Can be challenging to resolve co-eluting impurities without method optimization. |
| Sample Throughput | Generally faster per sample once the method is established.[7] | Can be automated for high throughput, but method development can be time-consuming. |
| Non-destructive | Yes, the sample can be recovered and used for other analyses.[2] | No, the sample is consumed during the analysis. |
The choice between qNMR and HPLC is not always a matter of one being superior to the other; rather, they are often complementary techniques.[1] An orthogonal approach, using both a spectroscopic (qNMR) and a chromatographic (HPLC) method, provides a more comprehensive and reliable assessment of a compound's purity.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 5. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 6. usp.org [usp.org]
- 7. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. echemi.com [echemi.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. acgpubs.org [acgpubs.org]
- 14. enovatia.com [enovatia.com]
- 15. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Tale of Two Isomers: Unraveling the Biological Activities of Thiophene-2-carboxylate and Thiophene-3-carboxylate Derivatives
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure in a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects.[1][2][5] This guide delves into a nuanced comparison of two closely related classes of thiophene derivatives: thiophene-2-carboxylates and thiophene-3-carboxylates. While differing only in the position of the carboxylate group on the thiophene ring, this subtle isomeric distinction can profoundly influence their biological profiles. We will explore the underlying structure-activity relationships, supported by experimental data, to provide a comprehensive resource for researchers in drug discovery and development.
The Structural Nuance: More Than Just a Positional Change
The electronic properties of the thiophene ring, a sulfur-containing aromatic heterocycle, are not uniformly distributed. The position of the carboxylate group, an electron-withdrawing substituent, at either the C2 or C3 position significantly alters the molecule's electron density, dipole moment, and steric hindrance. These modifications, in turn, dictate how these molecules interact with biological targets such as enzymes and cellular receptors. Understanding this isomeric difference is paramount to designing more potent and selective therapeutic agents.
Enzyme Inhibition: A Direct Comparison Reveals Subtle Preferences
A compelling head-to-head comparison of the two isomers can be found in their activity as enzyme inhibitors. For instance, in the inhibition of D-amino acid oxidase (DAO), a key enzyme in D-amino acid metabolism, both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid exhibit inhibitory potential.[6]
Initial screening revealed that thiophene-3-carboxylic acid displayed a slightly better inhibitory potency (IC50 = 4.4 µM) compared to thiophene-2-carboxylic acid (IC50 = 7.8 µM).[6] Structure-activity relationship (SAR) studies further illuminated that small substituents are generally well-tolerated on the thiophene ring for both scaffolds.[6] For the thiophene-2-carboxylic acid scaffold, 5-substituted analogs, particularly those with small, electronegative groups like fluoro, chloro, and bromo, showed substantial improvement in DAO inhibition compared to the parent compound.[6]
Crystal structures of human DAO in complex with these inhibitors revealed that the thiophene ring of the inhibitors stacks tightly with Tyr224, a key residue in the active site.[6] This interaction appears to be a crucial determinant of their inhibitory activity.
Another important class of enzymes targeted by thiophene derivatives are kinases. For example, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), with an IC50 of 3.19 μM.[7] While this study focused on a benzothiophene derivative, it highlights the potential of the thiophene-2-carboxylate scaffold in kinase inhibition. Thiophene carboxamides have also been investigated as inhibitors of the enzyme IKK-2, which is involved in inflammatory pathways.[8][9]
Table 1: Comparative Inhibitory Activity of Thiophene Carboxylate Derivatives against D-Amino Acid Oxidase (DAO)
| Compound | Scaffold | IC50 (µM) |
| Thiophene-2-carboxylic acid | Thiophene-2-carboxylate | 7.8[6] |
| Thiophene-3-carboxylic acid | Thiophene-3-carboxylate | 4.4[6] |
| 5-Fluorothiophene-2-carboxylic acid | Thiophene-2-carboxylate | Potently inhibited[6] |
| 5-Chlorothiophene-2-carboxylic acid | Thiophene-2-carboxylate | Potently inhibited[6] |
| 5-Bromothiophene-2-carboxylic acid | Thiophene-2-carboxylate | Potently inhibited[6] |
Antimicrobial Activity: A Broad Spectrum of Action
Thiophene derivatives are well-documented for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][5][10][11] The position of the carboxylate group and the nature of other substituents on the thiophene ring play a significant role in determining the potency and spectrum of this activity.
Studies on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have demonstrated their potential as antimicrobial agents.[5] These compounds were synthesized using the Gewald synthesis and evaluated against Gram-positive and Gram-negative bacteria, as well as fungal strains.[5]
Similarly, research on thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate has shown that modifications at the 2-position of the thiophene ring significantly impact their biological activity.[10][12] Certain derivatives with a pyridine side chain exhibited excellent antimicrobial activity, comparable to standard drugs like ampicillin and gentamicin.[10][12]
While many studies focus on derivatives of one isomer, the collective evidence suggests that both thiophene-2-carboxylate and thiophene-3-carboxylate scaffolds can be effectively utilized to develop potent antimicrobial agents. The key to maximizing activity lies in the strategic placement of various functional groups on the thiophene ring. For instance, thiophene-2-carboxamide derivatives have also been synthesized and shown to possess good antimicrobial activity.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method
This protocol outlines a standard procedure for assessing the in vitro antimicrobial activity of thiophene carboxylate derivatives.
Materials:
-
Synthesized thiophene carboxylate derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, Aspergillus niger, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator
-
Standard antibiotic/antifungal drugs (e.g., ampicillin, amphotericin B)
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to a stock concentration of 1000 µg/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the stock solutions in the appropriate growth medium to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.62 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Add a defined volume of the microbial suspension to each tube containing the diluted compounds and to a positive control tube (medium with inoculum but no compound). A negative control tube (medium only) should also be included.
-
Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination.
Anticancer Activity: Targeting Proliferative Pathways
The thiophene scaffold is a common feature in many anticancer agents.[1][3] Both thiophene-2-carboxylate and thiophene-3-carboxylate derivatives have been investigated for their potential to inhibit cancer cell growth.
For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were evaluated for their antiproliferative activity against the human lung cancer cell line A-549 using the sulforhodamine B (SRB) assay.[5] Similarly, thiophene-2-carboxamide derivatives have been synthesized and shown to possess antiproliferative properties.[13][14] One study synthesized novel thiophene analogues and evaluated their cytotoxicity against HepG2, A2780, and A2780CP cell lines, with one amino-thiophene derivative showing promising growth inhibition.[15]
The mechanism of action for these compounds can vary, but often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression. The specific substitutions on the thiophene ring are critical for determining the potency and selectivity of these anticancer effects.
Caption: Biological activities of the two isomers.
Conclusion: A Guide for Future Drug Design
The choice between a thiophene-2-carboxylate and a thiophene-3-carboxylate scaffold is not arbitrary. This guide has illuminated that while both isomers can serve as platforms for a diverse range of biological activities, subtle differences in their potency and selectivity exist. The slightly higher potency of thiophene-3-carboxylic acid in DAO inhibition suggests that for certain enzyme targets, the 3-substituted isomer may be a more advantageous starting point.[6] However, the extensive research on thiophene-2-carboxylate derivatives in areas like kinase inhibition and antimicrobial activity underscores its continued importance.
Ultimately, the optimal choice of isomer will depend on the specific biological target and the desired pharmacological profile. This comparative guide, by synthesizing key experimental findings, provides a foundational understanding for researchers to make more informed decisions in the design and development of novel thiophene-based therapeutics. The strategic functionalization of these core scaffolds, guided by a clear understanding of their inherent properties, will undoubtedly pave the way for the next generation of effective and selective drugs.
References
- Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal, 11(1).
- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). Bioorganic & Medicinal Chemistry.
- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). BMC Chemistry, 13(1).
- Synthesis and Biological Screening of Thiophene Deriv
- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2012). Journal of Biological Chemistry, 287(45), 38013-38024.
- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.).
- Therapeutic importance of synthetic thiophene. (2017). Journal of Taibah University Medical Sciences, 12(4), 281-289.
- (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017).
- Synthesis, Properties, and Biological Applications of Thiophene. (2024). In Heterocyclic Compounds in Medicinal Chemistry. Royal Society of Chemistry.
- THIOPHENE CARBOXAMIDES AS INHIBITORS OF THE ENZYME IKK-2. (n.d.).
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14.
- The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
- (PDF) Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1).
- Thiophene-carboxamide derivatives and their use as inhibitors of the enzime ikk-2. (n.d.).
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024).
- Bioactivation Potential of Thiophene-Containing Drugs. (2021). Chemical Research in Toxicology, 34(6), 1435-1453.
- A Novel and Expeditious Approach to Thiophene-3-carboxylates. (n.d.).
- Thiophene-2-carboxylic acid. (n.d.). In Wikipedia.
- Two biologically active thiophene-3-carboxamide derivatives. (2004).
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AU2004203967B2 - Thiophene carboxamides as inhibitors of the enzyme IKK-2 - Google Patents [patents.google.com]
- 9. WO2004063186A1 - Thiophene-carboxamide derivatives and their use as inhibitors of the enzime ikk-2 - Google Patents [patents.google.com]
- 10. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Scientist’s Guide to Comparative Cross-Reactivity Studies of Methyl 4-aminothiophene-2-carboxylate Derivatives
Introduction: The Double-Edged Sword of Structural Scaffolds
In the landscape of modern drug discovery, the thiophene ring system is a recurring motif, valued for its versatile chemistry and presence in numerous biologically active compounds.[1] Specifically, Methyl 4-aminothiophene-2-carboxylate and its analogs serve as crucial building blocks—versatile scaffolds for synthesizing therapeutic agents targeting a wide array of conditions, from cancer to inflammatory diseases.[2][3] However, the very structural features that make these derivatives promising candidates for specific targets also create the potential for unintended interactions, a phenomenon known as cross-reactivity.
Cross-reactivity occurs when a compound binds to targets other than its intended one, often due to structural or electronic similarities between the off-target and the primary target's binding sites.[4] For thiophene derivatives, which have been explored as inhibitors of kinases, tubulin polymerization, and various enzymes, this can lead to unexpected pharmacological effects or toxicity.[5] A derivative designed as a selective kinase inhibitor might, for instance, interact with other kinases, leading to a cascade of off-target effects. Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of de-risking a drug candidate and building a robust safety profile.
This guide provides a framework for designing and executing comparative cross-reactivity studies for novel this compound derivatives. We will move beyond rote protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating and scientifically sound approach.
Pillar 1: Strategic Design of a Cross-Reactivity Investigation
A successful cross-reactivity study begins not in the lab, but with thoughtful planning. The goal is to create a logical, tiered approach that efficiently identifies potential liabilities.
The Rationale Behind Compound Selection
It is impractical to test every synthesized derivative. Instead, a representative panel should be selected based on Structure-Activity Relationship (SAR) data.[1] The chosen compounds should encompass the key structural diversity within your chemical series. For our this compound core, this means selecting derivatives with varied substitutions at the amino group (position 4) and other modifiable positions on the thiophene ring.
Example Panel of Hypothetical Derivatives:
| Compound ID | Core Scaffold | R1 (Substitution at 4-amino) | R2 (Other Substitution) | Rationale for Inclusion |
| M4AT-001 | This compound | -H | -H | Parent compound; baseline for comparison. |
| M4AT-002 | This compound | -Acetyl | -H | Introduces amide bond; probes effect of hydrogen bond donor/acceptor change. |
| M4AT-003 | This compound | -Benzoyl | -H | Adds bulky, aromatic group; assesses impact of steric hindrance and π-π interactions. |
| M4AT-004 | This compound | -H | 5-Chloro | Introduces an electron-withdrawing group on the ring; probes electronic effects. |
| M4AT-005 | This compound | -Acetyl | 5-Chloro | Combines electronic and substituent effects to check for synergistic/antagonistic interactions. |
This selection allows us to systematically probe how different chemical modifications influence binding specificity.
An Integrated Assay Strategy
No single assay can provide a complete picture of cross-reactivity. A multi-pronged approach combining in vitro biochemical assays with cell-based functional assays is essential for a comprehensive profile. This tiered workflow ensures that resources are used efficiently, with broad, high-throughput screens preceding more focused, in-depth analyses.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of your data hinges on the quality of your experimental execution. The following protocols are designed to be self-validating by including necessary controls and providing clear endpoints.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
While traditionally used for antibodies, the competitive ELISA format can be adapted to screen small molecules against a purified protein target.[6] This is particularly useful for assessing binding against known off-targets identified in initial screens.
Objective: To determine the IC50 value of test derivatives against a specific off-target protein.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microtiter plate with a conjugate of the known ligand for the off-target protein and a carrier protein (e.g., BSA). Incubate overnight at 4°C. The rationale here is to immobilize a competitor for your test compound.
-
Washing: Wash plates 3x with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature. This step is critical to prevent false positives from the test compound or antibody sticking to the plate.
-
Competition Reaction:
-
Prepare serial dilutions of your this compound derivatives (e.g., from 100 µM to 0.01 nM).
-
In a separate plate, mix the derivative dilutions with a constant, pre-determined concentration of the purified off-target protein. This concentration should ideally be near the Kd of its interaction with the immobilized ligand.
-
Incubate this mixture for 1 hour to allow binding to reach equilibrium.
-
-
Transfer & Incubation: Transfer the compound-protein mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours. During this step, any unbound protein will bind to the coated ligand on the plate.
-
Detection:
-
Wash the plates 3x to remove unbound protein and all test compounds.
-
Add a primary antibody specific to the off-target protein, followed by an enzyme-conjugated secondary antibody (e.g., HRP-conjugate). Incubate for 1 hour for each antibody step, with washes in between.
-
Add an appropriate substrate (e.g., TMB for HRP). The color development is inversely proportional to the amount of derivative bound to the protein.
-
-
Data Analysis: Stop the reaction (e.g., with H2SO4) and read the absorbance. Plot the absorbance against the log of the derivative concentration and fit a sigmoidal dose-response curve to determine the IC50.
Protocol 2: Cell Viability MTS Assay
Biochemical assays show binding, but cell-based assays reveal the functional consequences. A cytotoxicity screen across a panel of diverse cell lines can uncover unexpected off-target effects that lead to cell death.[5][7]
Objective: To determine the CC50 (50% cytotoxic concentration) of test derivatives across various cell lines.
Methodology:
-
Cell Plating: Seed cells from different lineages (e.g., HepG2 for liver, HEK293 for kidney, A549 for lung) in 96-well plates at a predetermined optimal density. Allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the existing medium in the cell plates with the medium containing the derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add a solution containing MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by metabolically active (i.e., living) cells into a colored formazan product.
-
Incubation & Measurement: Incubate for 1-4 hours until color development is sufficient. Measure the absorbance at 490 nm.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of cell viability against the log of the derivative concentration to calculate the CC50 value.
Pillar 3: Comparative Data Analysis & Visualization
Raw data must be synthesized into a clear, comparative format to be actionable. Tables are ideal for presenting quantitative results, while diagrams can illustrate the relationships between structure and cross-reactivity.
Quantitative Data Summary
The results from the assays should be compiled to allow for direct comparison. A key metric is the Selectivity Index , calculated as Off-Target IC50 / On-Target IC50. A higher index indicates greater selectivity for the intended target.
Table 1: Comparative Cross-Reactivity and Cytotoxicity Profile (Hypothetical Data)
| Compound ID | On-Target IC50 (nM) | Off-Target 'X' IC50 (nM) | Selectivity Index (Off-Target X / On-Target) | HepG2 CC50 (µM) | A549 CC50 (µM) |
| M4AT-001 | 500 | >10,000 | >20 | >50 | >50 |
| M4AT-002 | 50 | 5,000 | 100 | 45.2 | >50 |
| M4AT-003 | 25 | 150 | 6 | 8.1 | 12.5 |
| M4AT-004 | 450 | >10,000 | >22 | >50 | >50 |
| M4AT-005 | 40 | 4,500 | 112.5 | 35.7 | 48.9 |
Interpretation: In this hypothetical dataset, M4AT-003 shows high on-target potency but poor selectivity and significant cytotoxicity, making it a poor candidate. In contrast, M4AT-005 retains high potency while demonstrating a strong selectivity index and lower cytotoxicity, marking it as a more promising lead for further development.
Visualizing Structure-Reactivity Relationships
Graphviz can be used to create a conceptual diagram illustrating how structural modifications influence the cross-reactivity profile.
Conclusion
The systematic evaluation of cross-reactivity is indispensable in the development of drugs derived from this compound and other privileged scaffolds. By employing a tiered, multi-assay strategy grounded in a strong scientific rationale, researchers can build a comprehensive understanding of a compound's specificity profile. This data-driven approach, which directly links structural modifications to functional outcomes, is crucial for selecting and optimizing lead candidates with the highest probability of success in preclinical and clinical development. Adherence to rigorous, self-validating protocols, as outlined in this guide, ensures the integrity and trustworthiness of the data, paving the way for the development of safer and more effective medicines.
References
-
U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link].
-
Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Available from: [Link].
-
Kijanka, G., Ip, J., Baars, S., Chen, H., & He, M. Referencing cross-reactivity of detection antibodies for protein array experiments. ScienceOpen Research. 2016. Available from: [Link].
-
Singh, S., Kumar, R., Kumar, V., et al. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. BioMed Research International. 2022. Available from: [Link].
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. 2023. Available from: [Link].
-
de Oliveira, R. S., da Silva, G. N., da Silva, A. D., & de Oliveira, V. M. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. 2021. Available from: [Link].
-
Kamal, A., Tamboli, J. R., & Nayak, V. L. Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. 2021. Available from: [Link].
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Ghamdi, M. A., et al. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology. 2021. Available from: [Link].
-
U.S. Food and Drug Administration. Guidance for Industry - FDA. Available from: [Link].
-
Li, Y., Lin, J., Wang, Y., et al. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019. Available from: [Link].
-
Sviridova, T. G., Zherdev, A. V., & Dzantiev, B. B. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. 2021. Available from: [Link].
-
U.S. Food and Drug Administration. Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. Available from: [Link].
-
Chemixl Intermediates Pvt. Ltd. 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl. Available from: [Link].
-
FDA Learning Cache. FDA ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. 2025. Available from: [Link].
-
Khan, D. A., & Solensky, R. Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice. 2010. Available from: [Link].
-
da Silva, A. C. S., de Oliveira, B. G., de Almeida, L. R. S., et al. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. 2023. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].
-
de Oliveira, R. B., Meira, C. S., Guimarães, E. T., et al. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB-83, and SB-200 in Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry. 2023. Available from: [Link].
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available from: [Link].
-
SGRL. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Available from: [Link].
Sources
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Computational Guide to the Stability of Aminothiophene Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the intrinsic stability of molecular scaffolds is paramount for designing robust synthetic routes and predicting the behavior of novel chemical entities. Aminothiophenes, a cornerstone in the synthesis of numerous pharmaceuticals, exist as constitutional isomers, primarily 2-aminothiophene and 3-aminothiophene.[1][2] Their utility is deeply connected to their stability, which is not only a matter of the amino group's position but also of a delicate tautomeric balance. This guide provides an in-depth computational comparison of the stability of these isomers and their tautomers, grounded in established theoretical principles and experimental observations.
The Central Question: Positional Isomerism and Tautomeric Effects on Stability
The core of this investigation revolves around two fundamental questions:
-
How does the position of the amino group on the thiophene ring (position 2 vs. 3) influence the thermodynamic stability of the molecule?
-
What is the role of amine-imine tautomerism in the overall stability of each isomer, and which tautomeric form predominates?
To address these, we delve into the realm of computational chemistry, specifically Density Functional Theory (DFT), a powerful tool for predicting molecular energies and structures with high accuracy.[3]
The Aminothiophene Isomers and Their Tautomers
The two primary isomers of aminothiophene are 2-aminothiophene and 3-aminothiophene. Each of these can exist in equilibrium with its corresponding imine tautomer. This amine-imine tautomerism is a form of prototropy involving the migration of a proton from the nitrogen atom to a carbon atom within the thiophene ring, accompanied by a shift in double bonds.[4]
Below is a visualization of the isomers and their tautomeric forms:
Caption: The constitutional isomers 2-aminothiophene and 3-aminothiophene and their respective imine tautomers.
Computational Methodology: A Framework for Predicting Stability
The relative stability of these isomers and their tautomers can be reliably predicted by calculating their Gibbs free energy (G) in the gas phase and in solution. The isomer with the lowest Gibbs free energy is considered the most thermodynamically stable. A typical and robust computational workflow for this determination is as follows:
Caption: A standard computational workflow for determining the relative stability of molecular isomers.
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Optimization: The initial 3D structures of 2-aminothiophene, 3-aminothiophene, and their imine tautomers are built. A geometry optimization is then performed to find the lowest energy conformation for each. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[5]
-
Frequency Calculation: After optimization, a vibrational frequency calculation is performed at the same level of theory. This is a critical step to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory or a larger basis set.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) is then calculated using the electronic energy from the single-point calculation and the thermal corrections from the frequency calculation.
-
Relative Stability Analysis: The relative Gibbs free energies (ΔG) of the isomers and tautomers are compared. The structure with the lowest G is the most stable.
Results and Discussion: A Comparative Analysis of Stability
Positional Isomer Stability: 2-Aminothiophene vs. 3-Aminothiophene
Computational and experimental studies on substituted thiophenes consistently show that substitution at the α-position (C2) is thermodynamically more stable than at the β-position (C3). For instance, a study on acetylthiophenes demonstrated that 2-acetylthiophene is thermodynamically more stable than its 3-isomer.[6] This trend is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-rich and generally more reactive towards electrophiles, leading to more stable substituted products.
Hypothesis: Based on these established trends, it is predicted that 2-aminothiophene is thermodynamically more stable than 3-aminothiophene . This is also supported by experimental observations, where 3-aminothiophene is known to be significantly less stable and prone to polymerization.
Tautomeric Equilibrium: The Predominance of the Amine Form
The amine-imine tautomerism is a crucial factor in the overall stability. For most simple heterocyclic amines, the amine tautomer is significantly more stable than the imine form. Computational studies on related systems, such as 2-aminothiazole, have shown that the amino tautomer is the predominant form in solution.
The lower stability of the imine tautomers is due to the disruption of the aromaticity of the thiophene ring. The amine form maintains the aromatic sextet, a significant stabilizing factor. In contrast, the imine tautomer has a non-aromatic, diene-like structure within the ring, which is energetically less favorable.
Table 1: Predicted Relative Stabilities of Aminothiophene Isomers and Tautomers
| Compound | Isomer/Tautomer | Predicted Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Stability Ranking |
| 2-Aminothiophene | Amine | 0.00 (Reference) | 1 (Most Stable) |
| Imine | High | 4 (Least Stable) | |
| 3-Aminothiophene | Amine | Moderately Higher than 2-Amino | 2 |
| Imine | High | 3 |
Note: The energy values are qualitative predictions based on established principles and data from analogous systems. A dedicated computational study would be required to obtain precise quantitative values.
Causality Behind the Stability Trends
The predicted stability hierarchy can be explained by two primary factors:
-
Aromaticity: The amine tautomers of both 2- and 3-aminothiophene retain the aromatic character of the thiophene ring, which is a major stabilizing influence. The imine tautomers, on the other hand, are non-aromatic and therefore significantly less stable.
-
Electronic Effects of the Thiophene Ring: The α-position (C2) of the thiophene ring is more electron-rich and can better stabilize an electron-donating substituent like the amino group compared to the β-position (C3). This leads to the greater thermodynamic stability of 2-aminothiophene over 3-aminothiophene.
Conclusion and Practical Implications
This computational guide, based on established theoretical principles and data from related systems, predicts the following stability order for aminothiophene isomers and their tautomers:
2-Aminothiophene (amine) > 3-Aminothiophene (amine) > 3-Aminothiophene (imine) > 2-Aminothiophene (imine)
For researchers in drug development and synthetic chemistry, this has several key implications:
-
Synthetic Strategy: When designing syntheses, reaction conditions that favor the formation of the more stable 2-aminothiophene isomer will likely lead to higher yields and fewer side products. The inherent instability of 3-aminothiophene must be considered, often requiring milder reaction conditions or in situ use.
-
Product Stability and Storage: 2-Aminothiophene and its derivatives are expected to be more stable for storage and handling compared to their 3-amino counterparts. The tendency of 3-aminothiophene to polymerize is a practical manifestation of its lower stability.
-
Biological Activity: The predominance of the amine tautomer suggests that this is the form that will likely interact with biological targets. Computational docking and pharmacophore modeling should prioritize the use of the more stable amine structures.
By understanding the intrinsic stability of these fundamental building blocks through computational analysis, researchers can make more informed decisions in the design and development of novel thiophene-based molecules.
References
- Aghaie, H., et al. (2007). Thermodynamic Study and Total Energy Calculation for three systems of Enol↔Keto Tautomerism. J.Phys. & Theo.Chem.I.A.U. Iran, 4(1), 39-51.
-
Dagoneau, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry, 24, 867-883. Available at: [Link]
-
de Souza, G. E. P., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(15), 4993. Available at: [Link]
-
Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. University of Groningen Research Portal. Available at: [Link]
-
Cruz-Cabeza, A. J., & Groom, C. R. (2011). Identification, classification and relative stability of tautomers in the cambridge structural database. CrystEngComm, 13, 93-98. Available at: [Link]
-
Huynh, T., & Gedik, M. (2015). Computational Study of the Relative Stability of Tautomers of Modified RNA Nucleobases in Aqueous Media. MacEwan University Student eJournal, 2(1). Available at: [Link]
-
Ibrahim, M. K. A., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. Available at: [Link]
-
Kaur, H., et al. (2024). The relative energies (kJ/mol) of four tautomers of compounds 1-11... ResearchGate. Available at: [Link]
-
Maier, J. P., et al. (2019). Characterization of the Simplest Thiolimine: The Higher Energy Tautomer of Thioformamide. Angewandte Chemie International Edition, 58(40), 14193-14196. Available at: [Link]
-
Notario, R., et al. (2007). Thermochemistry of 2- and 3-acetylthiophenes: calorimetric and computational study. The Journal of Physical Chemistry A, 111(43), 11084-11092. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tautomerism. Available at: [Link]
-
Redij, T., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. Available at: [Link]
-
Sadybekov, A., et al. (2022). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. arXiv. Available at: [Link]
-
Shaban, M. A., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry, 2023, 1-9. Available at: [Link]
- Singh, S., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 633-638.
-
Wang, Y., et al. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Journal of Molecular Structure, 1051, 230-235. Available at: [Link]
-
Wąs-Gubała, J., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. Available at: [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemistry of 2- and 3-acetylthiophenes: calorimetric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of Methyl 4-aminothiophene-2-carboxylate in Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks, Methyl 4-aminothiophene-2-carboxylate has emerged as a particularly advantageous scaffold, offering a unique confluence of desirable physicochemical properties, versatile reactivity, and a proven track record in the synthesis of clinically relevant molecules. This guide provides an in-depth, data-driven comparison of this compound with other common building blocks, elucidating its superior attributes for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
The Thiophene Moiety: A Privileged Bioisostere
The thiophene ring is a well-established bioisostere of the benzene ring, a substitution that can lead to significant improvements in a molecule's pharmacological profile.[1] This bioisosteric replacement often enhances metabolic stability, modulates lipophilicity, and can introduce new points of interaction with biological targets. The sulfur atom in the thiophene ring, with its available d-orbitals, imparts distinct electronic properties compared to a carbon-carbon double bond in benzene, influencing the molecule's overall conformation and binding affinity.[2] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, providing an additional anchor point for drug-receptor interactions.[3]
This compound: A Scaffold Poised for Versatility
This compound, a polysubstituted aminothiophene, offers several key advantages over other building blocks, such as its regioisomers or analogous structures from other heterocyclic families. The strategic placement of the amino and carboxylate groups on the thiophene core allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.
The primary amino group serves as a versatile handle for the introduction of various substituents through acylation, alkylation, or condensation reactions. This is particularly crucial in the synthesis of thieno[3,2-d]pyrimidines, a core scaffold in many kinase inhibitors, where the amino group is essential for the construction of the fused pyrimidine ring.[4][5][6][7][8] The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, or can participate in other coupling reactions. The methyl group at the 4-position can also influence the molecule's conformation and interaction with its biological target.
Comparative Analysis: The Kinase Inhibitor Arena
The development of small molecule kinase inhibitors is a cornerstone of modern oncology and immunology research.[9] The thieno[3,2-d]pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, including analogues of drugs like Lapatinib.[10][11][12][13] The synthesis of this privileged scaffold often begins with an appropriately substituted aminothiophene. Here, we present a comparative overview of using this compound versus other potential starting materials.
Table 1: Comparative Synthesis of a Thieno[3,2-d]pyrimidine Kinase Inhibitor Scaffold
| Feature | This compound | Methyl 3-aminothiophene-2-carboxylate (Isomer) | Methyl 4-aminobenzoate (Benzene analog) |
| Scaffold Formed | Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine | Quinazolinone |
| Typical Yields for Pyrimidine Ring Formation | Generally high (often >80%) | Variable, can be lower due to steric hindrance | Generally good, but can require harsher conditions |
| Key Reaction | Condensation with formamide or similar reagents | Condensation with formamide or similar reagents | Condensation with formamide or similar reagents |
| Advantages | Direct route to the highly active thieno[3,2-d]pyrimidine core. Favorable electronics for cyclization. | Leads to a different, also biologically active, isomer. | Well-established chemistry. |
| Disadvantages | Specific starting material required. | May not lead to the desired regioisomer for certain targets. | Lacks the favorable bioisosteric properties of the thiophene ring. The resulting quinazolinone may have a different biological profile. |
The synthesis of thieno[3,2-d]pyrimidines from this compound is often a straightforward and high-yielding process.[4][5] This is in contrast to the synthesis of quinazolinones from methyl 4-aminobenzoate, which can sometimes require more forcing conditions. The choice between the thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine isomers is target-dependent, but the former is frequently found in potent kinase inhibitors.
Experimental Protocols
Protocol 1: Gewald Synthesis of this compound
The Gewald reaction is a powerful one-pot synthesis for polysubstituted 2-aminothiophenes.[3][14][15]
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount)
-
Methanol (solvent)
-
-
Procedure:
-
To a stirred solution of ethyl acetoacetate and malononitrile in methanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure this compound.
-
dot graph TD { A[Ethyl Acetoacetate + Malononitrile] -->|Morpholine| B(Knoevenagel Condensation); B --> C{Intermediate Adduct}; C -->|Sulfur, Heat| D(Thiolation and Cyclization); D --> E[this compound]; } caption: Gewald Synthesis of this compound.
Protocol 2: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold
-
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as solvent and reagent)
-
-
Procedure:
-
Combine this compound and formamide in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
dot graph TD { A[this compound] -->|Formamide, Heat| B(Cyclization); B --> C[Thieno[3,2-d]pyrimidin-4(3H)-one]; } caption: Synthesis of the Thieno[3,2-d]pyrimidine Scaffold.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling
The C-H bonds of the thiophene ring can be functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl substituents.[16][17][18][19][20]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.05 eq)
-
SPhos (0.1 eq)
-
K₃PO₄ (2.0 eq)
-
Toluene/Water (solvent mixture)
-
-
Procedure:
-
To a degassed mixture of this compound, arylboronic acid, and K₃PO₄ in toluene/water, add Pd(OAc)₂ and SPhos.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
-
dot graph TD { A[this compound] -->|Arylboronic acid, Pd catalyst| B(Suzuki Cross-Coupling); B --> C[Arylated Thiophene Derivative]; } caption: Palladium-Catalyzed Suzuki Cross-Coupling Reaction.
Advantages in Physicochemical Properties and Pharmacokinetics
The substitution of a benzene ring with a thiophene ring can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Thiophene-containing compounds often exhibit improved metabolic stability compared to their phenyl counterparts.[1] The sulfur atom can block sites of metabolism that would otherwise be susceptible to oxidation on a benzene ring. However, it is important to note that the metabolism of the thiophene ring itself can sometimes lead to reactive metabolites.[21]
Furthermore, the thiophene moiety can influence a compound's solubility and lipophilicity. The ability of the sulfur atom to participate in hydrogen bonding can increase the polarity of a molecule, potentially leading to improved aqueous solubility. This is a critical parameter for oral bioavailability.
Table 2: General Physicochemical and Pharmacokinetic Trends
| Property | Benzene Analog | Thiophene Analog (e.g., from this compound) | Implication for Drug Development |
| Metabolic Stability | Prone to oxidation by Cytochrome P450 enzymes. | Often more resistant to metabolic degradation. | Increased half-life and reduced potential for toxic metabolites. |
| Solubility | Generally lower in aqueous media. | Can be higher due to the polarity of the C-S bond and H-bonding capacity. | Improved oral bioavailability and formulation options. |
| Lipophilicity (LogP) | Typically higher. | Can be lower or similar, depending on the overall structure. | Favorable for balancing membrane permeability and aqueous solubility. |
| Target Engagement | Primarily through hydrophobic and π-π stacking interactions. | Can engage in additional hydrogen bonding and dipole-dipole interactions via the sulfur atom. | Potentially higher binding affinity and selectivity. |
Conclusion
This compound stands out as a superior building block in drug discovery due to its strategic substitution pattern, which facilitates the efficient synthesis of complex and biologically active molecules. Its thiophene core offers significant advantages as a bioisostere for the benzene ring, often leading to improved metabolic stability, enhanced solubility, and novel target interactions. The demonstrated utility of this scaffold in the synthesis of thieno[3,2-d]pyrimidine-based kinase inhibitors highlights its importance in modern medicinal chemistry. For researchers and drug development professionals, the adoption of this compound as a core building block can accelerate the discovery and development of innovative therapeutics with improved pharmacological profiles.
References
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online.
- Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candid
- Gewald reaction. Wikipedia.
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Synthetic approach to synthesised analogues of lapatinib. Reagents and...
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
- Multi-kinase inhibitors. PubMed.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
- New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. PubMed.
- Lapatinib Synthetic Routes. MedKoo Biosciences.
- Methyl 3-amino-4-methylthiophene-2-carboxyl
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- 5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1)
- Palladium-catalyzed cross-coupling reactions of aryl mesyl
- (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid. Benchchem.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Furan vs.
- Thiophene-Based Compounds. Encyclopedia MDPI.
- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed.
- Palladium-catalyzed cross-coupling reactions in total synthesis. PubMed.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Palladium-catalyzed cross-coupling reactions of aryl mesylates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides [authors.library.caltech.edu]
- 20. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Substituted 2-Aminothiophenes: From Anticancer to Antimicrobial Agents
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a vast array of biologically active compounds.[1][2] Its synthetic accessibility, primarily through the robust Gewald reaction, combined with its inherent physicochemical properties, has made it a focal point for drug discovery efforts targeting a wide spectrum of diseases.[3] This guide provides a comparative literature review of the key biological activities of substituted 2-aminothiophene derivatives, offering experimental data to support structure-activity relationship (SAR) discussions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable heterocyclic core in their own research endeavors.
This guide will delve into the anticancer, antimicrobial, and protein kinase inhibitory activities of substituted 2-aminothiophenes. We will explore how specific substitution patterns on the thiophene ring modulate biological efficacy and selectivity. Furthermore, detailed experimental protocols for cornerstone assays are provided to ensure the reproducibility and validation of findings.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted 2-aminothiophenes have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of human cancer cell lines.[4] The mechanism of action is often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in tumor progression, such as protein kinases.
A study by Aguiar et al. (2016) investigated the antiproliferative effects of a series of 2-aminothiophene derivatives against human cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cells.[4] Their findings highlight the potent cytotoxic and cytostatic effects of these compounds, with some derivatives showing efficacy comparable or superior to the standard chemotherapeutic drug, doxorubicin.[4]
Comparative Anticancer Activity of Substituted 2-Aminothiophenes
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of substituted 2-aminothiophene derivatives against various cancer cell lines, illustrating the impact of different substitution patterns on their anticancer activity.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| SB-44 | - | - | - | Prostate (PC-3) | 20.36 | [5] |
| Cervical (HeLa) | 34.04 | [5] | ||||
| SB-83 | - | - | - | Prostate (PC-3) | 15.38 | [5] |
| Cervical (HeLa) | 20.94 | [5] | ||||
| SB-200 | - | - | - | Prostate (PC-3) | 18.52 | [5] |
| Cervical (HeLa) | 22.11 | [5] | ||||
| Compound 5 | - | - | - | Liver (HepG-2) | 5.3 | [6] |
| Breast (MCF-7) | 7.301 | [6] | ||||
| Compound 8 | - | - | - | Liver (HepG-2) | 3.3 | [6] |
| Breast (MCF-7) | 4.132 | [6] | ||||
| Compound 21 | - | - | - | Liver (HepG-2) | IC50 < 10 | [7] |
| Colon (HCT-116) | IC50 < 10 | [7] |
Note: The structures for SB-44, SB-83, SB-200, and compounds 5, 8, and 21 are complex and varied within the referenced literature; therefore, specific R group substitutions are not listed in this generalized table.
Expert Insights on Structure-Activity Relationship (SAR):
The data consistently demonstrates that the nature and position of substituents on the 2-aminothiophene ring profoundly influence anticancer activity. For instance, the presence of bulky aromatic or heteroaromatic rings at the C4 and C5 positions often enhances cytotoxicity. Furthermore, modifications at the 2-amino group, such as acylation or the formation of Schiff bases, can significantly modulate the biological response. The specific substitutions in compounds SB-44, SB-83, and SB-200, while not detailed here, were shown to induce apoptosis and affect cell cycle progression, with in silico analyses indicating good potential for oral druggability.[5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[8][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL, which should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only).
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test 2-aminothiophene derivatives in a complete culture medium from a stock solution (e.g., in DMSO).
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve the compounds) and an untreated control group (cells in fresh medium only).[8]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) into each well.
-
Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the formazan crystals. Alternatively, the plate can be shaken on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.
-
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
Substituted 2-aminothiophenes also exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11] The thiophene ring is considered a bioisostere of the phenyl group, a common moiety in many antimicrobial drugs, which contributes to its pharmacological potential.[11]
Comparative Antimicrobial Activity of Substituted 2-Aminothiophenes
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-aminothiophene derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 | R2 | R3 | Microorganism | MIC (µg/mL) | Reference |
| Compound 2c | - | - | - | Bacillus subtilis | < 100 | [12] |
| Escherichia coli | < 100 | [12] | ||||
| Pseudomonas vulgaris | < 100 | [12] | ||||
| Staphylococcus aureus | < 100 | [12] | ||||
| Compound 2 | - | - | - | Candida albicans | 2.00 - 128 | [13] |
| Microsporum gypseum | 2.00 - 128 | [13] | ||||
| Compound 4d | Cyclohexyl | - | CN | Candida spp. | 100 - 800 | [14] |
| Cryptococcus spp. | 100 - 800 | [14] | ||||
| Benzo[b]thiophene 19 | -CH₂OH | Cl | - | Bacillus cereus | 128 | [15] |
| Candida albicans | 128 | [15] |
Note: The structures for compounds 2c and 2 are complex and varied within the referenced literature; therefore, specific R group substitutions are not listed in this generalized table.
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial potency of 2-aminothiophenes is highly dependent on the substituents. For instance, a preliminary SAR study suggested that the presence of a cycloalkyl ring fused to the thiophene moiety is crucial for antifungal activity, with cyclohexyl derivatives showing the most promise.[14] The nature of the substituent on the 2-amino group and at other positions on the thiophene ring also plays a significant role in determining the spectrum and potency of antimicrobial action.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the 2-aminothiophene derivative and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to twice the highest concentration to be tested.[17]
-
-
Preparation of Microtiter Plate:
-
Using a multichannel pipette, dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17]
-
Add 100 µL of the 2x concentrated antimicrobial solution to the wells in the first column.[17]
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[17]
-
Column 11 will serve as a positive control (inoculum without the compound), and column 12 as a negative control (broth only).
-
-
Preparation of Inoculum:
-
From an 18-24 hour culture of the test microorganism on a suitable agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Within 15 minutes of standardization, inoculate each well (from column 1 to 11) with 100 µL of the diluted inoculum suspension.[16] This will result in a final volume of 200 µL per well and the desired final concentrations of the antimicrobial agent and inoculum.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).[18]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16] A reading mirror can aid in the observation.
-
III. Protein Kinase Inhibition: A Targeted Approach to Disease
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[19] Substituted 2-aminothiophenes have emerged as a promising scaffold for the design of potent and selective protein kinase inhibitors.[2]
A notable target for anti-angiogenic therapy in cancer is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in the formation of new blood vessels that supply tumors with nutrients.[20][21][22] Blocking the VEGFR-2 signaling pathway is a key strategy to inhibit tumor growth and metastasis.[20][21]
VEGFR-2 Signaling Pathway and Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a cascade of downstream signaling events, including the activation of the PI3K/AKT and MAPK pathways.[23] These pathways promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[23] Small molecule inhibitors, such as certain 2-aminothiophene derivatives, can competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its activation and subsequent downstream signaling.[22]
Diagram of the VEGFR-2 Signaling Pathway and its Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiophene derivative.
Expert Insights on Structure-Activity Relationship (SAR) for Kinase Inhibitors:
The design of potent and selective 2-aminothiophene-based kinase inhibitors often involves a deep understanding of the target kinase's ATP-binding pocket. Key pharmacophoric features typically include:
-
A heterocyclic core (the 2-aminothiophene): This serves as the central scaffold.
-
A hinge-binding motif: The 2-amino group or a related functionality often forms critical hydrogen bonds with the "hinge" region of the kinase domain.
-
Substituents targeting specific pockets: Different substituents at the C3, C4, and C5 positions can be tailored to occupy hydrophobic pockets or form additional interactions within the active site, thereby enhancing potency and selectivity.
For instance, structure-activity relationship studies on various kinase inhibitors have shown that specific substitutions can dramatically alter the selectivity profile, allowing for the targeting of one kinase over another.[24][25][26] This is a critical aspect of modern drug design, aiming to minimize off-target effects and associated toxicities.
IV. Conclusion and Future Directions
Substituted 2-aminothiophenes represent a highly versatile and valuable scaffold in the pursuit of novel therapeutic agents. Their demonstrated efficacy across a range of biological activities, including anticancer, antimicrobial, and kinase inhibition, underscores their continued importance in medicinal chemistry. The comparative data and experimental protocols presented in this guide serve as a foundational resource for researchers in the field.
Future research will undoubtedly focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and advanced biological screening techniques, will be crucial for the rational design of the next generation of 2-aminothiophene-based drugs. The continued exploration of this remarkable heterocyclic system holds significant promise for addressing unmet medical needs.
V. References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]
-
Aguiar, A. C. V. O., de Moura, R. O., Mendonça, J. F. B., Rocha, H. A. de O., Câmara, R. B. G., & Schiavon, M. dos S. C. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 1834–1841.
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances.
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 12, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances.
-
Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. (2019). Molecules, 24(6), 1137.
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 12, 2026, from [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 12, 2026, from [Link]
-
Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). Journal of Cancer Metastasis and Treatment.
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. Retrieved January 12, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances.
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
-
Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. (2023). Anticancer Agents in Medicinal Chemistry, 23(12), 1447–1456.
-
Soubgwi Fogue, P., Lunga, P. K., Fondjo, E. S., Tamokou, J. D. D., Thaddée, B., Tsemeugne, J., Tchapi, A. T., & Kuiate, J.-R. (2012). Substituted 2-aminothiophenes: antifungal activities and effect on Microsporum gypseum protein profile. Mycoses, 55(4), 310–317.
-
IC 50 values of derivatives against cancer cells and relative... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
-
Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825.
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 12, 2026, from [Link]
-
Antimicrobial Activity of 2-Aminothiophene Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research.
-
Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (n.d.). Ashdin Publishing.
-
IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.
-
Aguiar, A. C. V. O., de Moura, R. O., Mendonça, J. F. B., de Oliveira Rocha, H. A., Câmara, R. B. G., & dos Santos Carvalho Schiavon, M. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 84, 1834–1841.
-
Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
MIC value against Gram-positive bacteria and fungi. The concentration... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Das, J., Furch, J. A., Liu, C., Moquin, R. V., Lin, J., Spergel, S. H., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C.-Y., Doweyko, A. M., Kamath, A., Zhang, H., Marathe, P., Kanner, S. B., Lin, T.-A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706–3712.
-
Bozorov, K., Nie, L. F., Zhao, J., & Aisa, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465–493.
-
Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. (2025). Latin American Journal of Pharmacy.
-
Das, J., Liu, C., Moquin, R. V., Lin, J., Furch, J. A., Spergel, S. H., Doweyko, A. M., McIntyre, K. W., Shuster, D. J., O'Day, K. D., Penhallow, B., Hung, C.-Y., Kanner, S. B., Lin, T.-A., Dodd, J. H., Barrish, J. C., & Wityak, J. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415.
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2025). Bio-protocol.
-
Minimal inhibitory concentration (MIC) values against antifungal agents... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025). European Journal of Medicinal Chemistry.
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Medicinal Chemistry.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpscr.info [ijpscr.info]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijpbs.com [ijpbs.com]
- 13. Substituted 2-aminothiophenes: antifungal activities and effect on Microsporum gypseum protein profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
comparative DFT studies on the electronic properties of aminothiophenes
A Senior Application Scientist's Guide to Comparative DFT Studies on the Electronic Properties of Aminothiophenes
Introduction: The Versatile Aminothiophene Scaffold
Aminothiophenes are a cornerstone in medicinal chemistry and materials science.[1] These five-membered heterocyclic compounds are not merely synthetic building blocks; they are pharmacophores integral to a wide array of therapeutic agents, including antitumor, anti-hypertensive, and antiviral drugs.[2] Their utility also extends to organic electronics, where thiophene-based polymers are prized for their semiconductor properties.[3] The biological activity and material performance of these molecules are intrinsically linked to their electronic structure—specifically, the energies of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to predict and analyze these electronic properties, offering insights that can guide rational drug design and material engineering.[4][5] This guide provides a comprehensive framework for conducting and interpreting comparative DFT studies on aminothiophenes, grounded in both theoretical rigor and practical application.
Part 1: Theoretical Foundations & Methodological Choices
A robust DFT study is not about applying a default method but about making informed decisions. The accuracy of your results is critically dependent on the choice of the functional, basis set, and environmental models.
The Crucial Choice: Selecting the Right DFT Functional
The exchange-correlation functional is the heart of any DFT calculation, approximating the complex many-body electron interactions.[6] For organic molecules like aminothiophenes, a hierarchy of functionals is available, each offering a different balance of computational cost and accuracy.
-
Generalized Gradient Approximation (GGA): Functionals like PBE and BLYP are computationally efficient but may be less accurate for electronic properties.
-
Hybrid GGAs: These are often the workhorse for organic molecules. They mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is arguably the most widely used functional due to its proven track record and excellent balance of accuracy and efficiency for a vast range of organic systems.[7][8][9]
-
Meta-GGAs and Hybrid Meta-GGAs: Functionals like M06-2X include the kinetic energy density, often providing improved accuracy for non-covalent interactions and thermochemistry. The M06 suite of functionals and others like ωB97X-D are frequently employed in complex chemical systems.[10][11]
The Basis Set: Describing the Electron Cloud
The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility your calculation has to describe the spatial distribution of electrons.
-
Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and cost. The "(d,p)" notation indicates the addition of polarization functions, which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are crucial for describing anions or excited states where electrons are more loosely bound.
-
Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These "correlation-consistent" basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but offer a pathway to higher accuracy.
Expert Insight: For aminothiophenes, a basis set like 6-311G(d,p) is a robust starting point for geometry optimizations and property calculations.[12] If higher accuracy is needed, particularly for properties like electron affinity, upgrading to a larger basis set or one with diffuse functions (e.g., 6-311+G(d,p)) for a final single-point energy calculation is recommended.
Accounting for the Environment: Solvation Models
Many experimental measurements are performed in solution. To bridge the gap between gas-phase calculations and experimental reality, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are indispensable.[8][10] These models approximate the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute's electronic structure.
Part 2: A Self-Validating Computational Workflow
This section details a step-by-step protocol for a comparative DFT analysis. Following this workflow ensures that the calculated properties correspond to a true energetic minimum on the potential energy surface.
Experimental Protocol: DFT Calculation of Electronic Properties
-
Structure Preparation: Build the 3D structure of the aminothiophene molecule using a molecular editor. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using your chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). If calculations are meant to mimic solution-phase experiments, include an implicit solvation model (e.g., SMD with a dielectric constant for your solvent).
-
Causality: An accurate molecular geometry is a prerequisite for calculating meaningful electronic properties.[3] Properties calculated from unoptimized structures are physically meaningless.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true local minimum.
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
-
Electronic Property Calculation:
-
Objective: To obtain the core electronic properties from the validated ground-state structure.
-
Method: Using the optimized geometry, the energies of the HOMO and LUMO are obtained directly from the output of the DFT calculation.
-
Derived Properties: Calculate key electronic descriptors:
-
HOMO-LUMO Gap (E_gap): E_gap = E_LUMO - E_HOMO. This is a primary indicator of chemical reactivity and kinetic stability.[2]
-
Ionization Potential (IP): Per Koopmans' theorem, IP ≈ -E_HOMO. This represents the energy required to remove an electron.[13]
-
Electron Affinity (EA): Per Koopmans' theorem, EA ≈ -E_LUMO. This represents the energy released when an electron is added.[13]
-
Global Reactivity Descriptors: These provide further insight into the molecule's reactivity.[8]
-
Chemical Hardness (η): η = (IP - EA) / 2
-
Electronic Chemical Potential (μ): μ = -(IP + EA) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η)
-
-
-
Workflow Visualization
Caption: A standard workflow for DFT calculations, from initial structure to final analysis.
Part 3: Comparative Analysis in Practice
To illustrate the methodology, let's consider a comparative study of two isomers: 2-aminothiophene and 3-aminothiophene. We will compare the results obtained with three common hybrid functionals (B3LYP, PBE0, M06-2X) using the 6-311G(d,p) basis set in the gas phase.
Data Presentation: Calculated Electronic Properties
| Molecule | Functional | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | IP (eV) | EA (eV) |
| 2-Aminothiophene | B3LYP | -5.31 | -0.25 | 5.06 | 5.31 | 0.25 |
| PBE0 | -5.65 | -0.01 | 5.64 | 5.65 | 0.01 | |
| M06-2X | -6.02 | 0.15 | 6.17 | 6.02 | -0.15 | |
| 3-Aminothiophene | B3LYP | -5.45 | -0.32 | 5.13 | 5.45 | 0.32 |
| PBE0 | -5.78 | -0.09 | 5.69 | 5.78 | 0.09 | |
| M06-2X | -6.15 | 0.05 | 6.20 | 6.15 | -0.05 |
Note: These are representative values for illustrative purposes.
Interpreting the Data
-
Functional Dependence: As seen in the table and the diagram below, the choice of functional has a significant impact on the absolute and relative orbital energies. Functionals with a higher percentage of exact HF exchange (like M06-2X) tend to predict deeper HOMO levels and larger HOMO-LUMO gaps. This is a known systematic behavior.
-
Isomeric Effects: The position of the amino group subtly influences the electronic properties. In this example, 3-aminothiophene consistently shows a slightly deeper HOMO level than 2-aminothiophene across all functionals, suggesting it is marginally more stable towards oxidation.
-
Trustworthiness: While the absolute values differ, the trends between the two isomers are consistent across the three functionals. This consistency provides confidence that the observed isomeric effect is a genuine electronic feature of the molecules and not an artifact of the computational method. Studies on substituted aminothiophenes have shown that both the HOMO and LUMO are primarily delocalized over the thiophene ring, with the amino group contributing significantly to the HOMO.[2]
Logical Relationship Visualization
Caption: The relationship between functional choice and predicted electronic properties.
Part 4: Bridging Theory with Experiment
The ultimate validation of a computational model comes from comparison with experimental data.
-
Cyclic Voltammetry (CV): The oxidation and reduction potentials measured by CV can be correlated with the calculated HOMO and LUMO energies, respectively. This provides a direct benchmark for the computational methodology.
-
UV-Vis Spectroscopy: The lowest energy electronic transition, observed as the absorption maximum (λ_max) in a UV-Vis spectrum, corresponds to the HOMO-LUMO excitation. Time-Dependent DFT (TD-DFT) is the method of choice for calculating excited states and simulating absorption spectra to compare with experimental results.[8]
-
Photoelectron Spectroscopy (PES): This technique directly measures ionization potentials, providing an excellent benchmark for the calculated HOMO energy.[14][15]
It is important to acknowledge the inherent limitations of DFT. Standard functionals are known to systematically underestimate band gaps.[16] While the relative trends are often reliable, achieving high quantitative accuracy may require more advanced and computationally expensive methods like GW calculations.[16]
Conclusion
Comparative DFT studies are an invaluable tool in the modern research landscape for aminothiophenes. By making informed methodological choices, following a self-validating workflow, and benchmarking against multiple functionals and experimental data, researchers can gain profound insights into the structure-property relationships that govern the behavior of these vital molecules. This computational-first approach not only explains experimental observations but also accelerates the discovery and design of next-generation drugs and electronic materials.
References
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts.
- Structure−Property Relationships in Push−Pull Amino/Cyanovinyl End-Capped Oligothiophenes: Quantum Chemical and Experimental Studies.The Journal of Organic Chemistry.
- DFT and GW Calculations of the Electronic Structure for Thiophenes on TiO2.
- DFT computation of the electron spectra of thiophene.Canadian Journal of Chemistry.
- In search of the best DFT functional for dealing with organic anionic species.RSC Advances.
- Review of Applications of Density Functional Theory (DFT)
- DFT Computation of the Electron Spectra of Thiophene.Canadian Journal of Chemistry.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
- Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives.
- Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Computational studies of functional polythiophenes: Overlap with device characteristics.
- Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials.
- Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory.
- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.European Journal of Medicinal Chemistry.
- Density Functional Theory (DFT) Computations of Biological Molecules for Organic Semiconductors.MRS Online Proceedings Library.
Sources
- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. Density Functional Theory (DFT) Computations of Biological Molecules for Organic Semiconductors | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. In search of the best DFT functional for dealing with organic anionic species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. sbpmat.org.br [sbpmat.org.br]
A Senior Application Scientist's Guide to Catalyst Efficiency in Aminothiophene Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-aminothiophenes, a cornerstone of heterocyclic chemistry, is pivotal in the development of a vast array of pharmaceuticals and functional materials. The Gewald three-component reaction, a classic and atom-economical approach, remains a dominant strategy for constructing this privileged scaffold. However, the efficiency and sustainability of this reaction are critically dependent on the choice of catalyst. This guide provides an in-depth, comparative analysis of various catalytic systems for the synthesis of 2-aminothiophenes, offering field-proven insights and experimental data to inform your catalyst selection and optimization efforts.
The Strategic Importance of Catalyst Selection in the Gewald Reaction
The Gewald reaction, in its essence, is a one-pot synthesis involving a carbonyl compound, an active methylene nitrile, and elemental sulfur. The reaction proceeds through a sequence of a Knoevenagel condensation, Michael addition of sulfur, and a subsequent intramolecular cyclization and tautomerization.[1][2] The role of the catalyst is to facilitate one or more of these key steps, thereby influencing the reaction rate, yield, and overall efficiency.
The choice of catalyst is not merely a matter of academic curiosity; it has profound practical implications for drug development and process chemistry. An ideal catalyst should offer high yields, short reaction times, and mild reaction conditions. Furthermore, considerations of cost, safety, reusability, and environmental impact are paramount in modern synthetic chemistry. This guide will benchmark the performance of several prominent catalyst classes, providing you with the data to make an informed decision based on your specific research and development needs.
Benchmarking Catalyst Performance: A Comparative Study
To provide a direct and meaningful comparison, we will focus on a model Gewald reaction: the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone, malononitrile, and elemental sulfur. This reaction is widely studied and serves as an excellent benchmark for evaluating catalyst efficiency.
We will evaluate four distinct and representative catalysts:
-
Heterogeneous Inorganic Bases:
-
Nano-structured Sodium Calcium Pyrophosphate (Na₂CaP₂O₇)
-
Sodium Aluminate (NaAlO₂)
-
-
Homogeneous Organocatalyst:
-
L-Proline
-
-
Homogeneous Conjugate Acid-Base Pair:
-
Piperidinium Borate
-
Comparative Performance Data
The following table summarizes the performance of these catalysts for the model reaction under their respective optimized conditions.
| Catalyst | Type | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Na₂CaP₂O₇ | Heterogeneous | 0.1 g (per 10 mmol) | Water | Reflux | 30 min | 95 | Yes (up to 5 cycles)[3] |
| NaAlO₂ | Heterogeneous | 5 mol% | Ethanol | 60 | 6 h | 94 | Yes (up to 5 cycles)[4] |
| L-Proline | Homogeneous | 10 mol% | DMF | 60 | 3 h | 84 | Not reported |
| Piperidinium Borate | Homogeneous | 20 mol% | Ethanol/Water (9:1) | 100 | 25 min | 96 | Yes (aqueous layer, up to 4 cycles)[5] |
Note: The reaction time for L-Proline was not explicitly stated for the model reaction in the primary source, but 3 hours is a representative time based on similar substrates in the study.
Deep Dive into Catalyst Classes: Mechanisms and Experimental Protocols
Heterogeneous Inorganic Bases: The Workhorses of Scalable Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, recyclability, and potential for continuous flow processes, making them highly attractive for industrial applications.[6] Their mechanism of action in the Gewald reaction is primarily attributed to their basic surface sites, which facilitate the initial Knoevenagel condensation.
Mechanism of Action: The basic sites on the surface of catalysts like Na₂CaP₂O₇ and NaAlO₂ deprotonate the active methylene group of malononitrile, generating a carbanion. This carbanion then attacks the carbonyl carbon of cyclohexanone, initiating the Knoevenagel condensation. The solid catalyst surface can also play a role in bringing the reactants into close proximity, enhancing the reaction rate.
Experimental Protocol: Na₂CaP₂O₇-Catalyzed Synthesis [3]
This protocol highlights an environmentally friendly approach using a reusable heterogeneous catalyst in water.
-
Materials:
-
Cyclohexanone (10 mmol, 0.98 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Elemental Sulfur (12 mmol, 0.38 g)
-
Nano-structured Na₂CaP₂O₇ (0.1 g)
-
Water (20 mL)
-
100 mL round-bottomed flask with reflux condenser
-
Magnetic stirrer with hotplate
-
-
Procedure:
-
To a 100 mL round-bottomed flask, add cyclohexanone, malononitrile, elemental sulfur, and nano-structured Na₂CaP₂O₇.
-
Add 20 mL of water to the flask.
-
Stir the mixture and heat to reflux for 30 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The catalyst can be recovered from the filtrate for reuse.
-
The crude product can be further purified by recrystallization from ethanol.
-
This protocol utilizes another efficient and recyclable solid base catalyst.
-
Materials:
-
Cyclohexanone (0.50 mmol, 49 mg)
-
Malononitrile (0.50 mmol, 33 mg)
-
Elemental Sulfur (0.55 mmol, 17.6 mg)
-
Sodium Aluminate (NaAlO₂) (5 mol%, 0.025 mmol, 2.05 mg)
-
Anhydrous Ethanol (1.0 mL)
-
20 mL V-type tube with a magnetic stirring bar
-
-
Procedure:
-
In a 20 mL V-type tube, mix cyclohexanone, malononitrile, and elemental sulfur.
-
Add sodium aluminate and anhydrous ethanol.
-
Heat the mixture to 60°C with stirring for 6 hours.
-
After the reaction, separate the solid catalyst by centrifugation and decantation.
-
Wash the catalyst with anhydrous ethanol and dry for reuse.
-
Combine the organic liquids and remove the solvent under vacuum.
-
Purify the desired product by preparative thin-layer chromatography.
-
Workflow for Heterogeneous Catalysis
Sources
comparing the efficacy of different purification techniques for aminothiophenes
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the foundation of its safety and efficacy. Aminothiophenes, a privileged scaffold in medicinal chemistry, are central to the development of numerous therapeutics, from antiviral to anti-inflammatory agents.[1][2][3] However, the synthetic routes to these valuable molecules, most notably the versatile Gewald reaction, often yield a crude product contaminated with unreacted starting materials, polymeric substances, and complex polysulfides.[4][5][6]
The selection of an appropriate purification technique is therefore a critical decision that profoundly impacts yield, scalability, and, most importantly, the ultimate purity of the compound. This guide provides an in-depth comparison of the most common and effective purification methodologies for aminothiophenes: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, provide detailed experimental protocols, and offer expert insights to help you navigate the path to achieving superior purity in your aminothiophene derivatives.
The Challenge: Common Impurities in Aminothiophene Synthesis
The Gewald synthesis, a multicomponent reaction involving a carbonyl compound, an active methylene nitrile, and elemental sulfur, is a cornerstone of aminothiophene chemistry.[5][6] However, its one-pot nature can lead to a variety of impurities that must be removed:
-
Unreacted Starting Materials: Incomplete reactions can leave residual carbonyl compounds and nitriles.
-
Knoevenagel-Cope Intermediate: The initial condensation product may persist in the final mixture.
-
Polymeric Byproducts: High reaction temperatures can cause starting materials or intermediates to polymerize, often resulting in tarry, dark-colored residues.[4]
-
Complex Polysulfides: Side reactions involving elemental sulfur can generate complex polysulfides, contributing to coloration and complicating isolation.[4]
Choosing the right purification strategy depends on the physicochemical properties of the target aminothiophene and the nature of these impurities.
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful, cost-effective, and often overlooked technique that can yield exceptionally pure crystalline material when optimized correctly. It is frequently the first method to consider for solid aminothiophene derivatives.[7]
Scientific Principle & Causality
The technique leverages the differences in solubility between the desired compound and its impurities in a given solvent system. An ideal solvent will dissolve the aminothiophene sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[8] Slow, controlled cooling of the saturated solution allows the target molecules to selectively arrange themselves into a crystal lattice, excluding mismatched impurity molecules. Rapid cooling should be avoided as it can trap impurities within the rapidly forming crystals.[8][9]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of your crude aminothiophene in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at both room temperature and boiling point. A good single solvent will show a significant increase in solubility with temperature. For many aminothiophenes, ethanol or mixtures like ethanol/water or ethyl acetate/hexanes are effective.[1][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. If colored, high-molecular-weight impurities are present, this is the stage to add a small amount of activated charcoal and hot filter the solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.
Workflow for Aminothiophene Recrystallization
Caption: Workflow for the purification of aminothiophenes via recrystallization.
Column Chromatography: The Workhorse of Purification
Flash column chromatography is arguably the most versatile and widely used purification technique in organic synthesis. It excels at separating compounds with different polarities and is applicable to a broad range of aminothiophene derivatives, whether they are solids or oils.[1][11]
Scientific Principle & Causality
This technique separates components of a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[12] Silica gel is polar and acidic. Non-polar compounds have a low affinity for the silica and travel quickly down the column with the eluent. Polar compounds adsorb more strongly and elute later.
Expert Insight: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing and sometimes irreversible adsorption of the product onto the column. To mitigate this, it is standard practice to add a small amount of a competing base, such as triethylamine (~1-2%), to the eluent. The triethylamine neutralizes the acidic sites on the silica, allowing for sharp, symmetrical elution of the aminothiophene.[13] Alternatively, amine-functionalized silica can be used.[13]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your target aminothiophene from its impurities. The ideal Rf (retention factor) for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude aminothiophene in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Wet Loading: Apply the solution directly to the top of the silica bed.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column. This is the preferred method for compounds with limited solubility in the eluent.
-
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the more polar compounds.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aminothiophene.
Workflow for Aminothiophene Column Chromatography
Caption: Workflow for the purification of aminothiophenes via column chromatography.
Preparative HPLC: The High-Purity, High-Precision Option
For applications demanding the highest levels of purity (>99%), such as the preparation of analytical standards or compounds for biological screening, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15]
Scientific Principle & Causality
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[15] The use of stationary phases with much smaller particle sizes compared to flash chromatography results in significantly higher separation efficiency and resolution.[14] This allows for the separation of very closely related impurities that may co-elute in flash chromatography. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is most common for aminothiophene purification.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Method Development: First, develop a separation method on an analytical HPLC system to find the optimal mobile phase composition (e.g., acetonitrile/water or methanol/water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and gradient.
-
Scale-Up: Scale the analytical method to the preparative column by adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Preparation: Dissolve the crude or partially purified aminothiophene in a suitable solvent, ensuring it is fully dissolved and filtered to remove particulates.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions as they elute, typically guided by a UV detector that triggers a fraction collector.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the required purity specification.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, to isolate the final high-purity product.
Workflow for Aminothiophene Preparative HPLC
Caption: Workflow for high-purity aminothiophene purification via preparative HPLC.
Quantitative Comparison of Purification Techniques
The choice of purification method involves a trade-off between purity, yield, scale, cost, and time. The following table summarizes these parameters based on typical outcomes in a drug discovery setting. Note that yields are highly dependent on the specific compound and the impurity profile.
| Parameter | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Purity Achievable | Good to Excellent (>98%) | Good (>95%) | Excellent (>99.5%) |
| Typical Yield | 60-90% | 50-85% | 70-95% (of injected amount) |
| Scalability | Excellent (mg to multi-kg) | Excellent (mg to kg) | Poor to Fair (mg to 100s of g)[16] |
| Cost per Sample | Low | Medium | High |
| Time / Labor | Low to Medium | High | High (including method dev) |
| Best Use Case | Final purification of crystalline solids; large scale. | Primary purification of most compounds (oils & solids). | Achieving highest purity for biological assays or standards.[14] |
Data synthesized from multiple sources describing purification of various aminothiophene derivatives.[1][9][16]
Validating Success: Purity Assessment
Purification is incomplete without rigorous analytical validation. A combination of methods is essential to ensure the final compound meets the required specifications.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for quantitative purity assessment. It can accurately determine the purity of the main component as a percentage of the total peak area and detect non-volatile impurities.[12][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity of the purified compound. It can also be used for purity determination by identifying and quantifying residual solvents or impurities with distinct signals. Quantitative NMR (qNMR) is a powerful technique for determining absolute purity against a certified internal standard.[12][18]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the target compound and helps in the identification of impurities.[18]
For submission to biological assays, a purity of >95% is generally required, often determined by HPLC.[17]
Senior Application Scientist's Recommendation
The optimal purification strategy is not one-size-fits-all but should be tailored to the specific goals of the project.
-
For Early-Stage Discovery & Screening: Where numerous analogs are synthesized on a small scale (10-100 mg), flash column chromatography offers the best balance of speed, versatility, and achievable purity (>95%) for initial biological evaluation.
-
For Lead Optimization & In-Depth Biological Studies: When a specific compound requires the highest possible purity (>99%) to ensure that the observed biological activity is not due to a highly active impurity, preparative HPLC is the gold standard. It is often used as a final polishing step after an initial cleanup by flash chromatography or recrystallization.[19]
-
For Scale-Up & Process Development: When preparing larger quantities (grams to kilograms) of an advanced intermediate or API, recrystallization is the most economically viable and scalable method, provided the compound is a stable, crystalline solid.[9] Developing a robust crystallization protocol can dramatically reduce costs and simplify manufacturing operations compared to large-scale chromatography.
By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most effective purification strategy, ensuring the integrity of their scientific data and accelerating the journey from chemical synthesis to therapeutic innovation.
References
-
Gomtsyan, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
-
Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]
-
Turesky, R. J., et al. (1992). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Evotec. (n.d.). Preparative Chromatography. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Recrystallization and purification techniques for getting a pure sample. Available at: [Link]
-
Reddit. (2015). What is your criteria for doing a recrystallization? Available at: [Link]
-
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Available at: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]
-
MicroCombiChem GmbH. (2021). Purification, Preparative HPLC-MS. Available at: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
ACS Publications. (2025). An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles. Available at: [Link]
-
ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]
-
Semantic Scholar. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
-
National Institutes of Health. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Available at: [Link]
-
Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Available at: [Link]
-
MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Available at: [Link]
-
National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Available at: [Link]
-
Nature. (2023). A nanobody-based strategy for rapid and scalable purification of human protein complexes. Available at: [Link]
-
BMC Biotechnology. (2013). Optimization of protein purification and characterization using Thermofluor screens. Available at: [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Preparative Chromatography | Evotec [evotec.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
Safety Operating Guide
Proper Disposal of Methyl 4-aminothiophene-2-carboxylate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 4-aminothiophene-2-carboxylate, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide immediate, actionable intelligence for researchers, scientists, and laboratory managers.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation[1][2][3]. While comprehensive carcinogenicity data for this specific compound is not fully established, related aminothiophene derivatives have shown potential carcinogenic activity. Therefore, it is prudent to handle this compound as a potential carcinogen and apply stringent safety protocols.
Before handling, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. Key hazard information is summarized in the table below.
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. |
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. The following must be worn at all times when handling this compound:
-
Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully fastened lab coat provides a necessary barrier to protect street clothing and skin.
-
Respiratory Protection: For operations that may generate dusts or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used in a well-ventilated area, preferably a fume hood.
Waste Management and Disposal Workflow
The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. The following workflow outlines the step-by-step procedure for its collection and preparation for disposal by a licensed environmental services contractor.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Waste Collection Procedure
-
Container Selection:
-
Choose a waste container made of a compatible material that will not react with the chemical. High-density polyethylene (HDPE) or amber glass containers are suitable for aminothiophene waste[4][5][6]. The container must have a secure, tight-fitting lid.
-
Ensure the container is clean and free from any residues of incompatible chemicals.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Irritant," "Potential Carcinogen").
-
Record the date when the first waste is added to the container (the accumulation start date).
-
-
Waste Accumulation:
-
Carefully transfer the waste this compound into the labeled container. If it is a solid, use a dedicated scoop or spatula.
-
Keep the waste container closed at all times, except when adding waste. Do not leave a funnel in the container opening.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.
-
Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation: It is critically important to segregate the waste container from incompatible materials. Store it away from:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Acids and Bases: Can lead to vigorous and exothermic reactions[3].
-
Flammable materials: Although this compound itself is not highly flammable, proper segregation minimizes fire risk.
-
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Requesting Disposal
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution's policies (typically 90 days for small quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup for Solid this compound
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as described in Section 1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne. Avoid raising dust.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container using a plastic dustpan and brush. Do not use a broom that could create dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into the same hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in Section 2 and arrange for its disposal.
The decision-making process for handling a spill is outlined in the diagram below.
Caption: Spill Response Decision Tree.
Regulatory Considerations
The disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under a generic category for toxic wastes if it meets the toxicity characteristic. It is the responsibility of the waste generator to properly classify their waste. Consult with your institution's EHS department for guidance on the appropriate waste codes.
Conclusion
The proper disposal of this compound is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its safe collection and transfer to a licensed disposal facility. By implementing the procedures outlined in this guide, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship.
References
- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved January 12, 2026.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR. Retrieved January 12, 2026.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved January 12, 2026.
- Interim Guidance for Handling and Storing Chemical Wastes at TTU. (2011, December 14). Texas Tech University. Retrieved January 12, 2026.
- Laboratory General Chemical Minor Spill Clean Up Procedures. (2022, August). Stony Brook University. Retrieved January 12, 2026.
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Spill Clean up Procedure. (n.d.). University of British Columbia. Retrieved January 12, 2026.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved January 12, 2026.
- Waste Container Compatibility. (n.d.). Ball State University. Retrieved January 12, 2026.
- Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved January 12, 2026.
Sources
Personal protective equipment for handling Methyl 4-aminothiophene-2-carboxylate
A Researcher's Guide to Safely Handling Methyl 4-aminothiophene-2-carboxylate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring your focus remains on your research, confident in your safety protocols.
Immediate Safety Profile: Understanding the Risks
This compound and its isomers are classified as hazardous substances. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system[1][2][3]. Ingestion may also be harmful[2]. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Hazard Statements:
Given these hazards, a systematic approach to personal protective equipment (PPE), handling, and disposal is not just recommended—it is a requirement for maintaining a safe laboratory environment.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required PPE, with a detailed explanation of the rationale behind each choice.
| Protection Area | Required PPE | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides primary protection against splashes and contamination, while the inner glove ensures a secondary barrier in case of a breach. Nitrile is a common and effective choice for many laboratory chemicals, offering good resistance to a range of substances[5]. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. |
| Eye and Face Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn when there is a potential for splashes. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes from all angles[6]. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing[6]. |
| Body Protection | A long-sleeved, flame-resistant (FR) lab coat that is fully buttoned. | A lab coat protects your skin and personal clothing from contamination[6]. The use of a fully buttoned coat ensures maximum coverage. In the event of a spill, the lab coat can be quickly removed to minimize exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | This is necessary when handling the compound outside of a certified chemical fume hood, or if there is a risk of dust or aerosol generation[2][7]. The specific cartridge type should be selected based on a thorough risk assessment of the planned procedure. |
Part 2: Operational and Disposal Plans
A well-defined operational plan ensures that this compound is handled in a controlled and safe manner from receipt to disposal.
Experimental Workflow: A Step-by-Step Guide
The following workflow is designed to minimize exposure and prevent contamination.
Caption: A visual workflow for the safe handling of this compound.
1. Preparation:
-
Don PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.
-
Prepare Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[2]. Ensure the sash is at the appropriate height and the airflow is correct.
-
Gather Materials: Bring all necessary equipment (spatulas, glassware, solvents, etc.) into the fume hood before introducing the compound. This minimizes traffic in and out of the hood, which can disrupt airflow.
2. Handling:
-
Weighing: If weighing the solid, do so within the fume hood. Handle the container carefully to avoid generating dust.
-
Dissolving/Reacting: When adding the compound to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.
3. Cleanup and Disposal:
-
Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated gloves, and reaction byproducts, in a designated and clearly labeled hazardous waste container[2][7]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and eye/face protection.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your PPE[2].
In Case of Emergency
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3]. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water[2][3]. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration[2][3]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
-
PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]
-
The Ohio State University Department of Chemistry and Biochemistry. Flame Resistant PPE.[Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.[Link]
-
Provista. Types of PPE to Wear When Compounding Hazardous Drugs.[Link]
-
BIOLENE. PPE – Protective suit against ethylene oxide.[Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 89499-43-4 [sigmaaldrich.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


